Xenon-129
Description
Properties
IUPAC Name |
xenon-129 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Xe/i1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNFHKCVQCLJFQ-YPZZEJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Xe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[129Xe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Xe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028031 | |
| Record name | Xenon-129 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.90478086 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13965-99-6 | |
| Record name | Xenon Xe-129 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013965996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xenon Xe-129 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17386 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xenon-129 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XENON XE-129 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C7571UDT5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Hyperpolarized Xenon-129
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource on the fundamental properties and applications of hyperpolarized Xenon-129 (¹²⁹Xe). Hyperpolarized ¹²⁹Xe is a non-radioactive, non-invasive contrast agent that is revolutionizing preclinical and clinical research, particularly in the field of pulmonary medicine.[1][2][3][4] Its unique physical and chemical properties allow for the direct visualization and quantification of gas exchange and lung function with unprecedented detail.[5][6][7] This guide provides a thorough overview of its core properties, production methodologies, and key experimental protocols, with a focus on its application in magnetic resonance imaging (MRI) and spectroscopy.
Fundamental Properties of this compound
This compound is a stable, naturally occurring isotope of xenon with a natural abundance of 26.4%.[2][8][9] Its nucleus possesses a spin of 1/2, making it suitable for nuclear magnetic resonance (NMR) applications.[2][6][10] In its natural state, the nuclear spin polarization of ¹²⁹Xe is extremely low, resulting in a weak NMR signal. However, through a process called hyperpolarization, the nuclear spin polarization can be increased by several orders of magnitude (10⁴ to 10⁵-fold), dramatically enhancing the detectable MRI signal.[1][11][12][13]
The large, deformable electron cloud of the xenon atom makes its nuclear spin highly sensitive to its local molecular environment.[7] This sensitivity manifests as a wide range of chemical shifts in the NMR spectrum, allowing researchers to distinguish ¹²⁹Xe in different biological compartments, such as the gas phase in the lungs, dissolved in the lung tissue (interstitium and plasma), and bound to red blood cells.[5][7][14][15]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and its hyperpolarized state.
Table 1: Nuclear and Physical Properties of this compound
| Property | Value | Reference |
| Natural Abundance | 26.4% | [2][8][9] |
| Atomic Mass | 128.9047795 amu | [16] |
| Nuclear Spin (I) | 1/2 | [2][6][10] |
| Gyromagnetic Ratio (γ) | -11.78 MHz/T | [2] |
| Magnetic Moment (μ/μN) | -0.777976 | [16] |
Table 2: T1 Relaxation Times of Hyperpolarized ¹²⁹Xe in Various Environments
| Environment | Magnetic Field | T1 Relaxation Time | Reference |
| Solid State (77 K) | Field-independent above a few hundred gauss | ≈ 2.4 hours | [17] |
| Gas Phase (pure Xenon, low field) | Low Field | 4.59 hours | [17] |
| Gas Phase (in air, room temp) | Low Field | ≈ 10 seconds (due to O₂) | [17] |
| Red Blood Cells | 2.35 T | 4.5 ± 1 s | [18] |
| Blood Plasma | 2.35 T | 9.6 ± 2 s | [18] |
| Saline Solution | Not specified | > 60 s | [19] |
| Rat Brain Tissue (in vivo) | 9.4 T | 18 ± 1 s (oxygenated), 22 ± 2 s (deoxygenated) | [20] |
Table 3: Chemical Shifts of Hyperpolarized ¹²⁹Xe in Biological Compartments (Relative to Gas Phase at 0 ppm)
| Compartment | Chemical Shift (ppm) | Reference |
| Lung Tissue/Plasma | ~197 ppm | [15][21] |
| Red Blood Cells (RBC) | ~210-217 ppm (oxygenation dependent) | [15][21][22] |
| Intralipid Suspension | 194.5 ppm | [19] |
Production of Hyperpolarized this compound: Spin-Exchange Optical Pumping (SEOP)
The most common method for hyperpolarizing ¹²⁹Xe is Spin-Exchange Optical Pumping (SEOP).[1][23][24] This is a two-step process that efficiently transfers angular momentum from photons to the ¹²⁹Xe nuclei.
-
Optical Pumping of Alkali Metal Vapor: Circularly polarized laser light is used to excite and polarize the valence electrons of an alkali metal vapor, typically Rubidium (Rb).[1][24][25]
-
Spin Exchange: The polarized alkali metal atoms collide with ¹²⁹Xe atoms. During these collisions, the polarization is transferred from the alkali metal electrons to the ¹²⁹Xe nuclei via hyperfine interactions.[1][24][26]
The hyperpolarized ¹²⁹Xe gas is then typically collected, often by cryogenically freezing it to separate it from the buffer gases used in the process.[1]
References
- 1. Enabling Clinical Technologies for Hyperpolarized this compound MRI and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenon gas MRI - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. emjreviews.com [emjreviews.com]
- 5. Hyperpolarized this compound MRI: Narrative Review of Clinical Studies, Testing, and Implementation of Advanced Pulmonary In Vivo Imaging and Its Diagnostic Applications | MDPI [mdpi.com]
- 6. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. buyisotope.com [buyisotope.com]
- 9. Xenon | Definition, Properties, Atomic Mass, Compounds, & Facts | Britannica [britannica.com]
- 10. This compound - isotopic data and properties [chemlin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Expanded Palette of this compound NMR Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hyperpolarized this compound: A New Tool to Assess Pulmonary Physiology in Patients with Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 17. books.rsc.org [books.rsc.org]
- 18. Measurement of 129Xe T1 in blood to explore the feasibility of hyperpolarized 129Xe MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hyperpolarized 129Xe imaging of the brain: Achievements and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3D Single-Breath Chemical Shift Imaging Hyperpolarized Xe-129 MRI of Healthy, CF, IPF, and COPD Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 129Xe chemical shift in human blood and pulmonary blood oxygenation measurement in humans using hyperpolarized 129Xe NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 24. Hyperpolarized this compound Chemical Exchange Saturation Transfer (HyperCEST) Molecular Imaging: Achievements and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. spiedigitallibrary.org [spiedigitallibrary.org]
The Advent of a Noble Probe: A Technical Guide to the Discovery and History of Xenon-129 NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating journey of Xenon-129 (¹²⁹Xe) from its initial observation in nuclear magnetic resonance (NMR) to its current status as a powerful and versatile probe in materials science and biomedical research. We delve into the key discoveries, the evolution of experimental techniques, and the fundamental properties that make ¹²⁹Xe a unique tool for investigating complex systems. This document provides a comprehensive overview, including detailed experimental protocols from seminal studies and quantitative data to support a deeper understanding of this remarkable technology.
The Dawn of Xenon NMR: Early Observations
The story of ¹²⁹Xe NMR begins in the mid-20th century, shortly after the principles of NMR were established. The first successful NMR detection of ¹²⁹Xe was reported in 1954 by Brun et al.[1]. This initial observation, however, did not immediately lead to widespread application due to the inherently low sensitivity of NMR and the perception of xenon as a chemically inert and uninteresting element for this type of analysis.
It wasn't until the 1980s that the true potential of ¹²⁹Xe NMR began to be realized. The pioneering work of Ito and Fraissard on the behavior of xenon adsorbed in zeolites marked a significant turning point. They discovered that the chemical shift of ¹²⁹Xe is exquisitely sensitive to its local environment, including the size and geometry of the pores and the presence of cations within the zeolite framework.[2][3][4][5] This discovery laid the foundation for using ¹²⁹Xe as a powerful probe for characterizing porous materials.
A Noble Gas with a Powerful Voice: Properties of ¹²⁹Xe
The utility of ¹²⁹Xe in NMR spectroscopy stems from its favorable nuclear and electronic properties. As a noble gas, it is chemically inert, allowing it to probe environments without significantly perturbing them. The ¹²⁹Xe isotope has a nuclear spin of 1/2, which results in sharp NMR signals, and a relatively high natural abundance of 26.4%.[2][3][6][7]
The most remarkable feature of ¹²⁹Xe is its large, polarizable electron cloud.[2][3] This electron cloud can be easily distorted by its surroundings, leading to a very large chemical shift range of over 7000 ppm.[2] This extreme sensitivity to its local environment is the cornerstone of its application as an NMR probe.
Quantitative NMR Properties of Xenon Isotopes
For comparison, the properties of both NMR-active xenon isotopes are summarized in the table below.
| Property | ¹²⁹Xe | ¹³¹Xe |
| Natural Abundance (%) | 26.44 | 21.18 |
| Nuclear Spin (I) | 1/2 | 3/2 |
| Gyromagnetic Ratio (γ) | -7.452103 x 10⁷ rad T⁻¹ s⁻¹ | 2.209076 x 10⁷ rad T⁻¹ s⁻¹ |
| Quadrupole Moment (Q) | 0 | -0.114 x 10⁻²⁸ m² |
| Resonance Frequency | 138.302 MHz (at 11.744 T) | 40.998 MHz (at 11.744 T) |
| Relative Sensitivity | 2.12 x 10⁻² (relative to ¹H) | 2.76 x 10⁻³ (relative to ¹H) |
The Hyperpolarization Revolution: A Leap in Sensitivity
A major breakthrough that propelled ¹²⁹Xe NMR to the forefront of research was the development of hyperpolarization techniques, particularly Spin-Exchange Optical Pumping (SEOP). First demonstrated for ¹²⁹Xe in 1978 and significantly advanced by the Happer group, SEOP allows for a massive increase in the nuclear spin polarization of ¹²⁹Xe, far beyond the thermal equilibrium levels.[6][8] In 1991, Alexander Pines and his colleagues were the first to apply hyperpolarized ¹²⁹Xe to NMR, achieving a signal enhancement of up to 10,000-fold.[2][3] This dramatic increase in sensitivity opened up a vast new range of applications, especially in biology and medicine.
The Spin-Exchange Optical Pumping (SEOP) Process
The SEOP process involves three main steps:
-
Optical Pumping of Alkali Metal Vapor: Circularly polarized laser light is used to excite and polarize the valence electrons of an alkali metal vapor, typically rubidium (Rb).
-
Spin Exchange: The polarized alkali metal atoms collide with ¹²⁹Xe atoms, transferring their electronic spin polarization to the ¹²⁹Xe nuclei through hyperfine interactions.
-
Accumulation of Hyperpolarized Xenon: The hyperpolarized ¹²⁹Xe gas is then collected, often by freezing it in a cold finger, for subsequent use in NMR experiments.
From Materials to Medicine: The Expanding Applications of ¹²⁹Xe NMR
The enhanced sensitivity afforded by hyperpolarization has led to a rapid expansion of ¹²⁹Xe NMR applications, moving from its initial use in materials science to the complex realm of biomedical imaging and diagnostics.
Probing Porous Materials
The pioneering work of Fraissard established ¹²⁹Xe NMR as a powerful tool for characterizing the structure of porous materials like zeolites.[4][5] The chemical shift of xenon within these materials is a function of the pore size, shape, and the chemical nature of the pore walls. This allows for the non-invasive determination of key material properties.
Biomedical Imaging
The first in-vivo magnetic resonance images using hyperpolarized ¹²⁹Xe were obtained in 1994 by Albert and colleagues, who imaged the lungs of a mouse.[8][9] This groundbreaking work demonstrated the potential of ¹²⁹Xe as a contrast agent for MRI, particularly for imaging void spaces like the lungs, which are difficult to visualize with conventional proton MRI. Today, hyperpolarized ¹²⁹Xe MRI is a promising tool for the early diagnosis and monitoring of lung diseases.[8][10]
Xenon Biosensors
In 2001, a team at the University of California, Berkeley, introduced the concept of the "xenon biosensor".[11] This innovative approach involves encapsulating hyperpolarized ¹²⁹Xe in a "cage" molecule, such as a cryptophane, which is then functionalized with a targeting ligand. The chemical shift of the encapsulated xenon changes upon binding of the ligand to its biological target, providing a highly sensitive and specific method for detecting biomolecules.[11][12][13][14][15]
Key Experimental Protocols: A Look Back
To provide a practical understanding of the evolution of ¹²⁹Xe NMR, this section details the methodologies of some of the key historical experiments.
Early Studies of Xenon in Zeolites (Fraissard et al.)
-
Sample Preparation: Zeolite samples were placed in glass NMR tubes and dehydrated under vacuum at high temperatures to remove any adsorbed water or other impurities. A known amount of xenon gas was then introduced into the tube, which was subsequently sealed.
-
NMR Data Acquisition: ¹²⁹Xe NMR spectra were acquired on a conventional NMR spectrometer. The chemical shifts were referenced to the signal of low-pressure xenon gas. Spectra were typically recorded at various xenon pressures and temperatures to study the dynamics of xenon within the zeolite pores.[16]
First Hyperpolarized ¹²⁹Xe NMR (Pines et al.)
-
Hyperpolarization Setup: The experiment utilized a SEOP apparatus consisting of a glass cell containing a small amount of rubidium and a mixture of ¹²⁹Xe, N₂, and He gases. The cell was heated to vaporize the rubidium and irradiated with a circularly polarized titanium-sapphire laser tuned to the D1 transition of rubidium.
-
Delivery and Detection: The hyperpolarized xenon gas was flowed from the optical pumping cell to the NMR sample tube located in the spectrometer. A simple pulse-acquire sequence was used to obtain the ¹²⁹Xe NMR spectrum, demonstrating a massive signal enhancement compared to thermally polarized xenon.
First In-Vivo Imaging with Hyperpolarized ¹²⁹Xe (Albert et al.)
-
Animal Preparation: A mouse was anesthetized and a catheter was placed in its trachea.
-
Hyperpolarized Xenon Administration: A bolus of hyperpolarized ¹²⁹Xe gas was administered to the mouse's lungs through the tracheal catheter.
-
MRI Acquisition: A fast gradient-echo MRI sequence was used to acquire images of the mouse's lungs during a breath-hold. The high signal from the hyperpolarized ¹²⁹Xe allowed for rapid imaging with high spatial resolution.[9]
A Typical Xenon Biosensor Experiment
-
Biosensor Preparation: The cryptophane cage molecule is synthesized and functionalized with a specific targeting ligand (e.g., biotin). The biosensor is then dissolved in an aqueous buffer.
-
Hyperpolarized Xenon Introduction: Hyperpolarized ¹²⁹Xe is bubbled through the biosensor solution.
-
NMR Spectroscopy: A ¹²⁹Xe NMR spectrum is acquired. The spectrum will show distinct peaks for free xenon in solution and for xenon encapsulated within the cryptophane cage.
-
Target Addition: The biological target (e.g., avidin) is added to the solution.
-
Final NMR Spectrum: Another ¹²⁹Xe NMR spectrum is acquired. A change in the chemical shift of the encapsulated xenon peak indicates binding of the biosensor to the target.[12][13]
The Historical Trajectory of ¹²⁹Xe NMR
The development of ¹²⁹Xe NMR has been a journey of key discoveries and technological advancements that have transformed it from a niche technique into a versatile tool with broad applications.
Logical Workflow of a Modern ¹²⁹Xe NMR Experiment
The workflow for a contemporary ¹²⁹Xe NMR experiment, particularly those involving hyperpolarization, follows a structured path from sample preparation to data analysis.
Conclusion and Future Outlook
From its humble beginnings as a spectroscopic curiosity, ¹²⁹Xe NMR has evolved into a powerful and sophisticated analytical technique. The journey from the initial detection to the development of hyperpolarization and biosensing has been driven by the ingenuity of researchers across multiple disciplines. The unique properties of ¹²⁹Xe, particularly its sensitivity to its local environment, continue to make it an invaluable tool for probing complex systems at the molecular level. As hyperpolarization technology continues to improve and new applications are explored, the future of ¹²⁹Xe NMR in both fundamental research and clinical practice looks exceptionally bright.
References
- 1. Hyperpolarized (131)Xe NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Periodic Table: Xenon NMR [imserc.northwestern.edu]
- 3. 129Xe: A Wide-Ranging NMR Probe for Multiscale Structures [mdpi.com]
- 4. 129Xe-NMR study of adsorbed xenon a new method for studying zeolites and metalzeolites [inis.iaea.org]
- 5. tandfonline.com [tandfonline.com]
- 6. (Xe) Xenon NMR [chem.ch.huji.ac.il]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. NMR Properties [acadiau.ca]
- 9. Biological magnetic resonance imaging using laser-polarized 129Xe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - isotopic data and properties [chemlin.org]
- 11. WebElements Periodic Table » Xenon » isotope data [webelements.com]
- 12. pnas.org [pnas.org]
- 13. pines.berkeley.edu [pines.berkeley.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Building a better biosensor: xenon in a cage [www2.lbl.gov]
- 16. pubs.aip.org [pubs.aip.org]
A Technical Guide to the Theoretical Principles of Xenon-129 Chemical Shift for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical principles governing the chemical shift of Xenon-129 (¹²⁹Xe), a powerful and sensitive NMR probe for investigating molecular environments. With a focus on applications relevant to researchers, scientists, and drug development professionals, this document delves into the factors influencing the ¹²⁹Xe chemical shift, details key experimental methodologies, and presents quantitative data for comparative analysis. Furthermore, it visualizes complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the practical applications of ¹²⁹Xe NMR spectroscopy.
Core Theoretical Principles of ¹²⁹Xe Chemical Shift
The utility of ¹²⁹Xe as an NMR probe stems from its large, polarizable electron cloud, which makes its nuclear magnetic resonance frequency exquisitely sensitive to its local environment.[1][2] The observed chemical shift (δ) of ¹²⁹Xe is a sum of several contributions, reflecting the complex interplay of interactions between the xenon atom and its surroundings.[3] This sensitivity allows for the characterization of void spaces, molecular binding events, and physiological parameters.[4][5]
The overall chemical shift can be conceptually broken down into several key components:
-
δ₀ (Reference): The chemical shift of isolated xenon gas at zero pressure is defined as 0 ppm and serves as the universal reference point.[3]
-
δXe-Xe (Self-Interaction): This component arises from interactions between xenon atoms themselves and is proportional to the xenon density. In many applications, particularly at low xenon concentrations, this term is negligible.[3]
-
δS (Surface Interaction): In porous materials or at interfaces, the interaction of xenon with surfaces leads to a significant chemical shift contribution. This is highly dependent on the geometry and chemical nature of the surface.[3]
-
δSAS (Strong Adsorption Sites): The presence of highly charged or paramagnetic centers on a surface can lead to strong, specific interactions with xenon, causing substantial changes in the chemical shift.[3]
-
δE (Electric Field Effects): Local electric fields can polarize the xenon electron cloud, inducing a chemical shift. This is particularly relevant in environments with charged species or polar molecules.[1]
-
δvdw (van der Waals Interactions): In solution and upon binding to macromolecules, non-covalent van der Waals interactions are the dominant contributor to the observed chemical shift. These interactions, primarily dispersion forces, deshield the xenon nucleus.[6]
-
Relativistic Effects: Due to the large number of electrons in xenon, relativistic effects play a non-negligible role in accurately calculating the chemical shift and can contribute significantly to the total observed shift.[4]
The large chemical shift range of ¹²⁹Xe, spanning over 300 ppm in biological solutions, allows for the clear separation of signals from xenon in different environments, enabling multiplexed detection of various molecular targets.[5]
Quantitative Data on ¹²⁹Xe Chemical Shifts
The following tables summarize experimentally observed and calculated ¹²⁹Xe chemical shift values in various environments. These data are crucial for interpreting NMR spectra and designing new ¹²⁹Xe-based sensors. All shifts are referenced to ¹²⁹Xe gas at zero pressure (0 ppm).
Table 1: ¹²⁹Xe Chemical Shift in Various Solvents
| Solvent | Chemical Shift (ppm) | Temperature (K) |
| Water (H₂O) | ~190 - 195 | 300 |
| Benzene | ~188 - 193 | 300 |
| Dichloromethane (CH₂Cl₂) | ~215 | Not Specified |
| Chloroform (CHCl₃) | ~218 | Not Specified |
| Carbon Tetrachloride (CCl₄) | ~224 | Not Specified |
| Hexane | ~195 | Not Specified |
| Olive Oil | Varies with temp. | Varies with temp. |
| Corn Oil | Varies with temp. | Varies with temp. |
Note: The chemical shift in solvents can be influenced by temperature and pressure.[3][7][8]
Table 2: ¹²⁹Xe Chemical Shift in Host Molecules
| Host Molecule | Environment | Chemical Shift of Bound ¹²⁹Xe (ppm) |
| Cryptophane-A | Organic Solvent | ~62 - 70 |
| Water-Soluble Cryptophane-A | Aqueous Buffer | ~60 - 72.5 |
| Cryptophane-A-Biotin (bound to Avidin) | Aqueous Buffer | ~72.5 |
| Cucurbit[9]uril (CB[9]) | Aqueous Buffer (PBS) | ~122 |
| Per-hydroxylated Cucurbit[1] ((OH)₁₀CB[1]) | Aqueous Solution | ~225 |
| Biotinylated Cucurbit[10]uril (btCB7) (bound to Avidin) | Aqueous Buffer | 28 |
Data sourced from references[2][9][10][11][12][13]. The chemical shift is sensitive to the specific functionalization of the host and its interaction with target molecules.
Table 3: ¹²⁹Xe Chemical Shift in Biological Environments
| Environment | Chemical Shift (ppm) | Notes |
| Human Blood Plasma | ~197 | Often grouped with tissue signal.[14] |
| Human Red Blood Cells (RBCs) - Oxygenated | ~217 | Shift is dependent on blood oxygenation.[1][14] |
| Human Red Blood Cells (RBCs) - Deoxygenated | ~221 | Shift is dependent on blood oxygenation.[1] |
| Lung Alveoli (Gas Phase) | 0 | Reference peak in in vivo studies.[14] |
| Lung Tissue | ~197 | Often grouped with plasma signal.[14] |
| Myoglobin Solution | Complex dependence on concentration | Fast exchange between aqueous and protein environments.[15] |
| Maltose Binding Protein (MBP) | Varies with ligand binding | Demonstrates sensitivity to protein conformation.[16] |
Note: In vivo chemical shifts can be influenced by local magnetic susceptibility and physiological conditions.
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate ¹²⁹Xe NMR experiments. Below are protocols for two key techniques.
Protocol for Hyperpolarized ¹²⁹Xe Lung MRI Ventilation Imaging
This protocol outlines the standardized workflow for acquiring ventilation images of the lungs using hyperpolarized ¹²⁹Xe MRI.
-
Subject Preparation and Safety Screening:
-
Hyperpolarized ¹²⁹Xe Dose Preparation:
-
Use a clinical-grade polarizer to perform spin-exchange optical pumping (SEOP) on a gas mixture typically containing isotopically enriched ¹²⁹Xe, N₂, and He.[17]
-
The polarization process involves irradiating rubidium vapor with circularly polarized laser light and transferring the polarization to ¹²⁹Xe nuclei through collisions.[17]
-
Dispense a patient-specific dose of hyperpolarized ¹²⁹Xe gas into a Tedlar bag. The inhaled gas mixture must contain at least 21% oxygen.[17]
-
-
Image Acquisition:
-
Position the subject supine in the MRI scanner equipped with a ¹²⁹Xe radiofrequency coil.
-
Coach the subject on the breathing maneuver: inhale the ¹²⁹Xe gas mixture from functional residual capacity and hold their breath for the duration of the scan (typically 5-16 seconds).[14]
-
Acquire a proton localizer scan for anatomical reference.
-
Perform calibration scans to determine the precise ¹²⁹Xe resonance frequency and to calibrate the radiofrequency pulse flip angle.
-
Acquire the 3D ventilation image using a fast gradient echo pulse sequence.
-
-
Data Analysis:
-
Reconstruct the acquired ¹²⁹Xe and proton images.
-
Segment the ventilated lung volume from the ¹²⁹Xe images and the total lung volume from the proton images.
-
Calculate the ventilation defect percentage and other quantitative metrics.
-
Protocol for ¹²⁹Xe Hyper-CEST NMR Biosensor Assay
This protocol describes the general procedure for detecting a molecular target using a ¹²⁹Xe biosensor with Chemical Exchange Saturation Transfer (CEST) detection.
-
Sample Preparation:
-
Prepare a solution of the ¹²⁹Xe biosensor (e.g., a functionalized cryptophane or cucurbituril) in an appropriate buffer or biological medium.
-
Add the sample containing the target molecule to the biosensor solution.
-
Transfer the final sample to an NMR tube.
-
-
Hyperpolarized ¹²⁹Xe Delivery:
-
Produce hyperpolarized ¹²⁹Xe gas using a polarizer.
-
Bubble the hyperpolarized ¹²⁹Xe gas directly into the sample solution within the NMR spectrometer using a controlled delivery system. This ensures efficient transfer of xenon into the aqueous environment.[18]
-
-
Hyper-CEST NMR Acquisition:
-
Place the sample in a high-field NMR spectrometer equipped for ¹²⁹Xe detection.
-
Apply a train of frequency-selective radiofrequency saturation pulses at the resonance frequency of the biosensor-bound ¹²⁹Xe.[19]
-
The saturation of the bound xenon pool is transferred to the much larger pool of dissolved xenon through chemical exchange.[19]
-
Acquire the NMR signal of the dissolved ¹²⁹Xe pool using a small flip-angle excitation pulse.
-
Repeat the saturation and acquisition steps while varying the frequency of the saturation pulse to generate a Z-spectrum. The dip in the Z-spectrum indicates the resonance frequency of the bound xenon.[19]
-
-
Data Analysis:
-
Process the acquired free induction decays (FIDs) to obtain the ¹²⁹Xe NMR spectra.
-
Plot the intensity of the dissolved ¹²⁹Xe signal as a function of the saturation pulse frequency to generate the Z-spectrum.
-
The magnitude of the CEST effect (the signal reduction at the bound-xenon frequency) is proportional to the concentration of the biosensor-target complex.
-
Visualizations of Pathways and Workflows
Graphviz diagrams are provided to illustrate key conceptual and experimental frameworks in ¹²⁹Xe NMR.
Signaling Pathway: MMP Activation and Detection
Matrix metalloproteinases (MMPs) are enzymes involved in tissue remodeling and are often overexpressed in diseases like cancer.[4] They are secreted as inactive proenzymes (pro-MMPs) and require activation through the removal of a pro-domain.[1][20] A ¹²⁹Xe biosensor can be designed to be a substrate for an active MMP, leading to a change in the ¹²⁹Xe chemical shift upon cleavage.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 129Xe: A Wide-Ranging NMR Probe for Multiscale Structures [mdpi.com]
- 4. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. pines.berkeley.edu [pines.berkeley.edu]
- 7. Analysis of the temperature and pressure dependence of the 129Xe NMR chemical shift and signal intensity for the derivation of basic parameters of adsorption as applied to zeolite ZSM-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. Cucurbit[6]uril is an ultrasensitive 129Xe NMR contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryptophane–xenon complexes for 129Xe MRI applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR chemical shift of confined 129 Xe: coordination number, paramagnetic channels and molecular dynamics in a cryptophane-A biosensor - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02695G [pubs.rsc.org]
- 12. Probing Reversible Guest Binding with Hyperpolarized 129Xe-NMR: Characteristics and Applications for Cucurbit[n]urils [mdpi.com]
- 13. Directly functionalized cucurbit[7]uril as a biosensor for the selective detection of protein interactions by 129Xe hyperCEST NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HOW MATRIX METALLOPROTEINASES REGULATE CELL BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. (Xe) Xenon NMR [chem.ch.huji.ac.il]
- 17. cds.ismrm.org [cds.ismrm.org]
- 18. scholars.northwestern.edu [scholars.northwestern.edu]
- 19. Cryptophane-Folate Biosensor for 129Xe NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Designing 129Xe NMR biosensors for matrix metalloproteinase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Inhaled Xenon-129: A Technical Guide to its Biological Inertness and Safety
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xenon-129 (¹²⁹Xe), a stable isotope of the noble gas xenon, has emerged as a promising contrast agent for magnetic resonance imaging (MRI), particularly for functional and structural assessment of the lungs. Its utility is rooted in its unique nuclear magnetic properties when hyperpolarized, which significantly enhances the MRI signal. This technical guide provides an in-depth analysis of the biological inertness and safety profile of inhaled ¹²⁹Xe, drawing upon preclinical and clinical research. The document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support researchers, scientists, and drug development professionals in their understanding and application of this innovative imaging agent.
Biological Inertness and Pharmacokinetics
Xenon is a noble gas, characterized by its chemical inertness under normal physiological conditions.[1] As an inert gas, xenon is not metabolized in the body.[2] Its biological effects are primarily physical, relating to its solubility in various tissues.
Pharmacokinetics
The pharmacokinetics of hyperpolarized this compound are comparable to those of non-polarized xenon.[2][3] Following inhalation, ¹²⁹Xe gas disperses throughout the ventilated areas of the lungs.[3][4] A small fraction is taken up by the pulmonary vasculature for distribution to distal organs.[3][4] Xenon exhibits higher solubility in fatty tissues compared to aqueous environments like plasma.[2][3] The elimination of inhaled ¹²⁹Xe occurs rapidly through exhalation.[2][3]
Table 1: Quantitative Pharmacokinetic Parameters of Inhaled this compound
| Parameter | Value | Tissue/Medium | Reference |
| Ostwald Solubility Coefficient | ~0.1 | Lung Parenchymal Tissue & Blood Plasma | [1] |
| 0.27 | Red Blood Cells | [1] | |
| Elimination Half-Life | 14.5 seconds | 75% Xe / 25% N₂ Gas Mixture | [3][5] |
| 14.3 seconds | 25% Xe / 75% N₂ Gas Mixture | [3][5] | |
| Time Constant for Airspace to Capillary Transfer | <100 ms | Lungs | [1] |
| Exchange Timescale between Plasma and Red Blood Cells | 12 ms | Pulmonary Capillaries | [1] |
| Longitudinal Relaxation Time (T₁) at 1.5 T | ~25 s | Alveolar Spaces | [1] |
| 6-13 s | Blood | [1] | |
| Apparent Diffusion Coefficient (ADC) in Healthy Lungs | 0.035 - 0.050 cm²/s | Lungs | [1] |
Safety Profile
Inhaled hyperpolarized ¹²⁹Xe is generally well-tolerated in both healthy volunteers and patients with pulmonary diseases, including children as young as six years old.[1][6] The doses used for MRI (typically 1 liter or less) and the short breath-hold durations (usually under 16 seconds) result in alveolar concentrations well below the minimum required to induce anesthesia.[1]
Clinical Trial Experience
Clinical studies have systematically evaluated the safety of inhaled ¹²⁹Xe. While the majority of subjects experience no adverse effects, some transient and mild symptoms have been reported. These symptoms typically resolve quickly without the need for clinical intervention.[6][7] No severe or serious adverse events directly attributable to ¹²⁹Xe inhalation have been reported in the reviewed literature.[6]
Table 2: Summary of Adverse Events Reported in a Clinical Study of Inhaled Hyperpolarized ¹²⁹Xe (n=44)
| Symptom | Percentage of Subjects Reporting | Reference |
| Dizziness | 59% | [6] |
| Paresthesia | 34% | [6] |
| Euphoria | 30% | [6] |
| Hypoesthesia | 30% | [6] |
| Oropharyngeal Pain | 9% (4 of 44) | [8] |
| Headache | 4.5% (2 of 44) | [8] |
Note: In a study of 44 subjects, 91% reported at least one transient symptom. The average time to resolution of these symptoms was 1.6 ± 0.9 minutes.[6]
Physiological Effects
Continuous monitoring of vital signs during and after ¹²⁹Xe inhalation has shown no significant changes in heart rate, blood pressure, or respiratory rate.[6] In pediatric patients, some studies have reported transient oxygen desaturation and an increase in heart rate, both of which resolved within two minutes post-dose without intervention.[3][8]
Experimental Protocols
The following sections detail the typical methodologies for preparing and administering hyperpolarized ¹²⁹Xe for MRI studies.
Hyperpolarization of this compound
This compound is hyperpolarized using a process called spin-exchange optical pumping.[9] This technique dramatically increases the nuclear polarization of the ¹²⁹Xe atoms, making them visible for MRI.[2] Commercially available polarizers are often used to produce the hyperpolarized gas.[10]
Gas Administration and Imaging
The subject inhales a mixture containing hyperpolarized ¹²⁹Xe, typically in a volume of 0.5 to 1 liter.[11] The inhalation is performed in a controlled medical setting, often within the MRI scanner room.[7] The subject is instructed to hold their breath for a short period (less than 16 seconds) while the MRI data is acquired.[6]
Signaling Pathways and Biological Interactions
As a noble gas, this compound does not participate in chemical reactions within the body and therefore does not have specific signaling pathways in the traditional biological sense. Its interactions are based on its physical presence and solubility in different biological compartments. The primary "pathway" of interest is its journey from the lungs to the bloodstream and its distribution in various tissues, which is what allows for the advanced imaging applications.
Upon inhalation, ¹²⁹Xe diffuses from the alveoli into the pulmonary capillaries.[12] In the blood, it dissolves in both the plasma and the red blood cells, where it transiently binds to hemoglobin.[12] This process of gas exchange is what allows for the visualization and quantification of lung function.[12]
Conclusion
Inhaled hyperpolarized this compound demonstrates a high degree of biological inertness and a favorable safety profile for use as a diagnostic imaging agent. Its pharmacokinetic properties are characterized by rapid distribution in the lungs and swift elimination via exhalation. The observed adverse events in clinical trials are typically mild, transient, and self-resolving. The detailed understanding of its behavior in the body, coupled with established experimental protocols, positions ¹²⁹Xe as a valuable and safe tool for advanced respiratory research and has the potential for broader clinical applications. This guide provides a foundational resource for professionals seeking to leverage the capabilities of this innovative imaging modality.
References
- 1. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenon Xe-129 | Xe | CID 10290811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Xenoview (Xenon Xe 129 Gas Blend): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. publications.aap.org [publications.aap.org]
- 6. Chronic Obstructive Pulmonary Disease: Safety and Tolerability of Hyperpolarized 129Xe MR Imaging in Healthy Volunteers and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Xenon gas MRI - Wikipedia [en.wikipedia.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Hyperpolarized 129Xe MRI of the Human Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emjreviews.com [emjreviews.com]
Spin-Lattice Relaxation (T1) of Xenon-129: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spin-lattice relaxation time (T1) of Xenon-129 (¹²⁹Xe) in various media. Understanding the T1 of ¹²⁹Xe is critical for its application in diverse fields, particularly in biomedical imaging and materials science, where hyperpolarized ¹²⁹Xe is utilized as a sensitive probe of local environments. This document summarizes key quantitative data, details experimental methodologies for T1 measurement, and illustrates the fundamental relaxation pathways.
Quantitative T1 Relaxation Data of ¹²⁹Xe
The spin-lattice relaxation time of ¹²⁹Xe is highly dependent on its surrounding environment, including the physical state of the medium, the presence of paramagnetic species, and the strength of the applied magnetic field. The following tables summarize the reported T1 values in various media.
Table 1: ¹²⁹Xe T1 in Biological Media
| Medium | Magnetic Field (T) | Temperature (°C) | T1 (s) | Key Conditions/Notes |
| Human Blood (in vitro) | ||||
| Oxygenated | 1.5 | 37 | 6.4 ± 0.5 | - |
| Deoxygenated | 1.5 | 37 | 4.0 ± 0.4 | Interaction with deoxyhemoglobin shortens T1.[1] |
| Oxygenated | 2.35 | 36 | ~13 | [2][3][4] |
| Deoxygenated | 2.35 | 36 | ~4 | [2][3][4] |
| Venous | - | - | ~3 | [5] |
| Arterial | - | - | ~10 | T1 increases with oxygenation.[5] |
| Red Blood Cells | 2.35 | 36 | 4.5 ± 1 | [6][7] |
| Plasma | 2.35 | 36 | 9.6 ± 2 | [6][7] |
| Rat Brain (in vivo) | ||||
| - | 2.35 | - | 3.6 ± 2.1 | Measured during arterial injection of ¹²⁹Xe in a lipid emulsion.[8] |
| - | 2.35 | - | 14 ± 1 | [9] |
| - | 4.7 | - | 15.3 ± 1.2 | Two-pulse method.[9] |
| - | 4.7 | - | 16.2 ± 0.9 | Multi-pulse protocol.[9] |
| - | 9.4 | - | 26 ± 4 | [9] |
| Rat Brain (ex vivo) | ||||
| Oxygenated | 9.4 | - | 18 ± 1 | [9] |
| Deoxygenated | 9.4 | - | 22 ± 2 | [9] |
| Human Brain (in vivo) | ||||
| White Matter | - | - | 8 | Derived from dynamic spectra.[9] |
| Human Lung (in vivo) | ||||
| Alveolar Airspace | 1.5 | - | ~20-25 | T1 is reduced from hours to seconds due to the presence of paramagnetic oxygen.[10][11] |
Table 2: ¹²⁹Xe T1 in Non-Biological Media
| Medium | Magnetic Field (T) | Temperature (K) | T1 | Key Conditions/Notes |
| Gas Phase | ||||
| Pure Xenon | < a few Tesla | Room Temp | ~5 hours | Limiting intrinsic T1.[12] |
| Pure Xenon | 0.0053 | 309 | ~2 hours | In a SurfaSil-coated cell.[12] |
| Pure Xenon | 0.0004 | Room Temp | ~11 hours | With N₂ to suppress persistent-dimer relaxation.[12] |
| Xenon Gas (above blood) | 2.35 | 309 | 11.9 ± 1.6 | At atmospheric oxygen pressure.[6][7] |
| Liquid Phase | ||||
| Distilled Water | 2.35 | 309 | 26.3 ± 1.4 | [6][7] |
| Water | 11.7 | - | 98.2 ± 4.5 | [13] |
| Water (O₂ saturated) | 11.7 | - | 69.7 ± 6.7 | [13] |
| Water (N₂ saturated) | 11.7 | - | 99.8 ± 6.0 | [13] |
| Saline Solution | - | - | > 60 s | [4] |
| Deuterated Saline | - | - | ≈ 1000 s | [4] |
| Vegetable Oil | 2.35 | 309 | 10.0 ± 0.6 | [7] |
| Solid Phase | ||||
| Solid Xenon ("ice") | > 0.01 | 77 | ~2.4 hours | Formed by passing through the liquid phase. Longer T1 than "snow".[12] |
| Polymers | ||||
| Polyvinyl fluoride (Tedlar) bag | - | - | Wall relaxivity κ = 0.392 ± 0.008 cm/h | Wall relaxation is a dominant mechanism.[14] |
| Other | ||||
| Cryptophanes | - | - | 20–40 s | [4] |
| Intralipid (20% and 30%) | 2.35 | - | 23 - 30 s | [4] |
| Perfluorooctylbromide (PFOB) | - | - | 83 s (in vitro) | [4] |
Experimental Protocols for ¹²⁹Xe T1 Measurement
The accurate determination of ¹²⁹Xe T1 values is crucial for interpreting experimental results and designing new applications. A variety of NMR/MRI techniques are employed, often adapted for the unique properties of hyperpolarized ¹²⁹Xe, where the magnetization is non-renewable.
Hyperpolarization of ¹²⁹Xe
The majority of modern ¹²⁹Xe T1 measurements in biological and other dilute systems rely on hyperpolarization to achieve a detectable signal. The most common method is Spin-Exchange Optical Pumping (SEOP) .
-
Principle: Circularly polarized laser light is used to polarize the valence electrons of an alkali metal vapor (typically Rubidium). Through collisions, this electron polarization is transferred to the ¹²⁹Xe nuclei.
-
Typical Setup: A mixture of Xe, a buffer gas (like N₂), and a small amount of Rb metal is contained in a glass cell. The cell is heated to vaporize the Rb and illuminated with a high-power diode laser. The hyperpolarized ¹²⁹Xe is then collected, often by freezing it in a cold trap before being thawed and administered.
T1 Measurement Techniques
2.2.1. Small Flip Angle (SFA) Method This is a widely used technique for hyperpolarized nuclei.
-
Protocol: A series of small, precisely known radiofrequency (RF) pulses are applied to the sample. The signal intensity is measured after each pulse.
-
Analysis: The decay of the signal over the pulse train is a combination of the T1 relaxation and the depletion of magnetization by the RF pulses. By fitting the signal decay to an exponential model that accounts for both effects, the T1 can be extracted.
-
Challenges: This method is highly sensitive to the accuracy of the flip angle calibration. Mismatches in the assumed and actual flip angles can lead to significant errors in the calculated T1 value.[13]
2.2.2. Progressive Saturation Method This is a classic T1 measurement technique that can be adapted for thermally polarized ¹²⁹Xe.
-
Protocol: A series of 90° RF pulses are applied with a varying repetition time (TR). The signal intensity is measured for each TR.
-
Analysis: The signal intensity as a function of TR is fitted to the equation: M(TR) = M₀(1 - exp(-TR/T₁)) , where M₀ is the equilibrium magnetization.
-
Application: This method was used to measure the T1 of thermally polarized ¹²⁹Xe dissolved in human blood.[6][7]
2.2.3. Two-Pulse and Multi-Pulse Protocols These methods are designed to be less dependent on precise flip angle calibration.
-
Protocol: Specific sequences of RF pulses are used to manipulate the magnetization and measure its recovery. For example, a 90° pulse might be followed by a variable delay and then another 90° pulse to read the recovered magnetization.
-
Advantage: These methods can provide more robust T1 measurements, especially in complex in vivo environments.[9]
2.2.4. Chemical Shift Saturation Recovery (CSSR) This technique is particularly useful for studying the exchange of ¹²⁹Xe between different compartments, such as the gas phase and dissolved phase in the lungs.
-
Protocol: A selective RF pulse is used to saturate the magnetization of ¹²⁹Xe in one compartment (e.g., the dissolved phase). After a variable delay, the signal in the other compartment (e.g., the gas phase) is measured.
-
Analysis: The rate at which the signal in the observed compartment recovers provides information about the exchange rate and the T1 in the saturated compartment.[15]
Mechanisms of ¹²⁹Xe Spin-Lattice Relaxation
The relaxation of the ¹²⁹Xe nucleus is driven by fluctuating magnetic fields at its Larmor frequency. The sources of these fluctuations vary depending on the medium.
Key Relaxation Mechanisms
-
Spin-Rotation (SR) Interaction: This is the dominant intrinsic relaxation mechanism for ¹²⁹Xe in the gas and solid phases. It arises from the coupling of the nuclear spin with the magnetic field generated by the rotational motion of the Xe atom during collisions (in gas) or lattice vibrations (in solid).[12]
-
Dipole-Dipole Interaction: This interaction occurs with other nuclear spins or with unpaired electron spins (paramagnetic species). The interaction with paramagnetic oxygen is a major contributor to ¹²⁹Xe relaxation in biological systems and in the presence of air.
-
Chemical Shift Anisotropy (CSA): In anisotropic environments, the shielding of the ¹²⁹Xe nucleus can be orientation-dependent. Molecular tumbling creates a fluctuating magnetic field that can induce relaxation.
-
Wall Relaxation: In containers, interactions of ¹²⁹Xe atoms with the container walls can be a significant relaxation pathway. This is particularly important for the storage of hyperpolarized ¹²⁹Xe.[12][14]
Factors Influencing ¹²⁹Xe T1
The following diagram illustrates the key factors that influence the T1 relaxation of ¹²⁹Xe.
Caption: Factors influencing the spin-lattice relaxation time (T1) of ¹²⁹Xe.
Relaxation in Biological Tissues: The Role of Oxygen
In biological systems, the interaction with paramagnetic species is a dominant relaxation pathway.
-
In the Lungs: The presence of molecular oxygen (O₂) in the alveoli dramatically shortens the T1 of gaseous ¹²⁹Xe from hours to tens of seconds.[10] The relaxation rate (1/T1) is directly proportional to the partial pressure of oxygen, a property that can be exploited to map regional oxygen concentration.[10]
-
In Blood: The T1 of ¹²⁹Xe in blood is influenced by both dissolved O₂ and the oxygenation state of hemoglobin. Deoxyhemoglobin is paramagnetic, and its interaction with ¹²⁹Xe leads to a shorter T1 in venous blood compared to arterial blood.[1] This dependence on blood oxygenation level provides a potential contrast mechanism for functional MRI.[1]
The following workflow illustrates the process of hyperpolarized ¹²⁹Xe from production to its application in probing biological systems, highlighting the points where T1 relaxation is critical.
Caption: Workflow for hyperpolarized ¹²⁹Xe MRI, highlighting critical T1 stages.
Conclusion
The spin-lattice relaxation time of ¹²⁹Xe is a rich and complex parameter that is central to its utility as an NMR/MRI probe. Its profound sensitivity to the local chemical and physical environment, from the presence of paramagnetic oxygen in the lungs to the molecular dynamics in polymers, allows for the non-invasive investigation of structure and function in a wide array of systems. While the long intrinsic T1 of ¹²⁹Xe in the gas phase is beneficial for production and storage of hyperpolarized gas, its shortening in different media provides the contrast and quantitative information sought in many applications. A thorough understanding of the factors governing T1 is essential for the continued development of ¹²⁹Xe-based technologies in biomedical imaging, drug development, and materials science. Future research will likely focus on further elucidating relaxation mechanisms in complex biological environments and developing novel molecular constructs that can modulate ¹²⁹Xe T1 for targeted sensing applications.
References
- 1. pnas.org [pnas.org]
- 2. T(1) of (129)Xe in blood and the role of oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperpolarized (129)Xe T (1) in oxygenated and deoxygenated blood (2000) | Mitchell S. Albert | 49 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. Measurement of 129Xe T1 in blood to explore the feasibility of hyperpolarized 129Xe MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nationalmaglab.org [nationalmaglab.org]
- 8. Method to determine in vivo the relaxation time T1 of hyperpolarized xenon in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperpolarized 129Xe imaging of the brain: Achievements and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperpolarized 129Xe MRI of the Human Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Longitudinal relaxation of hyperpolarized 129Xe in solution and in hollow fiber membranes at low and high magnetic field strengths - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relaxation of Hyperpolarized 129Xe in a Deflating Polymer Bag - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Technical Guide to Preliminary Studies of Xenon-129 as a Neurological Tracer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research and preliminary studies concerning the use of hyperpolarized Xenon-129 (¹²⁹Xe) as a magnetic resonance imaging (MRI) tracer for neurological applications. Hyperpolarized ¹²⁹Xe MRI is an emerging modality with the potential to offer unique insights into brain physiology, particularly in the assessment of cerebral perfusion and blood-brain barrier permeability.[1][2] This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying processes and workflows.
Core Principles of Hyperpolarized ¹²⁹Xe in Neuroimaging
This compound, a stable isotope of xenon, possesses a nuclear spin of 1/2, making it MRI-active. However, at thermal equilibrium, the detectable signal is extremely low. To overcome this limitation, the ¹²⁹Xe is hyperpolarized using a technique called spin-exchange optical pumping (SEOP).[3] This process dramatically increases the nuclear spin polarization by up to five orders of magnitude, resulting in a significantly enhanced MRI signal.[1][4]
Once hyperpolarized, the ¹²⁹Xe gas is inhaled by the subject. It rapidly diffuses from the lungs into the bloodstream, where it is transported to the brain.[1][5] A key characteristic of xenon is its ability to cross the intact blood-brain barrier, allowing it to penetrate the brain parenchyma.[3][6] The unique lipophilic nature of xenon and its sensitivity to its local biochemical environment cause its resonance frequency to shift. This "chemical shift" provides a spectral signature that can differentiate ¹²⁹Xe in various brain compartments, such as gray matter, white matter, and red blood cells.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in preliminary studies of ¹²⁹Xe as a neurological tracer. These values are essential for understanding the properties of ¹²⁹Xe in the brain and for designing and interpreting ¹²⁹Xe MRI experiments.
Table 1: ¹²⁹Xe Chemical Shifts in the Human Head (Relative to Gas Phase)
| Brain/Head Compartment | Chemical Shift (ppm) | Reference |
| Soft Muscular Tissue / Midbrain | 188 | [5][7] |
| White Matter / Cartilaginous Soft-Tissue | 192 | [5][7] |
| Gray Matter | 196 | [5][7] |
| Interstitial Fluid / Plasma / Fat Tissue | 200 | [5][7] |
| Red Blood Cells | 217 | [5][7] |
Table 2: ¹²⁹Xe Relaxation Times in Brain Tissue
| Parameter | Value | Magnetic Field Strength | Subject | Reference |
| T₁ (Longitudinal Relaxation) | 14 ± 1 s | 2.35 T | in vivo (unspecified) | [1] |
| T₁ (Longitudinal Relaxation) | 15.3 ± 1.2 s | Not Specified | Rat | [1] |
| T₁ (Longitudinal Relaxation) | 8 s (White Matter) | Not Specified | Human | [1] |
| T₂* (Transverse Relaxation) | 8.0 ± 1.2 ms | 2.35 T | in vivo (unspecified) | [1] |
| T₂* (Transverse Relaxation) | 8.8 ms | 1.5 T | Human | [1] |
| T₂* (Transverse Relaxation) | 5.42 ± 0.3 ms | 4.7 T | Rat | [1][8] |
Table 3: Reported Imaging and Perfusion Parameters
| Parameter | Value | Study Details | Reference |
| Signal-to-Noise Ratio (SNR) | 31 ± 9 | ¹²⁹Xe uptake images in healthy volunteers. | [9] |
| Voxel Size (Structural Imaging) | 6.88 x 6.88 x 50 mm³ | 2D spoiled GRE sequence at 1.5 T. | [1] |
| Voxel Size (Spectroscopic Imaging) | 8 cm³ | 3D isotropic spectroscopic imaging. | [1] |
| Cerebral Blood Flow (CBF) Correlation | 0.34 - 0.63 (Correlation Coefficient) | Moderate positive correlation between ASL-derived CBF and ¹²⁹Xe brain images. | [1] |
| Tracer Transfer Coefficient (Blood to Gray Matter) | 0.1 - 0.14 | Derived from a tracer kinetic model using time-resolved MR spectra. | [6] |
Experimental Protocols
The following sections detail the typical methodologies employed in preliminary human studies of ¹²⁹Xe brain MRI.
¹²⁹Xe Hyperpolarization Protocol
-
Isotope: Isotopically enriched ¹²⁹Xe gas (e.g., 87% enrichment) is used to maximize the signal.
-
Polarizer: A spin-exchange optical pumping (SEOP) polarizer is used. This involves heating a mixture of ¹²⁹Xe, a small amount of an alkali metal (like rubidium), and buffer gases (N₂ and ⁴He).
-
Laser Pumping: High-power diode lasers are used to optically pump the alkali metal vapor.
-
Spin Exchange: The polarized angular momentum of the alkali metal valence electrons is transferred to the ¹²⁹Xe nuclei through collisions.
-
Cryogenic Collection: The hyperpolarized ¹²⁹Xe gas is then separated from the other gases and collected in a Tedlar bag or a compatible container by freezing it with liquid nitrogen. The polarization levels achieved for brain imaging studies are typically in the range of 35-50%.[1]
Subject Preparation and ¹²⁹Xe Administration
-
Informed Consent: All participants provide informed consent according to protocols approved by the relevant institutional review boards.
-
Exclusion Criteria: Subjects with contraindications to MRI or respiratory conditions that would prevent a breath-hold are typically excluded.
-
Administration: The subject inhales a specific volume of the hyperpolarized ¹²⁹Xe gas, often mixed with a buffer gas like medical air or nitrogen. A common protocol involves the inhalation of 1 liter of gas.[1]
-
Breath-Hold: Following inhalation, the subject performs a breath-hold for a specified duration, for example, 20-24 seconds, during which the imaging data is acquired.[1]
MRI Data Acquisition Protocol
-
MRI System: Studies have been successfully conducted on 1.5T and 3T clinical MRI scanners.
-
RF Coils: A custom-built radiofrequency (RF) coil tuned to the ¹²⁹Xe Larmor frequency is required. This may be a flexible quadrature transmit-receive coil or a multi-channel phased-array coil to improve SNR.[1][7]
-
Pulse Sequence: A 2D or 3D spoiled gradient-recalled echo (GRE) sequence is commonly used for imaging.[1]
-
Typical Imaging Parameters (1.5T):
-
Repetition Time (TR): ~34 ms
-
Echo Time (TE): ~1.7 ms
-
Flip Angle: ~12.5°
-
Bandwidth: ~4 kHz
-
Field of View (FOV): 22 x 22 cm²
-
-
Anatomical Reference: A standard T1-weighted proton (¹H) MRI is acquired for anatomical co-registration with the ¹²⁹Xe images.[9]
-
Perfusion Comparison: Arterial Spin Labeling (ASL) MRI is often performed in the same session to provide a standard, non-invasive measure of cerebral blood flow for comparison.[1][9]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in ¹²⁹Xe neurological tracer studies.
Caption: Overall experimental workflow from ¹²⁹Xe hyperpolarization to final data analysis.
References
- 1. Hyperpolarized 129Xe imaging of the brain: Achievements and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperpolarized 129 Xe imaging of the brain: Achievements and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crossing the blood brain barrier - imaging human brain perfusion with hyperpolarised this compound MRI | Medicine and Population Health | The University of Sheffield [sheffield.ac.uk]
- 4. Hyperpolarized 129Xe Time-of-Flight MR Imaging of Perfusion and Brain Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Measuring 129Xe transfer across the blood‐brain barrier using MR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High resolution spectroscopy and chemical shift imaging of hyperpolarized (129) Xe dissolved in the human brain in vivo at 1.5 tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distribution of Hyperpolarized Xenon in the Brain Following Sensory Stimulation: Preliminary MRI Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging Human Brain Perfusion with Inhaled Hyperpolarized 129Xe MR Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Xenon-129 NMR for Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions, including the binding of small molecules to proteins, which is a cornerstone of modern drug discovery.[1][2][3] However, conventional NMR methods often face challenges in terms of sensitivity, especially when dealing with large protein targets or low ligand concentrations.[4] In recent years, the use of hyperpolarized Xenon-129 (¹²⁹Xe) has emerged as a highly sensitive NMR probe for characterizing protein binding events.[5][6][7] This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis methods for utilizing ¹²⁹Xe in protein binding assays.
The inert nature of xenon, combined with the large chemical shift range of the ¹²⁹Xe isotope, makes it an exquisite reporter of its local molecular environment.[5][8] When hyperpolarized, the NMR signal of ¹²⁹Xe can be enhanced by several orders of magnitude, enabling the detection of binding events at pico- to nanomolar concentrations.[9][10] This guide will delve into the core techniques of Spin-Exchange Optical Pumping (SEOP) for hyperpolarization and Chemical Exchange Saturation Transfer (CEST) with hyperpolarized xenon (Hyper-CEST) for signal amplification and detection.[11][12] We will explore the use of xenon biosensors, including both synthetic cryptophane cages and genetically encoded protein systems, to target specific protein interactions.[4][9][10]
This document is intended to serve as a practical resource for researchers and professionals in drug development, providing detailed experimental methodologies, quantitative data for reference, and visual guides to the key processes involved in ¹²⁹Xe protein binding assays.
Core Principles
The application of ¹²⁹Xe NMR to protein binding assays hinges on two fundamental principles: the hyperpolarization of ¹²⁹Xe to dramatically increase its NMR signal and the sensitivity of the ¹²⁹Xe chemical shift to its local environment.
Hyperpolarization of ¹²⁹Xe via Spin-Exchange Optical Pumping (SEOP)
To overcome the inherent low sensitivity of NMR, the nuclear spin polarization of ¹²⁹Xe is artificially enhanced through a process called spin-exchange optical pumping (SEOP).[13][14] This technique can increase the polarization of ¹²⁹Xe by four to five orders of magnitude compared to its thermal equilibrium state.[15]
The SEOP process involves two main steps:
-
Optical Pumping of Alkali Metal Vapor: Circularly polarized laser light, tuned to the D1 transition of an alkali metal vapor (typically rubidium, Rb), is used to excite and polarize the valence electrons of the Rb atoms.[5][13]
-
Spin Exchange: The polarized Rb atoms collide with ¹²⁹Xe atoms within a sealed glass cell. During these collisions, the polarization is transferred from the Rb electrons to the ¹²⁹Xe nuclei through Fermi-contact interactions.[5][16] Nitrogen gas is typically included in the gas mixture to quench the fluorescence of the excited Rb atoms, preventing radiation trapping and improving the efficiency of the optical pumping process.[5]
The resulting hyperpolarized ¹²⁹Xe gas can then be delivered to the sample for NMR analysis.
¹²⁹Xe as a Sensitive Probe of Its Environment
The large and polarizable electron cloud of the xenon atom makes its nuclear magnetic resonance frequency (chemical shift) highly sensitive to its local molecular environment.[5][17] The ¹²⁹Xe chemical shift can span a range of over 300 ppm in aqueous solutions, allowing for the clear distinction of xenon in different environments, such as free in solution, bound within a protein cavity, or encapsulated in a biosensor.[9] This sensitivity allows for the detection and characterization of specific binding events.[5][7]
Key Techniques
Hyperpolarized Chemical Exchange Saturation Transfer (Hyper-CEST)
Hyper-CEST is a powerful technique that leverages the chemical exchange of hyperpolarized ¹²⁹Xe between a bound state (e.g., within a protein or biosensor) and the free, dissolved state to achieve significant signal amplification.[10][11] This method allows for the detection of binding events at extremely low concentrations, often in the picomolar to nanomolar range.[9]
The Hyper-CEST experiment involves the following steps:
-
Selective Saturation: A radiofrequency (RF) pulse is applied at the specific resonance frequency of the bound ¹²⁹Xe. This pulse saturates the nuclear spins of the bound xenon, effectively destroying their hyperpolarization.
-
Chemical Exchange: The saturated ¹²⁹Xe atoms exchange with the much larger pool of free, hyperpolarized ¹²⁹Xe in the surrounding solution.
-
Signal Depletion: This exchange process leads to a depletion of the hyperpolarized signal in the free xenon pool, which is readily detectable.
-
Signal Amplification: Because a single binding site can catalytically depolarize many hyperpolarized ¹²⁹Xe atoms through rapid exchange, the effect is greatly amplified, allowing for the detection of very low concentrations of the binding host.[11]
By measuring the decrease in the free ¹²⁹Xe signal as a function of the saturation frequency, a "z-spectrum" is generated, with a dip at the resonance frequency of the bound xenon. The magnitude of this dip is proportional to the concentration of the binding sites and the rate of xenon exchange.[18]
Xenon Biosensors
To direct ¹²⁹Xe to a specific protein of interest and to generate a distinct NMR signal upon binding, "xenon biosensors" are employed. These are molecules designed to bind both xenon and a specific biological target.[19]
There are two main classes of xenon biosensors:
-
Cryptophane-based Biosensors: Cryptophanes are synthetic organic cages that can encapsulate a single xenon atom with high affinity.[16][20] These cages can be functionalized with targeting moieties, such as small molecules or peptides, that direct the biosensor to a specific protein.[9][21] Upon binding of the biosensor to its target protein, the chemical shift of the encapsulated ¹²⁹Xe is altered, providing a clear NMR signature of the binding event.[20]
-
Genetically Encoded Biosensors: These are proteins that have been engineered to create a specific xenon-binding cavity.[4][10] An example is the use of TEM-1 β-lactamase, where protein-protein interactions can be monitored by the reconstitution of a xenon-binding site.[2][13][22] These reporters can be expressed directly in cells, opening up possibilities for in-cell and in vivo studies.[10]
Quantitative Data Presentation
The following tables summarize key quantitative data from the literature on ¹²⁹Xe protein binding assays.
Table 1: ¹²⁹Xe Chemical Shifts in Various Environments
| Environment | Chemical Shift (ppm, relative to Xe gas at 0 ppm) | Reference(s) |
| ¹²⁹Xe in aqueous solution | ~195 | [17] |
| ¹²⁹Xe in red blood cells | ~217 | [23] |
| ¹²⁹Xe in plasma/tissue | ~197 | [23] |
| ¹²⁹Xe bound to wild-type TEM-1 β-lactamase | +60 | [13] |
| ¹²⁹Xe bound to reconstituted TEM-1 fragments | +56 | [13] |
| ¹²⁹Xe in folate-conjugated cryptophane diastereomer 1 | 64.8 | [17] |
| ¹²⁹Xe in folate-conjugated cryptophane diastereomer 2 | 66.0 | [17] |
Table 2: Binding Affinities and Kinetic Parameters
| System | Kd | kcat/KM (for enzymatic cleavage) | Reference(s) |
| Xenon and trifunctionalized, water-soluble cryptophanes | 20-30 µM | [9] | |
| Cryptophane-benzenesulfonamide and Carbonic Anhydrase II | nanomolar range | [9] | |
| MMP-7 biosensor and MMP-7 | KM = 43 µM | 7,200 M⁻¹s⁻¹ | [24] |
| Xenon and tris-carboxylate cryptophane in human plasma | KA = 22,000 M⁻¹ | [17] | |
| Cage and Trp-containing hexapeptide | KA = 9000 ± 1000 M⁻¹ | [24] |
Experimental Protocols
Protocol 1: Spin-Exchange Optical Pumping (SEOP) of ¹²⁹Xe
This protocol provides a general outline for the production of hyperpolarized ¹²⁹Xe using a batch-mode SEOP system.
Materials:
-
SEOP polarizer system, including a high-power laser diode array, an optical pumping cell containing rubidium (Rb) metal, an oven to heat the cell, and a magnetic field coil.
-
Gas mixture: typically 1-2% Xe (isotopically enriched in ¹²⁹Xe), 10-20% N₂, and the remainder He.
-
Gas handling system for delivering and recovering the gas mixture.
-
NMR spectrometer for polarization measurement.
Procedure:
-
Preparation: The optical pumping cell is loaded with a small amount of Rb metal and the gas mixture.
-
Heating: The cell is heated to a specific temperature (e.g., 42-74 °C) to vaporize the Rb metal.[4]
-
Optical Pumping: The cell is illuminated with circularly polarized laser light tuned to the Rb D1 transition (794.7 nm). A static magnetic field is applied along the laser beam path to maintain the spin polarization.
-
Spin Exchange: The optical pumping is continued for a period of time (the "build-up" time) to allow for efficient spin exchange between the polarized Rb and the ¹²⁹Xe nuclei. The build-up of polarization can be monitored in situ using a low-field NMR system. The polarization follows a monoexponential build-up curve.[4]
-
Cooling and Extraction: After reaching the desired polarization level, the laser is turned off, and the cell is cooled. The hyperpolarized ¹²⁹Xe gas is then transferred to a suitable container (e.g., a Tedlar bag) for delivery to the NMR sample.[4]
Protocol 2: Hyper-CEST ¹²⁹Xe NMR for Protein Binding
This protocol describes a typical Hyper-CEST experiment to detect the binding of a xenon biosensor to a target protein.
Materials:
-
NMR spectrometer equipped for ¹²⁹Xe detection.
-
Hyperpolarized ¹²⁹Xe gas.
-
Sample containing the target protein and the xenon biosensor in a suitable buffer (e.g., phosphate buffer).
-
Gas delivery system to introduce the hyperpolarized ¹²⁹Xe into the NMR sample tube.
Procedure:
-
Sample Preparation: Prepare a solution of the target protein and the xenon biosensor at the desired concentrations in an NMR tube.
-
Xenon Delivery: Bubble the hyperpolarized ¹²⁹Xe gas through the sample solution to dissolve the xenon. This can be done in a stopped-flow manner, where the gas flow is paused during data acquisition.[15][25]
-
Hyper-CEST Pulse Sequence: A pulse sequence consisting of a selective saturation pulse followed by a detection pulse is used.
-
Saturation: A train of selective RF pulses is applied at a range of frequency offsets around the expected resonance of the biosensor-bound ¹²⁹Xe. The duration and power of the saturation pulses are key parameters that can be optimized.[13]
-
Detection: A non-selective pulse is used to acquire the signal from the free, dissolved ¹²⁹Xe.
-
-
Data Acquisition: A series of spectra are acquired, with each spectrum corresponding to a different saturation frequency offset.
-
Data Analysis: The intensity of the free ¹²⁹Xe signal is plotted against the saturation frequency offset to generate a z-spectrum. The presence of a dip in the z-spectrum at a specific frequency indicates the chemical shift of the bound ¹²⁹Xe. The magnitude of the CEST effect is calculated as (1 - Mz/M0), where Mz is the signal with on-resonance saturation and M0 is the signal with off-resonance saturation.[13]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Detecting protein-protein interactions by Xe-129 NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detection and characterization of xenon-binding sites in proteins by 129Xe NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo hyperCEST imaging: experimental considerations for a reliable contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [repository.upenn.edu]
- 10. pines.berkeley.edu [pines.berkeley.edu]
- 11. Hyperpolarized this compound Chemical Exchange Saturation Transfer (HyperCEST) Molecular Imaging: Achievements and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle-Based Contrast Agents for 129Xe HyperCEST NMR and MRI Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detecting protein-protein interactions by Xe-129 NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enabling Clinical Technologies for Hyperpolarized this compound MRI and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR-based biosensing with optimized delivery of polarized 129Xe to solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Cryptophane-Folate Biosensor for 129Xe NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mapping of Absolute Host Concentration and Exchange Kinetics of Xenon Hyper-CEST MRI Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Detecting protein–protein interactions by Xe-129 NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. 129Xe chemical shift in human blood and pulmonary blood oxygenation measurement in humans using hyperpolarized 129Xe NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Designing 129Xe NMR biosensors for matrix metalloproteinase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pines.berkeley.edu [pines.berkeley.edu]
A Technical Guide to Spin-Exchange Optical Pumping of Xenon-129
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized (HP) Xenon-129 (¹²⁹Xe) is a non-radioactive, noble gas isotope that, through a process called spin-exchange optical pumping (SEOP), can have its nuclear spin polarization enhanced by four to five orders of magnitude above its thermal equilibrium state.[1][2] This dramatic increase in polarization translates to a massive signal enhancement in magnetic resonance imaging (MRI) and spectroscopy, enabling the visualization of lung function and gas exchange in unprecedented detail.[2][3] This technical guide provides an in-depth overview of the fundamental principles of SEOP for ¹²⁹Xe, targeting researchers, scientists, and professionals in drug development who are interested in leveraging this powerful imaging agent.
Core Principles of Spin-Exchange Optical Pumping (SEOP)
SEOP is a two-step process that efficiently transfers angular momentum from photons to ¹²⁹Xe nuclei, using an alkali metal vapor as an intermediary.[3][4] The entire process is typically conducted within a glass optical pumping cell under a low magnetic field (on the order of a few millitesla) to maintain the spin polarization.[1][5]
Step 1: Optical Pumping of Alkali Metal Vapor
The first stage involves the optical pumping of an alkali metal vapor, typically Rubidium (Rb).[1][6] The optical pumping cell, containing a small amount of Rb metal, is heated to produce a sufficient vapor pressure.[5] This vapor is then irradiated with a high-power, circularly polarized laser beam tuned to the D1 transition of the alkali metal (e.g., 794.7 nm for Rb).[3][5] The circularly polarized photons are selectively absorbed by the valence electrons of the alkali metal atoms, exciting them to a higher energy state while transferring their angular momentum.[3][7] This process leads to a significant polarization of the electron spins of the alkali metal vapor.[8]
Step 2: Spin-Exchange with this compound Nuclei
In the second step, the electron spin polarization of the alkali metal is transferred to the ¹²⁹Xe nuclei through collisions.[3][8] This spin exchange occurs primarily through two mechanisms:
-
Binary Collisions: Direct collisions between a polarized alkali metal atom and a ¹²⁹Xe atom can result in the transfer of spin polarization.[3]
-
Van der Waals Molecules: The formation of transient, short-lived van der Waals molecules between the alkali metal and xenon atoms significantly enhances the spin-exchange efficiency.[5][8] Within these molecules, the Fermi-contact interaction between the alkali metal's valence electron and the ¹²⁹Xe nucleus facilitates the transfer of angular momentum.[4]
The continuous application of laser light ensures that the alkali metal atoms remain highly polarized, driving the gradual build-up of nuclear polarization in the ¹²⁹Xe gas.[8] The presence of a quenching gas, such as nitrogen (N₂), is crucial to prevent the re-radiation of unpolarized photons from the excited alkali metal atoms, which would otherwise lead to depolarization.[9][10]
Key Experimental Parameters and Methodologies
The efficiency of the SEOP process is dependent on several critical experimental parameters. The optimization of these parameters is key to achieving high levels of ¹²⁹Xe polarization.
Quantitative Operational Parameters
The following table summarizes typical quantitative data for SEOP of ¹²⁹Xe, compiled from various experimental setups.
| Parameter | Typical Value(s) | Notes |
| ¹²⁹Xe Polarization (PXe) | 10% - >50% | Can approach near-unity under optimized conditions.[11][12] |
| Optical Pumping Cell Temperature | 120 - 140 °C | Affects the vapor pressure of the alkali metal.[5] |
| Laser Power | 9 W - >150 W | Higher power generally leads to higher polarization.[5][9] |
| Laser Wavelength (for Rb) | 794.7 nm (D1 transition) | Must be precisely tuned for efficient optical pumping.[3][5] |
| Magnetic Field | ~2 - 5.25 mT | A low, uniform magnetic field is required.[1][12] |
| Gas Mixture Composition | 1-25% ¹²⁹Xe | Typically diluted with buffer gases like He and N₂.[1][9] |
| ¹²⁹Xe Isotopic Enrichment | >80% | Natural abundance is ~26.4%; enrichment is preferred.[1][5] |
| Polarization Build-up Time | Minutes to hours | Depends on the production method and desired quantity.[5][6] |
| ¹²⁹Xe T₁ Relaxation Time (Gas Phase) | Several hours | The polarization persists for extended periods.[11] |
| ¹²⁹Xe T₁ Relaxation Time (Blood) | Several seconds | Shorter relaxation time in biological environments.[11] |
Experimental Protocols
1. Optical Pumping Cell Preparation:
The process begins with the preparation of a glass optical pumping cell. A small amount of solid alkali metal (e.g., Rubidium) is introduced into the cell in an inert atmosphere to prevent oxidation.[5] The cell is then evacuated and filled with a precise mixture of isotopically enriched ¹²⁹Xe, a buffer gas (often Helium), and a quenching gas (Nitrogen).[5]
2. The SEOP Process:
The prepared cell is placed within an oven to heat it to the optimal temperature for vaporizing the alkali metal.[5] This assembly is situated within a uniform, low-strength magnetic field. A high-power, circularly polarized laser is directed through the cell to initiate the optical pumping of the alkali metal vapor. The spin-exchange process then proceeds, gradually increasing the nuclear polarization of the ¹²⁹Xe.
3. Production and Collection Modalities:
There are two primary methods for producing and collecting hyperpolarized ¹²⁹Xe:
-
Stopped-Flow (or Batch Mode): In this method, a fixed volume of the gas mixture is sealed within the optical pumping cell and polarized over a period of time.[3][13] Once the desired polarization is achieved, the hyperpolarized gas is extracted for use.[3] This method can achieve very high polarization levels.[13]
-
Continuous-Flow: Here, the gas mixture continuously flows through the optical pumping cell.[3][13] The hyperpolarized ¹²⁹Xe is then separated from the buffer gases cryogenically, by freezing it in a cold trap using liquid nitrogen.[1][3] This method allows for the production of larger quantities of hyperpolarized gas.[13]
4. Polarization Measurement:
The polarization of the ¹²⁹Xe gas can be measured using low-field Nuclear Magnetic Resonance (NMR).[12] The signal from the hyperpolarized gas is compared to a reference signal from a sample with a known thermal polarization, such as water.[5][12]
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in spin-exchange optical pumping of ¹²⁹Xe.
Applications in Drug Development and Clinical Research
The ability to visualize lung ventilation and gas exchange with high spatial and temporal resolution makes hyperpolarized ¹²⁹Xe a powerful tool in respiratory medicine and drug development.[14][15] It is being investigated for a wide range of applications, including:
-
Early diagnosis and monitoring of lung diseases: Conditions such as chronic obstructive pulmonary disease (COPD), asthma, cystic fibrosis, and idiopathic pulmonary fibrosis can be characterized by regional abnormalities in ventilation and gas exchange, which can be detected with HP ¹²⁹Xe MRI.[14][16]
-
Evaluating therapeutic efficacy: The quantitative nature of HP ¹²⁹Xe MRI allows for the objective assessment of treatment response to new and existing drugs targeting respiratory diseases.[14]
-
Probing gas exchange and perfusion: Due to its solubility in blood and tissue, ¹²⁹Xe can be used to image gas transfer across the alveolar-capillary membrane and perfusion in organs such as the brain and kidneys.[9][16]
The U.S. Food and Drug Administration has approved a hyperpolarized ¹²⁹Xe contrast agent, demonstrating its transition from a research tool to a clinical diagnostic agent.[17]
Conclusion
Spin-exchange optical pumping is a robust and well-established technique for producing highly polarized this compound. This hyperpolarized gas offers a unique and powerful method for non-invasive, functional imaging of the lungs and other organs without the use of ionizing radiation. For researchers and professionals in drug development, understanding the fundamental principles of SEOP is the first step toward harnessing the potential of this innovative imaging modality to advance the understanding and treatment of a wide range of diseases.
References
- 1. The role of hyperpolarized 129xenon in MR imaging of pulmonary function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enabling Clinical Technologies for Hyperpolarized 129 Xenon Magnetic Resonance Imaging and Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enabling Clinical Technologies for Hyperpolarized this compound MRI and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. Hyperpolarised gas filling station for medical imaging using polarised 129Xe and 3He - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenon gas MRI - Wikipedia [en.wikipedia.org]
- 8. web.physics.utah.edu [web.physics.utah.edu]
- 9. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]
- 11. Xenon - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. Hyperpolarized this compound Chemical Exchange Saturation Transfer (HyperCEST) Molecular Imaging: Achievements and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. emjreviews.com [emjreviews.com]
- 16. mdpi.com [mdpi.com]
- 17. polarean.com [polarean.com]
The Potential of Xenon-129 in Materials Science Research: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The noble gas isotope Xenon-129 (¹²⁹Xe) has emerged as a powerful and versatile probe in materials science, offering unparalleled insights into the structure, dynamics, and function of a wide range of materials. Its unique nuclear magnetic resonance (NMR) properties, particularly its large, polarizable electron cloud, make the ¹²⁹Xe chemical shift exquisitely sensitive to its local nano-environment. This sensitivity, combined with the ability to dramatically enhance its NMR signal through hyperpolarization techniques, has unlocked new frontiers in the characterization of porous materials, polymers, and biological systems. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of ¹²⁹Xe NMR in materials science, with a focus on quantitative data analysis and practical experimental protocols.
Core Principles of ¹²⁹Xe NMR in Materials Science
The utility of ¹²⁹Xe as an NMR probe stems from several key characteristics. As a noble gas, it is chemically inert, ensuring that it probes the physical environment of a material without forming covalent bonds that would alter the system under investigation. The ¹²⁹Xe nucleus has a spin of I=1/2, which results in sharp NMR signals, and a natural abundance of 26.4%, making it readily detectable.[1][2][3]
The most critical feature of ¹²⁹Xe is its large, spherically symmetric electron cloud, which is easily distorted by interactions with its surroundings.[3][4] This distortion directly influences the nucleus and is reflected in a wide range of NMR chemical shifts (over 7000 ppm), providing a sensitive measure of the local environment.[3][5] The observed chemical shift (δ) of ¹²⁹Xe adsorbed in a porous material is a sum of several contributions:
δ = δ₀ + δXe-Xe(ρXe) + δS + δSAS + δE + δM
where δ₀ is the reference chemical shift of xenon gas at zero pressure, δXe-Xe accounts for xenon-xenon collisions, δS arises from interactions with the material's surface, δSAS from strong adsorption sites, δE from electric fields within the material, and δM from magnetic effects.[1]
A significant breakthrough in ¹²⁹Xe NMR has been the development of hyperpolarization techniques, most notably Spin-Exchange Optical Pumping (SEOP).[6][7] SEOP can increase the nuclear spin polarization of ¹²⁹Xe by four to five orders of magnitude, leading to a dramatic enhancement of the NMR signal.[1][8] This allows for the study of materials with low surface areas and the acquisition of high-resolution images in a fraction of the time required for conventional NMR.[8]
Data Presentation: Quantitative Analysis of ¹²⁹Xe NMR Parameters
The quantitative data derived from ¹²⁹Xe NMR experiments provide invaluable information for materials characterization. The following tables summarize key parameters for different classes of materials.
Table 1: ¹²⁹Xe Chemical Shifts and Corresponding Pore Sizes in Porous Materials
| Material Type | Material Name | Mean Pore Diameter (Å) | ¹²⁹Xe Chemical Shift (ppm) | Reference(s) |
| Zeolite | NaY | ~13 | 58 ± 4 | [9] |
| CaA | ~5 | 83 ± 2 | [9] | |
| Metal-Organic Framework (MOF) | ZIF-8 (50 nm particles) | 11.6 | 88 | [10] |
| ZIF-8 (300 nm particles) | 11.6 | 82 | [10] | |
| DUT-48 | 13.9 | ~140 (at p/p₀=1) | [11] | |
| DUT-46 | 17.5 | ~155 (at p/p₀=1) | [11] | |
| DUT-49 | 20.8 | ~170 (at p/p₀=1) | [11] | |
| DUT-50 | 25.0 | ~180 (at p/p₀=1) | [11] | |
| Silica Gels & Porous Glasses | Silica Gel | 43 | ~100 | [12] |
| Controlled Pore Glass | 500 | ~40 | [12] | |
| Controlled Pore Glass | 2917 | ~20 | [12] |
Table 2: ¹²⁹Xe NMR Parameters for Polymer Characterization
| Polymer | Parameter | Value | Conditions | Reference(s) |
| Molecularly Imprinted Polymer (MIP 1) | Surface Area (BET) | 315 ± 1.9 m²/g | - | [6] |
| Pore Volume (BJH) | 0.909 cm³/g | - | [6] | |
| ¹²⁹Xe Chemical Shift (Adsorbed) | ~60-80 ppm | 25 °C, 4.8 bar Xe | [13] | |
| Hypercrosslinked Polystyrene | Free Volume Dimension | - | - | [14] |
| Rubbery Polymers (General) | ¹²⁹Xe Chemical Shift (Dissolved) | 180 - 220 ppm | Room Temperature | [15] |
Table 3: ¹²⁹Xe Spin-Lattice Relaxation Times (T₁) in Various Environments
| Environment | T₁ (seconds) | Magnetic Field | Conditions | Reference(s) |
| Deoxygenated Blood | 4 | - | - | [16] |
| Oxygenated Blood | 13 | - | - | [16] |
| Cryptophane Cages | 20 - 40 | - | - | [16] |
| Deuterated Saline Solution | ~1000 | - | - | [16] |
| Water | 98.2 ± 4.5 | High Field | - | [2] |
| Tedlar Bag (Polymer) | T₁_bulk = 2.55 ± 0.22 h | 2 T | Static conditions | [12] |
Experimental Protocols
Hyperpolarization of ¹²⁹Xe via Spin-Exchange Optical Pumping (SEOP)
The SEOP process is the most common method for producing large quantities of hyperpolarized ¹²⁹Xe.[7][14] It involves two main stages:
-
Optical Pumping of Rubidium (Rb) Vapor: A glass cell containing a small amount of solid Rb is heated to produce Rb vapor.[14] This vapor is then irradiated with a high-power, circularly polarized laser tuned to the D1 transition of Rb (794.7 nm).[8][14] The laser light excites the Rb valence electrons, leading to a high degree of electron spin polarization.[6]
-
Spin Exchange: A gas mixture, typically containing 1-2% Xe, 10-20% N₂, and the balance He, is flowed through the cell.[14] During collisions between the polarized Rb atoms and the ¹²⁹Xe atoms, the polarization is transferred from the Rb electrons to the ¹²⁹Xe nuclei via the Fermi-contact hyperfine interaction.[6][8] The N₂ gas quenches the excited Rb atoms, preventing them from re-radiating the absorbed light and thus maintaining the high Rb polarization.
Typical SEOP Parameters:
-
Gas Mixture: 1-2% Xe (often isotopically enriched to >85% ¹²⁹Xe), 10-20% N₂, balance He.[14]
-
Pressure: 2-10 atm.
-
Temperature: 120-180 °C to achieve sufficient Rb vapor pressure.[14]
-
Magnetic Field: A small magnetic field (1-5 mT) is applied to maintain the Rb polarization.[14]
-
Laser: High-power (>100 W) diode laser array with a narrow linewidth (~0.2 nm) tuned to 794.7 nm.[14]
Sample Preparation for ¹²⁹Xe NMR of Porous Materials and Polymers
Proper sample preparation is crucial for obtaining high-quality ¹²⁹Xe NMR data.
For Porous Materials (Zeolites, MOFs, Silica Gels):
-
Degassing: The material is placed in a thick-walled NMR tube and degassed under high vacuum (e.g., 6.0 x 10⁻² Torr) at elevated temperatures (e.g., 100-150 °C) for several hours to remove adsorbed water and other volatile impurities.[11]
-
Xenon Loading: A known amount of xenon gas is introduced into the NMR tube at low temperature (typically by freezing with liquid nitrogen) to achieve the desired loading pressure.[1]
-
Sealing: The NMR tube is then flame-sealed while the xenon is frozen.[1]
For Polymers:
-
Degassing: The polymer sample is placed in an NMR tube and degassed under vacuum (e.g., for 48 hours at 100 °C) to remove any absorbed gases or moisture.[11]
-
Xenon Loading and Sealing: Similar to porous materials, a known pressure of xenon gas is condensed into the tube using liquid nitrogen, followed by flame-sealing.[11]
¹²⁹Xe NMR Data Acquisition
-
Spectrometer: Standard solid-state NMR spectrometers can be used. The ¹²⁹Xe Larmor frequency is close to that of ¹³C, so broadband probes are suitable.[1]
-
Referencing: The chemical shift of ¹²⁹Xe is typically referenced to the signal of xenon gas at zero pressure, which is defined as 0 ppm.[1][3] IUPAC also recommends referencing to neat XeOF₄.[3][5]
-
Pulse Sequences:
-
1D Spectra: A simple one-pulse experiment is often sufficient for acquiring a standard ¹²⁹Xe spectrum.[1]
-
2D Exchange Spectroscopy (EXSY): This technique is used to study the exchange of xenon between different environments (e.g., pores of different sizes, or between the adsorbed and gas phases).[1]
-
Chemical Shift Saturation Recovery (CSSR): Used to measure the rate of gas exchange, particularly in biological systems.[17][18]
-
Spin-Warp Imaging: A 2D pulse sequence used for acquiring chemical shift-resolved images.[5]
-
-
Relaxation Delay: A relaxation delay of 5 seconds is a common starting point for thermally polarized ¹²⁹Xe experiments.[10] For hyperpolarized ¹²⁹Xe, the non-equilibrium polarization is depleted with each pulse, so single-scan experiments or small flip angle pulses are often employed.
Mandatory Visualizations
Caption: Workflow for producing hyperpolarized ¹²⁹Xe via Spin-Exchange Optical Pumping (SEOP).
References
- 1. mdpi.com [mdpi.com]
- 2. NMR chemical shift of confined 129 Xe: coordination number, paramagnetic channels and molecular dynamics in a cryptophane-A biosensor - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02695G [pubs.rsc.org]
- 3. (Xe) Xenon NMR [chem.ch.huji.ac.il]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. NMR Periodic Table: Xenon NMR [imserc.northwestern.edu]
- 6. Enabling Clinical Technologies for Hyperpolarized this compound MRI and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.pageplace.de [api.pageplace.de]
- 9. researchgate.net [researchgate.net]
- 10. Hyperpolarized Xe NMR signal advancement by metal-organic framework entrapment in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of pore sizes and volumes of porous materials by 129Xe NMR of xenon gas dissolved in a medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. books.rsc.org [books.rsc.org]
Methodological & Application
Hyperpolarizing Xenon-129 via Spin-Exchange Optical Pumping: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
Hyperpolarized (HP) Xenon-129 (¹²⁹Xe) is a non-toxic, noble gas-based magnetic resonance imaging (MRI) contrast agent that enables visualization of gas spaces and perfusion in the lungs and other organs with unprecedented detail.[1][2] The dramatic signal enhancement, typically by 4-5 orders of magnitude over thermal polarization, is achieved through a process called Spin-Exchange Optical Pumping (SEOP).[3][4] This technique allows for the production of sufficient quantities of highly polarized ¹²⁹Xe for preclinical and clinical research, offering a powerful tool for diagnosing and monitoring pulmonary diseases such as chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis.[2][5]
This document provides a comprehensive protocol for the hyperpolarization of ¹²⁹Xe using the SEOP method. It is intended to guide researchers, scientists, and drug development professionals in setting up and optimizing the production of HP ¹²⁹Xe for various applications. The protocol details both the "stopped-flow" (batch mode) and "continuous-flow" methods of SEOP.
Principle of Spin-Exchange Optical Pumping (SEOP)
SEOP is a two-step process that transfers angular momentum from circularly polarized photons to the ¹²⁹Xe nuclei.[3][6]
-
Optical Pumping of Alkali Metal Vapor: A vapor of an alkali metal, typically Rubidium (Rb), is illuminated with circularly polarized laser light tuned to the D1 transition (794.7 nm for Rb).[6][7] The Rb valence electrons absorb the photons and become spin-polarized.
-
Spin Exchange: The polarized Rb atoms collide with ¹²⁹Xe atoms. During these collisions, the polarization is transferred from the Rb electrons to the ¹²⁹Xe nuclei via the Fermi-contact hyperfine interaction.[3][6] This process can occur through binary collisions (Rb-¹²⁹Xe) or the formation of transient van der Waals molecules (Rb-¹²⁹Xe-N₂).[7]
Nitrogen (N₂) is often included in the gas mixture to quench the fluorescence of the excited Rb atoms, preventing randomly polarized photons from depolarizing the Rb vapor. Helium (He) is also frequently used as a buffer gas to broaden the Rb absorption line, allowing for more efficient use of the laser power.[7]
Experimental Apparatus
A typical SEOP system consists of the following key components:
-
High-power, narrow-band laser: A diode laser array (LDA) with a power output of several tens to over 100 watts, tuned to the Rb D1 transition (794.7 nm), is required.[8][9] The laser beam must be circularly polarized using a quarter-wave plate.
-
Optical Pumping Cell: A glass cell (typically cylindrical) containing a small amount of Rb metal and the gas mixture. The cell is heated to produce a sufficient density of Rb vapor.[7]
-
Oven and Temperature Control: The optical pumping cell is housed in an oven to maintain a stable and uniform temperature, which is crucial for controlling the Rb vapor pressure.
-
Magnetic Field Coils: A set of Helmholtz coils provides a stable, low magnetic field (typically a few millitesla) to maintain the Rb polarization and lift the degeneracy of the magnetic sublevels.[7]
-
Gas Handling System: A system of valves, pressure regulators, and flow controllers is needed to prepare and deliver the gas mixture to the optical pumping cell.
-
Cryogenic Collection (for continuous-flow): In the continuous-flow method, a cold trap submerged in liquid nitrogen is used to freeze and accumulate the hyperpolarized ¹²⁹Xe.[3]
-
NMR/MRI System: A low-field NMR system can be used to measure the ¹²⁹Xe polarization in real-time. For imaging applications, the hyperpolarized gas is delivered to an MRI scanner.[10]
Experimental Protocols
Two primary methods are used for SEOP of ¹²⁹Xe: stopped-flow (batch mode) and continuous-flow. The choice of method depends on the desired quantity and polarization level of the HP ¹²⁹Xe.
Stopped-Flow (Batch Mode) SEOP Protocol
In the stopped-flow method, a fixed volume of the gas mixture is sealed in the optical pumping cell and irradiated until a high level of polarization is reached. This method can achieve very high polarization levels but produces a limited quantity of gas per cycle.[3][11]
Methodology:
-
Cell Preparation:
-
A clean, dry glass optical pumping cell is loaded with a few hundred milligrams of metallic Rubidium in an inert atmosphere (e.g., a glove box) to prevent oxidation.
-
The cell is then attached to the gas handling system and evacuated to a high vacuum.
-
-
Gas Mixture Filling:
-
The cell is filled with a gas mixture typically containing 1-5% ¹²⁹Xe (isotopically enriched to >80% is preferred), 10-20% N₂, and the remainder He.[7] The total pressure is typically in the range of 2-10 atm.
-
-
Optical Pumping:
-
The optical pumping cell is placed inside the oven and heated to a temperature between 100°C and 180°C to achieve the desired Rb vapor density.
-
The main magnetic field (e.g., 3.6 mT) is applied.[7]
-
The circularly polarized laser beam is directed through the cell to illuminate the gas mixture.
-
The ¹²⁹Xe polarization builds up over time, typically reaching a steady state in 15-60 minutes.[7] The polarization can be monitored in real-time using a low-field NMR system.
-
-
Extraction:
-
Once the desired polarization is achieved, the laser is turned off, and the cell is cooled.
-
The hyperpolarized gas mixture is then expanded into a collection container, such as a Tedlar bag, for subsequent use.[12]
-
Continuous-Flow SEOP Protocol
The continuous-flow method allows for the production of larger quantities of HP ¹²⁹Xe by continuously flowing the gas mixture through the optical pumping cell. The hyperpolarized ¹²⁹Xe is then cryogenically collected.[3]
Methodology:
-
System Preparation:
-
Similar to the stopped-flow method, a clean optical pumping cell with Rb is prepared and installed in the system.
-
The entire gas path is thoroughly purged with high-purity helium to remove any paramagnetic oxygen.
-
-
Gas Flow and Optical Pumping:
-
A gas mixture with a lower concentration of ¹²⁹Xe (typically 1-5%) is continuously flowed through the heated optical pumping cell at a specific flow rate.[13]
-
The cell is heated and illuminated with the laser as in the stopped-flow method.
-
The gas mixture becomes polarized as it passes through the cell.
-
-
Cryogenic Collection:
-
The gas stream exiting the cell passes through a cold trap immersed in liquid nitrogen (77 K).
-
The hyperpolarized ¹²⁹Xe freezes in the cold trap, while the non-condensable buffer gases (He and N₂) are pumped away.[3]
-
This process allows for the accumulation of a significant quantity of solid, hyperpolarized ¹²⁹Xe over time.
-
-
Thawing and Delivery:
-
After a sufficient amount of ¹²⁹Xe has been collected, the cold trap is isolated from the gas flow.
-
The liquid nitrogen is removed, and the frozen ¹²⁹Xe is thawed by warming the cold trap.
-
The resulting hyperpolarized ¹²⁹Xe gas is then delivered to the subject or sample for MRI.
-
Data Presentation: Key SEOP Parameters and Performance
The efficiency of the SEOP process is influenced by several parameters. The following tables summarize typical ranges for these parameters and the resulting performance characteristics reported in the literature.
Table 1: Typical Experimental Parameters for ¹²⁹Xe SEOP
| Parameter | Stopped-Flow (Batch Mode) | Continuous-Flow | Reference(s) |
| Laser Power | 30 - 200 W | 30 - 200 W | [7][9] |
| Laser Wavelength | 794.7 nm (Rb D1 line) | 794.7 nm (Rb D1 line) | [7][8] |
| ¹²⁹Xe Concentration | 1 - 20% | 1 - 5% | [7][13] |
| N₂ Concentration | 10 - 99% | 10 - 20% | [7][14] |
| He Concentration | Balance of gas mixture | Balance of gas mixture | [7][14] |
| Total Gas Pressure | 2 - 10 atm | 1 - 5 atm | [13][15] |
| Cell Temperature | 100 - 180 °C | 120 - 180 °C | [7][12] |
| Magnetic Field | 2 - 10 mT | 2 - 10 mT | [7][8] |
Table 2: Performance Characteristics of ¹²⁹Xe SEOP
| Performance Metric | Stopped-Flow (Batch Mode) | Continuous-Flow | Reference(s) |
| ¹²⁹Xe Polarization | 10 - 90% | 5 - 60% | [10][14] |
| Production Rate | ~0.1 - 0.5 L/hr | 0.5 - 2.0 L/hr | [4][16] |
| Build-up Time | 15 - 60 min | N/A (residence time) | [7][12] |
| In-cell T₁ | > 1 hour | N/A | [10] |
| In-bag T₁ | ~30 - 60 min | ~30 - 60 min | [10] |
Diagrams
SEOP Process Overview
Caption: Workflow of the Spin-Exchange Optical Pumping (SEOP) process for ¹²⁹Xe hyperpolarization.
Energy Level Diagram for Rb Optical Pumping
Caption: Energy level diagram illustrating the optical pumping of Rubidium (Rb) atoms.
Stopped-Flow vs. Continuous-Flow Logic
Caption: Logical workflow comparison of Stopped-Flow and Continuous-Flow SEOP methods.
Safety Considerations
-
Laser Safety: High-power lasers can cause severe eye damage. Appropriate laser safety goggles must be worn at all times when the laser is in operation. The laser system should be enclosed in a light-tight housing with interlocks.
-
Cryogen Safety: Liquid nitrogen is extremely cold and can cause severe burns. Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, when handling liquid nitrogen.
-
Pressurized Gas: Handle gas cylinders and pressurized systems with care. Ensure all fittings are properly tightened and leak-checked.
-
Alkali Metals: Rubidium is a highly reactive metal that can ignite spontaneously in air. It should only be handled in an inert atmosphere (e.g., an argon-filled glove box).
By following this detailed protocol, researchers can successfully produce hyperpolarized ¹²⁹Xe for a wide range of preclinical and clinical imaging applications. Optimization of the specific parameters will depend on the available equipment and the desired outcome in terms of polarization and quantity of the hyperpolarized gas.
References
- 1. Magnetic resonance imaging of the time course of hyperpolarized 129Xe gas exchange in the human lungs and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jclinmedimages-org.meddocsonline.org [jclinmedimages-org.meddocsonline.org]
- 3. Enabling Clinical Technologies for Hyperpolarized this compound MRI and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Hyperpolarized this compound Chemical Exchange Saturation Transfer (HyperCEST) Molecular Imaging: Achievements and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Characterizing and modeling the efficiency limits in large-scale production of hyperpolarized 129Xe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A Semi-empirical Model to Optimize Continuous-Flow Hyperpolarized 129Xe Production under Practical Cryogenic-Accumulation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Large production system for hyperpolarized 129Xe for human lung imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenon-129 Lung Ventilation Imaging MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized Xenon-129 Magnetic Resonance Imaging (HP 129Xe MRI) is a non-invasive, radiation-free imaging modality that provides high-resolution, three-dimensional maps of lung ventilation.[1][2][3] This technique offers a significant advantage over traditional pulmonary function tests (PFTs), which provide global lung function measurements but are insensitive to regional variations.[4][5] HP 129Xe MRI can detect subtle ventilation defects that may be missed by other methods, making it a powerful tool for the early detection and characterization of pulmonary diseases such as chronic obstructive pulmonary disease (COPD), asthma, cystic fibrosis, and idiopathic pulmonary fibrosis.[4][6][7]
The fundamental principle of HP 129Xe MRI lies in artificially enhancing the nuclear polarization of 129Xe gas by several orders of magnitude through a process called spin-exchange optical pumping (SEOP).[8][9] This hyperpolarized gas, when inhaled by a subject, produces a strong enough MRI signal to directly visualize the ventilated airspaces of the lung with high spatial resolution.[1][5] The resulting images allow for the quantification of ventilation heterogeneity through metrics like the Ventilation Defect Percentage (VDP), which represents the proportion of the lung that is not adequately ventilated.[4][10]
These application notes provide a comprehensive, step-by-step guide for performing 129Xe lung ventilation imaging, from subject preparation to data analysis. The protocols are intended for researchers, scientists, and drug development professionals seeking to utilize this advanced imaging technique in their studies.
Experimental Protocols
I. Subject Preparation and Screening
-
Institutional Review Board (IRB) Approval: All procedures involving human subjects must be approved by the relevant IRB.[11]
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the procedure, potential risks, and benefits.
-
Safety Screening:
-
MRI Safety: Screen subjects for contraindications to MRI, such as the presence of metallic implants (e.g., pacemakers, aneurysm clips) or claustrophobia, using a standard MRI safety questionnaire.[11]
-
Xenon Safety: While 129Xe is an inert gas with an excellent safety profile, screen for any known allergies to anesthetic gases.[12] Subjects should also be able to perform a breath-hold of up to 16 seconds.[1][12]
-
-
Subject Instructions:
-
Instruct subjects to abstain from smoking for at least 24 hours prior to the scan, as smoking can affect lung function and introduce paramagnetic substances that can interfere with the hyperpolarized signal.
-
Subjects should avoid heavy meals immediately before the scan to minimize discomfort.
-
-
Pulmonary Function Tests (PFTs): It is recommended to perform standard PFTs (e.g., spirometry) on the same day as the MRI scan to allow for direct correlation between functional and imaging data.[10]
II. Hyperpolarized 129Xe Gas Production and Administration
-
129Xe Polarization:
-
Isotopically enriched 129Xe gas (typically >80%) is hyperpolarized using a commercial polarizer.[5][10] This process, known as spin-exchange optical pumping, involves transferring spin polarization from optically pumped alkali metal vapor (e.g., Rubidium) to the 129Xe nuclei.[8][9]
-
Polarization levels typically range from 8% to 40%, depending on the polarizer and operating parameters.[5]
-
-
Gas Collection and Dosing:
-
Gas Administration:
-
The subject, lying supine in the MRI scanner, is instructed to exhale to functional residual capacity (FRC).
-
They then inhale the entire volume of the gas mixture from the bag through a mouthpiece and tubing.[13]
-
Immediately following inhalation, the subject holds their breath for the duration of the image acquisition (typically 5-16 seconds).[1]
-
III. MRI Acquisition
-
Hardware Requirements:
-
Anatomical Proton (1H) Imaging:
-
Prior to 129Xe imaging, acquire a proton anatomical reference scan of the chest during a separate breath-hold.[10] This is used to create a mask of the lung volume for subsequent analysis.
-
A fast gradient echo or single-shot fast spin-echo sequence is typically used.[11] The subject should inhale a volume of air equivalent to the xenon gas mixture to ensure comparable lung inflation.[10]
-
-
129Xe Ventilation Imaging:
IV. Data Analysis: Ventilation Defect Percentage (VDP)
-
Image Co-registration: The 129Xe ventilation image is co-registered with the 1H anatomical image.
-
Lung Segmentation: The 1H anatomical image is used to create a three-dimensional mask of the total lung volume.
-
Ventilation Segmentation: A signal intensity threshold is applied to the 129Xe ventilation image to identify the ventilated lung regions within the lung mask. Voxels with signal intensity below this threshold are classified as ventilation defects.
-
VDP Calculation: The Ventilation Defect Percentage (VDP) is calculated as the volume of the ventilation defects divided by the total lung volume, expressed as a percentage.[4][14]
-
VDP (%) = (Total Lung Volume - Ventilated Volume) / Total Lung Volume * 100
-
-
Analysis Methods: Several semi-automated methods exist for VDP quantification, including simple thresholding and more advanced techniques like linear binning, which can help to correct for signal intensity inhomogeneities.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data for 129Xe lung ventilation imaging MRI.
| Parameter | Typical Value | Reference |
| Subject Population | ||
| Young Healthy Volunteers | 5.6 ± 1.7% | [10] |
| Older Healthy Subjects | 11.6 ± 6.6% | [10] |
| Young Asthmatics | 8.4 ± 3.2% | [10] |
| Older Asthmatics | 16.8 ± 10.3% | [10] |
| COPD | Significantly higher than healthy controls | [14][17] |
| Table 1: Typical Ventilation Defect Percentage (VDP) in Different Populations. |
| Parameter | 1.5T | 3T | Reference |
| 1H Anatomical Scan (GRE) | |||
| Repetition Time (TR) | ~8.1 ms | ~8.0 ms | [16][18] |
| Echo Time (TE) | ~1.9 ms | ~4.0 ms | [16][18] |
| Flip Angle | 7-10° | 10-12° | [16][18] |
| Field of View (FOV) | 400 x 400 mm | 300 x 300 mm | [16][18] |
| Matrix Size | 128 x 128 | ~100 x 100 | [16][18] |
| Slice Thickness | 12.5 - 15 mm | 15 mm | [16][18] |
| 129Xe Ventilation Scan (GRE) | |||
| Repetition Time (TR) | ~8.1 ms | ~8.0 ms | [16][18] |
| Echo Time (TE) | ~1.9 ms | ~4.0 ms | [16][18] |
| Flip Angle | 7-10° | 10-12° | [16][18] |
| Field of View (FOV) | 400 x 400 mm | 300 x 300 mm | [16][18] |
| Matrix Size | 128 x 128 | ~100 x 100 | [16][18] |
| Slice Thickness | 12.5 - 15 mm | 15 mm | [16][18] |
| Table 2: Typical MRI Acquisition Parameters for 129Xe Ventilation Imaging. |
Visualizations
Caption: Experimental workflow for this compound lung ventilation MRI.
Caption: Physiological pathway of inhaled this compound in the lungs.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. emjreviews.com [emjreviews.com]
- 4. Hyperpolarized this compound MRI: Narrative Review of Clinical Studies, Testing, and Implementation of Advanced Pulmonary In Vivo Imaging and Its Diagnostic Applications [mdpi.com]
- 5. The role of hyperpolarized 129xenon in MR imaging of pulmonary function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Hyperpolarized this compound MRI: Narrative Review of Clinical Studies, Testing, and Implementation of Advanced Pulmonary In Vivo Imaging and Its Diagnostic Applications | Semantic Scholar [semanticscholar.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Xenon gas MRI - Wikipedia [en.wikipedia.org]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. Hyperpolarized 129Xenon MRI to Quantify Regional Ventilation Differences in Mild to Moderate Asthma: A Prospective Comparison between Semi-Automated Ventilation Defect Percentage Calculation and Pulmonary Function Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquiring Hyperpolarized 129Xe Magnetic Resonance Images of Lung Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Feasibility, tolerability and safety of pediatric hyperpolarized 129Xe magnetic resonance imaging in healthy volunteers and children with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Hyperpolarized 129Xe MRI, 99mTc scintigraphy, and SPECT in lung ventilation imaging: a quantitative comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extending semiautomatic ventilation defect analysis for hyperpolarized (129)Xe ventilation MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hyperpolarized 129Xenon MRI Ventilation Defect Quantification via Thresholding and Linear Binning in Multiple Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of hyperpolarized 129Xe ventilation imaging in healthy volunteers and subjects with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using Hyperpolarized 129Xe MRI to Quantify the Pulmonary Ventilation Distribution - PMC [pmc.ncbi.nlm.nih.gov]
Application of Xenon-129 NMR for Characterizing Metal-Organic Frameworks
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with exceptionally high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage, separation, catalysis, and drug delivery. A thorough characterization of their porous structure and host-guest interactions is crucial for optimizing their performance. Xenon-129 Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-invasive technique for probing the structure and dynamics of MOFs.[1][2]
The 129Xe nucleus (spin I=1/2, natural abundance 26.4%) is an excellent probe due to its large, polarizable electron cloud, which makes its NMR chemical shift highly sensitive to its local environment.[3][4] By introducing xenon gas into a MOF, researchers can gain detailed insights into pore size and shape, surface chemistry, and the dynamics of guest molecules.[1][5] This document provides detailed application notes, experimental protocols, and data interpretation guidelines for utilizing 129Xe NMR in MOF characterization.
Principle of 129Xe NMR in Porous Materials
The observed 129Xe chemical shift (δ) in a porous material is a sum of several contributions, providing a rich source of information about the framework's properties. The general equation for the chemical shift can be expressed as:
δ = δ₀ + δS + δXe-Xe + δE + δM [1][5]
Where:
-
δ₀ : The chemical shift of xenon gas at zero pressure, used as the reference (0 ppm).[5]
-
δS : The contribution from interactions between xenon atoms and the pore walls (xenon-surface interactions). This term is highly dependent on the pore size, shape, and the chemical nature of the surface.[1][5]
-
δXe-Xe : The contribution from interactions between xenon atoms themselves, which is dependent on the xenon density within the pores.[5][6]
-
δE : A term accounting for any electric fields within the pores, for example, from cations.
-
δM : A contribution arising from the presence of paramagnetic centers in the MOF.[1]
In diamagnetic MOFs, the δS and δXe-Xe terms are the most significant. The chemical shift of adsorbed xenon is particularly sensitive to the pore dimensions, with xenon in more confined pores exhibiting a larger chemical shift.[7]
Applications of 129Xe NMR for MOF Characterization
Pore Size and Structure Analysis
The 129Xe chemical shift is strongly correlated with the mean free path of the xenon atom within a pore, making it an excellent tool for determining pore sizes.[6] By measuring the chemical shift at various xenon loadings, one can extrapolate to zero pressure to obtain the chemical shift contribution from xenon-surface interactions (δS), which is directly related to the pore dimensions.[5] For isoreticular series of MOFs, a correlation can be established between the chemical shift and the mean pore diameter.[6]
Probing Host-Guest Interactions
129Xe NMR is highly sensitive to the nature of the interactions between the xenon probe and the internal surface of the MOF. Specific interactions with open metal sites, functional groups on the organic linkers, or other adsorbed guest molecules will result in distinct changes in the 129Xe chemical shift.[1][7] This allows for the identification of preferred adsorption sites and the study of competitive adsorption.[7][8]
Characterizing Structural Flexibility and Phase Transitions
Many MOFs exhibit structural flexibility, such as "breathing" or "gate-opening" phenomena, in response to external stimuli like temperature, pressure, or gas adsorption.[6][9] 129Xe NMR is an ideal technique to monitor these structural changes in situ.[1][6] A structural transition that alters the pore size or shape will cause a significant change in the 129Xe chemical shift, allowing for the detection and characterization of these dynamic processes.[9] For instance, the counterintuitive phenomenon of negative gas adsorption (NGA) in some flexible MOFs has been successfully studied using high-pressure in situ 129Xe NMR.[6]
Assessing Pore Connectivity and Xenon Dynamics
Two-dimensional (2D) exchange spectroscopy (EXSY) 129Xe NMR can be used to study the exchange dynamics of xenon atoms between different environments within the MOF, such as between different types of pores or between the adsorbed phase and the free gas phase.[2][10] The presence of cross-peaks in a 2D EXSY spectrum indicates that xenon is exchanging between the corresponding environments, providing information on pore connectivity and the timescales of diffusion.[2][10]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on MOF characterization using 129Xe NMR.
Table 1: 129Xe NMR Chemical Shifts and Pore Sizes for Various MOFs
| MOF | Experiment Type | Temperature (K) | Isotropic Chemical Shift (δiso, ppm) | Span (Ω, ppm) | Skew (κ) | Mean Pore Diameter (Å) | Reference |
| SIFSIX-3-Zn | Static 129Xe NMR (0.5 Xe/unit cell) | - | 165.6 | 187.7 | -0.89 | 4-5 | [7][8] |
| SIFSIX-3-Cu | Static 129Xe NMR (0.5 Xe/unit cell) | - | 105 | 272 | -0.84 | 4-5 | [7] |
| IRMOF-1 | HP 129Xe NMR | 298 | ~45 | - | - | 12.9 | [10] |
| IRMOF-2 | HP 129Xe NMR | 298 | ~60 | - | - | - | [10] |
| IRMOF-3 | HP 129Xe NMR | 298 | 55 | - | - | - | [10] |
| IRMOF-6 | HP 129Xe NMR | 298 | ~50 | - | - | - | [10] |
| NiZn-ZIF-8 | HP 129Xe NMR (in H₂O) | - | 82.2 | - | - | - | [11] |
| ZIF-8 | HP 129Xe NMR (in H₂O) | - | - | - | - | - | [11] |
Table 2: Xenon Adsorption Enthalpies in IRMOFs Determined by HP 129Xe NMR
| MOF | Adsorption Enthalpy (kJ/mol) | Reference |
| IRMOF-1 | 12.6 ± 0.8 | [10] |
| IRMOF-2 | 11.7 ± 0.9 | [10] |
| IRMOF-3 | 12.1 ± 0.7 | [10] |
| IRMOF-6 | 13.0 ± 0.9 | [10] |
Experimental Protocols
Protocol 1: Standard 129Xe NMR of Adsorbed Xenon
This protocol describes a typical experiment for obtaining 129Xe NMR spectra of xenon adsorbed in a MOF at variable pressures.
1. Sample Preparation: a. Activate the MOF sample by heating under vacuum to remove any guest molecules from the pores. A typical activation condition is heating at a specific temperature (e.g., 393 K) for several hours (e.g., 12 hours).[9] b. Transfer the activated MOF sample (typically 50-100 mg) into a suitable NMR tube equipped with a valve (e.g., a J. Young valve) under an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric gases and moisture.
2. Xenon Dosing: a. Connect the NMR tube to a gas handling manifold. b. Evacuate the manifold and the NMR tube. c. Introduce a known pressure of high-purity xenon gas (99.99% or higher) into the NMR tube at a controlled temperature.[9] The pressure can be varied to obtain chemical shift isotherms.
3. NMR Spectroscopy: a. Place the sealed NMR tube in the NMR spectrometer. b. Tune the NMR probe to the 129Xe frequency. c. Acquire 129Xe NMR spectra using a single-pulse experiment. d. Reference the chemical shifts to the signal of xenon gas at zero pressure (0 ppm).[10] e. Repeat the measurements at different xenon pressures and/or temperatures to study the adsorption behavior and structural dynamics.[6]
Protocol 2: Hyperpolarized (HP) 129Xe NMR
HP 129Xe NMR significantly enhances the signal-to-noise ratio, allowing for the study of MOFs with low surface areas or at very low xenon concentrations.[2]
1. Hyperpolarization of Xenon: a. Use a commercial or home-built hyperpolarizer. b. Flow a gas mixture of xenon, nitrogen, and helium through a glass cell containing rubidium (Rb) metal. c. Irradiate the cell with a circularly polarized laser tuned to the D1 transition of Rb to polarize the Rb electron spins. d. The polarization is transferred from the Rb electrons to the 129Xe nuclei via spin-exchange optical pumping (SEOP).[2][12]
2. Sample Preparation and HP Xenon Delivery: a. Prepare the activated MOF sample in an NMR tube as described in Protocol 1. b. For continuous-flow experiments, flow the hyperpolarized xenon gas mixture over the MOF sample inside the NMR spectrometer.[10] c. For batch experiments, bubble the hyperpolarized gas mixture through a solution containing the MOF sample immediately before NMR acquisition.[13]
3. NMR Spectroscopy: a. Acquire 129Xe NMR spectra using a small flip angle pulse to conserve the non-equilibrium hyperpolarization. b. Variable-temperature studies can be performed to extract thermodynamic parameters such as the enthalpy of adsorption.[10]
Protocol 3: 2D 129Xe Exchange Spectroscopy (EXSY)
This protocol is used to investigate the exchange of xenon between different sites.
1. Sample Preparation and Xenon Dosing: a. Prepare the MOF sample and dose with xenon as described in Protocol 1. The xenon pressure should be chosen such that distinct NMR signals for different xenon environments are observed.
2. NMR Spectroscopy: a. Set up a 2D EXSY pulse sequence. b. Acquire a series of 2D EXSY spectra with varying mixing times (τmix).[8][10] c. The presence of cross-peaks between diagonal peaks indicates exchange between the corresponding xenon environments. The intensity of the cross-peaks as a function of the mixing time provides information about the exchange rate.[10]
Visualizations
Caption: General workflow for 129Xe NMR characterization of MOFs.
Caption: Relationship between 129Xe chemical shift and MOF properties.
Caption: Visualizing xenon exchange between pores with 2D EXSY NMR.
References
- 1. Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs) [mdpi.com]
- 2. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interplay between noble gases and MOFs: Insights from 129Xe and 83Kr NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 11. Multivariate metal-organic frameworks enable chemical shift-encoded MRI with femtomolar sensitivity for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cryptophane-A as a Biosensor with Xenon-129 NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized Xenon-129 (¹²⁹Xe) Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the molecular host cryptophane-A, offers a highly sensitive and versatile platform for biosensing applications. This technology leverages the exquisite sensitivity of the ¹²⁹Xe chemical shift to its local environment.[1][2] Cryptophane-A, a cage-like molecule, encapsulates xenon with high affinity, and its exterior can be functionalized with targeting moieties to create specific biosensors.[3][4] Upon binding of the biosensor to its biological target, the conformation of the cryptophane cage is subtly altered, inducing a detectable change in the ¹²⁹Xe NMR chemical shift.[5] This "chemical shift reporting" mechanism, combined with signal enhancement techniques like hyperpolarization and Hyper-CEST (Hyperpolarized Chemical Exchange Saturation Transfer), enables the detection of biomolecules at concentrations as low as the picomolar range, making it a powerful tool for early disease detection and drug development.[6][7]
Principle of Operation
The fundamental principle of cryptophane-A based ¹²⁹Xe NMR biosensing lies in the change of the xenon atom's electronic environment upon target binding. The biosensor, a cryptophane-A molecule functionalized with a targeting ligand, circulates in the sample. In its "free" or unbound state, the encapsulated hyperpolarized ¹²⁹Xe atom exhibits a characteristic NMR resonance frequency. When the targeting ligand binds to its specific biological target (e.g., a protein, enzyme, or cell surface receptor), the interaction induces a conformational change in the cryptophane cage. This perturbs the electron cloud of the encapsulated xenon atom, resulting in a shift of its resonance frequency.[3][5] This new "bound" state resonance is distinguishable from the "free" state, allowing for the detection and quantification of the target.
The sensitivity of this technique is dramatically enhanced by two key factors:
-
Hyperpolarization: The nuclear spin polarization of ¹²⁹Xe can be artificially increased by orders of magnitude through spin-exchange optical pumping. This leads to a massive signal enhancement in the NMR experiment.[1]
-
Hyper-CEST (Hyperpolarized Chemical Exchange Saturation Transfer): This technique provides a further significant boost in sensitivity. By selectively applying a radiofrequency pulse at the resonance frequency of the bound xenon, the polarization of this small pool of xenon is saturated. As xenon atoms exchange between the bound and free states, this saturation is transferred to the much larger pool of free xenon, leading to a measurable decrease in the free xenon signal. This indirect detection method allows for the detection of biosensors at extremely low concentrations.[6][8]
Applications
Cryptophane-A based ¹²⁹Xe NMR biosensors have been successfully employed in a variety of applications, demonstrating their broad potential in biomedical research and drug development:
-
Protein and Enzyme Detection: A primary application is the detection of specific proteins. For instance, biosensors functionalized with a benzenesulfonamide ligand have been used to detect and even differentiate between isoforms of carbonic anhydrase, a cancer biomarker.[3][9] Similarly, biotin-functionalized cryptophanes have been used to detect avidin.[3][4]
-
Cellular Targeting and Imaging: By incorporating targeting moieties like RGD peptides or folate, these biosensors can be directed to specific cell types that overexpress the corresponding receptors, such as certain cancer cells.[10][11] This opens up possibilities for molecular imaging and diagnostics.
-
pH Sensing: The chemical shift of ¹²⁹Xe encapsulated in certain functionalized cryptophanes can be pH-dependent, allowing for the measurement of pH in biological environments.[5][6]
-
Multiplexed Detection: The large chemical shift window of ¹²⁹Xe (over 300 ppm) allows for the simultaneous use of multiple, distinct cryptophane biosensors, each designed to detect a different target.[2][3] This "multiplexing" capability is highly valuable for systems biology and complex disease analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on cryptophane-A based ¹²⁹Xe NMR biosensors.
| Biosensor Target | Targeting Ligand | Unbound ¹²⁹Xe Chemical Shift (ppm) | Bound ¹²⁹Xe Chemical Shift (ppm) | Chemical Shift Change (Δδ, ppm) | Dissociation Constant (Kd) | Reference(s) |
| Carbonic Anhydrase I (CAI) | Benzenesulfonamide (C6B linker) | 63.7 | 69.2 | 5.5 | Not Reported | [9] |
| Carbonic Anhydrase II (CAII) | Benzenesulfonamide (C6B linker) | 63.1 | 68.2 | 5.1 | Not Reported | [9] |
| Carbonic Anhydrase I (CAI) | Benzenesulfonamide (C7B linker) | 63.7 | 66.9 | 3.2 | Not Reported | [9] |
| Carbonic Anhydrase II (CAII) | Benzenesulfonamide (C7B linker) | 63.7 | 71.2 | 7.5 | Not Reported | [9] |
| Carbonic Anhydrase I (CAI) | Benzenesulfonamide (C8B linker) | 63.3 | 66.3 / 67.9 | 3.0 / 4.6 | 20-110 nM | [9] |
| Carbonic Anhydrase II (CAII) | Benzenesulfonamide (C8B linker) | 63.2 | 66.9 / 68.2 | 3.7 / 5.0 | 20-110 nM | [9] |
| Avidin | Biotin | ~70.2 | ~72.5 | ~2.3 | Not Reported | [3][5] |
| αIIbβ3 Integrin Receptor | Cyclic RGDyK peptide | 67 | 71 | 4 | 20-30 nM (IC₅₀) | [11] |
| Complementary DNA | 20-mer oligonucleotide | Not Reported | Shifted 1.5 ppm upfield | 1.5 | Not Reported | [5][6] |
Note: Chemical shifts are typically referenced to gaseous ¹²⁹Xe at 0 ppm. The presence of two bound chemical shifts for the C8B linker with carbonic anhydrases is due to the presence of diastereomers.[9]
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Cryptophane-A Biosensor (Conceptual)
This protocol outlines the general steps for synthesizing a targeted cryptophane-A biosensor. The specific chemical reactions and purification methods will vary depending on the desired targeting ligand and solubilizing groups.
-
Synthesis of the Cryptophane-A Core: Synthesize the basic cryptophane-A cage, often as a racemic mixture.[8]
-
Selective Functionalization: Chemically modify the cryptophane-A cage to introduce reactive "handles." For example, a trifunctionalized cryptophane can be created with three acid groups for subsequent attachments.[7][8]
-
Linker Attachment: React one of the functional handles with a bifunctional linker. The choice of linker length and flexibility is crucial as it can impact target binding and the magnitude of the chemical shift change.[8][9]
-
Attachment of Solubilizing Groups: To ensure biocompatibility and prevent aggregation in aqueous solutions, attach water-solubilizing groups (e.g., peptides, carboxylates) to the remaining functional handles.[7][8]
-
Conjugation of the Targeting Ligand: Conjugate the desired targeting ligand (e.g., a small molecule inhibitor, a peptide sequence) to the end of the linker.[8]
-
Purification and Characterization: Purify the final biosensor product using techniques such as High-Performance Liquid Chromatography (HPLC). Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Protocol 2: Hyperpolarized ¹²⁹Xe NMR Spectroscopy (Direct Detection)
This protocol describes the general procedure for acquiring a direct detection ¹²⁹Xe NMR spectrum of a cryptophane-A biosensor in the presence of its target.
-
Hyperpolarization of ¹²⁹Xe:
-
Sample Preparation:
-
Prepare an aqueous solution of the functionalized cryptophane-A biosensor at the desired concentration (e.g., 1-50 µM).[8]
-
If applicable, add the target molecule and allow sufficient time for binding to occur.
-
Transfer the solution to a suitable NMR tube.
-
-
Xenon Delivery:
-
Thaw the frozen hyperpolarized xenon and transfer the gas to the NMR tube containing the sample.
-
Shake the NMR tube vigorously to dissolve the xenon in the solution.[10]
-
-
NMR Data Acquisition:
-
Acquire the ¹²⁹Xe NMR spectrum using a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹²⁹Xe frequency.
-
Use a simple pulse-acquire sequence.
-
Reference the chemical shifts to the resonance of xenon gas at 0 ppm.[12]
-
Analyze the resulting spectrum to identify the peaks corresponding to free xenon in solution, unbound biosensor, and target-bound biosensor.
-
Protocol 3: Hyper-CEST ¹²⁹Xe NMR for Enhanced Sensitivity
This protocol provides a conceptual workflow for performing a Hyper-CEST experiment.
-
Prepare the Sample and Deliver Hyperpolarized Xenon: Follow steps 1-3 from Protocol 2.
-
Acquire a Control Spectrum: Obtain a ¹²⁹Xe NMR spectrum without a saturation pulse. This will show the large signal from the free xenon pool.[8]
-
Apply Saturation Pulse: Apply a selective radiofrequency pulse at the resonance frequency of the cage-bound ¹²⁹Xe. This will saturate the polarization of the xenon atoms encapsulated in the biosensor.[8]
-
Acquire the Saturated Spectrum: Immediately after the saturation pulse, acquire another ¹²⁹Xe NMR spectrum.
-
Data Analysis: Calculate the difference between the control spectrum and the saturated spectrum. The resulting difference spectrum will show a decrease in the free xenon signal, the magnitude of which is proportional to the concentration of the biosensor.[8]
-
Optimization: To maximize the CEST effect, the saturation power, duration, and sample temperature can be varied.[8]
Visualizations
Caption: Signaling pathway of a cryptophane-A biosensor.
Caption: General experimental workflow for ¹²⁹Xe NMR biosensing.
Caption: Logical relationship in multiplexed detection.
References
- 1. DSpace [repository.upenn.edu]
- 2. Cryptophane–xenon complexes for 129 Xe MRI applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10765D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. Cryptophane–xenon complexes for 129Xe MRI applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Expanded Palette of this compound NMR Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. Cryptophane this compound Nuclear Magnetic Resonance Biosensors Targeting Human Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell-compatible, integrin-targeted cryptophane-129Xe NMR biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pines.berkeley.edu [pines.berkeley.edu]
Application Notes and Protocols for Quantitative Analysis of Gas Exchange Using Dissolved-Phase Xenon-129 MRI
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperpolarized Xenon-129 Magnetic Resonance Imaging (MRI) is a non-invasive imaging modality that provides regional assessment of pulmonary ventilation and gas exchange without the use of ionizing radiation.[1][2][3] By leveraging the high solubility of xenon gas in biological tissues, this technique allows for the direct visualization and quantification of gas transfer from the alveoli to the interstitial tissue and plasma, and subsequently to red blood cells (RBCs).[1][4][5] This provides unique insights into the pathophysiology of various cardiopulmonary diseases, including idiopathic pulmonary fibrosis (IPF), chronic obstructive pulmonary disease (COPD), asthma, and post-COVID-19 conditions.[1][6][7][8] These application notes provide detailed protocols for the quantitative analysis of gas exchange using dissolved-phase this compound MRI.
Principle of Dissolved-Phase this compound MRI
Inhaled hyperpolarized 129Xe gas diffuses across the alveolar-capillary membrane, where it dissolves in the interstitial tissue and blood plasma (membrane compartment) and binds to hemoglobin within red blood cells (RBC compartment).[1][4] Due to the different magnetic environments, 129Xe exhibits distinct resonance frequencies for each compartment:
-
Gas Phase: 0 ppm (reference)
-
Tissue and Plasma (Membrane): ~198 ppm[1]
-
Red Blood Cells (RBCs): ~217-218 ppm[1]
By acquiring and analyzing the signals from these distinct dissolved phases, it is possible to derive quantitative metrics that reflect the efficiency of gas exchange.
Key Quantitative Metrics
Several key ratios are calculated from the signal intensities of the gas, membrane, and RBC compartments to provide a quantitative assessment of gas exchange. These metrics have shown sensitivity to disease presence, progression, and response to therapy.[1]
| Metric | Description | Clinical Relevance |
| RBC:Membrane (RBC:M) Ratio | Ratio of the 129Xe signal in the red blood cells to the signal in the interstitial tissue and plasma. | Reflects the overall efficiency of gas transfer from the interstitium to the blood. A lower ratio can indicate impaired gas uptake by RBCs, which is a hallmark of fibrotic lung diseases like IPF.[1][4][9] |
| Membrane:Gas (Mem:Gas) Ratio | Ratio of the 129Xe signal in the interstitial tissue and plasma to the signal in the gas phase within the alveoli. | Provides an indication of the alveolar-capillary membrane thickness and integrity. An elevated ratio can suggest thickening of the interstitium, as seen in pulmonary fibrosis.[4][10] |
| RBC:Gas Ratio | Ratio of the 129Xe signal in the red blood cells to the signal in the gas phase. | Represents the overall efficiency of gas transfer from the alveoli to the red blood cells. A reduced ratio is indicative of impaired gas exchange and has been observed in various lung diseases.[4][10] |
| Ventilation Defect Percentage (VDP) | The percentage of the lung that is not ventilated with 129Xe gas. | While primarily a measure of ventilation, it provides crucial context for interpreting gas exchange data, as gas exchange can only occur in ventilated regions.[1][11] |
Experimental Protocols
This compound Hyperpolarization
Hyperpolarization of 129Xe is achieved through spin-exchange optical pumping. This process involves transferring the angular momentum of circularly polarized laser light to the electron spins of an alkali metal vapor (e.g., rubidium), which then transfer their polarization to the 129Xe nuclei through collisions. This results in a signal enhancement of several orders of magnitude, making the detection of the low concentration of dissolved xenon feasible.
Subject Preparation and Xenon Delivery
-
Subject Screening: Ensure the subject has no contraindications for MRI and can perform the required breath-hold maneuvers.
-
Informed Consent: Obtain informed consent from the participant.
-
Dose Preparation: A typical dose for an adult consists of a mixture of hyperpolarized 129Xe and a buffer gas (e.g., nitrogen or helium), often totaling 1 liter. The total volume is typically tailored to be approximately 20% of the subject's forced vital capacity (FVC).[4][5]
-
Xenon Inhalation: The subject, positioned supine in the MRI scanner, inhales the gas mixture from a delivery bag, typically from functional residual capacity, and performs a breath-hold for the duration of the image acquisition (usually 10-16 seconds).[2]
MRI Data Acquisition
-
MRI System: A clinical 1.5T or 3T MRI scanner equipped with a broadband RF amplifier and a dedicated 129Xe transmit-receive chest coil is required.
-
Pulse Sequence: A three-dimensional spoiled gradient-echo (GRE) sequence is commonly used for dissolved-phase imaging.[1] Other advanced techniques like Chemical Shift Saturation Recovery (CSSR) and Xenon Polarization Transfer Contrast (XTC) can provide more detailed physiological information.[1][11][12]
-
Image Parameters: Key imaging parameters need to be optimized for dissolved-phase imaging, including flip angle, echo time (TE), and repetition time (TR), to effectively capture the low signal from the dissolved xenon.
-
Calibration: A calibration scan is typically performed to determine the precise resonance frequencies of the gas and dissolved phases and to calibrate the radiofrequency (RF) flip angle.[13]
Data Processing and Analysis
-
Image Reconstruction: The acquired raw data is reconstructed to generate separate images of the gas, membrane, and RBC compartments.
-
Image Registration: The dissolved-phase images are co-registered with a corresponding proton (1H) anatomical image of the chest for anatomical reference.
-
Segmentation: The lung volume is segmented from the anatomical image to define the region of interest for quantitative analysis.
-
Quantitative Mapping: Voxel-wise ratio maps (RBC:Membrane, Membrane:Gas, RBC:Gas) are generated to visualize the spatial distribution of gas exchange.
-
Statistical Analysis: Mean values and standard deviations of the quantitative metrics are calculated for the entire lung or specific regions of interest.
Visualizing the Workflow
Experimental Workflow
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Functional gas exchange measures on 129Xe MRI and spectroscopy are associated with age, sex, and BMI in healthy subjects [frontiersin.org]
- 5. Functional gas exchange measures on 129Xe MRI and spectroscopy are associated with age, sex, and BMI in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. thorax.bmj.com [thorax.bmj.com]
- 8. Characterisation of gas exchange in COPD with dissolved-phase hyperpolarised this compound MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using hyperpolarized 129Xe MRI to quantify regional gas transfer in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Simultaneous quantification of hyperpolarized this compound ventilation and gas exchange with multi-breath xenon-polarization transfer contrast (XTC) MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zhougroup.org [zhougroup.org]
- 13. Acquiring Hyperpolarized 129Xe Magnetic Resonance Images of Lung Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
In-Cell Xenon-129 NMR Spectroscopy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting in-cell Xenon-129 (¹²⁹Xe) Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique offers a non-invasive window into the cellular environment, enabling the study of molecular interactions, cellular processes, and the efficacy of therapeutic agents in real-time and within living cells. The exceptionally large and sensitive chemical shift range of ¹²⁹Xe, combined with hyperpolarization techniques that boost the NMR signal by orders of magnitude, allows for the detection of low-concentration analytes and subtle molecular events that are often invisible to conventional NMR methods.[1][2][3][4][5]
Core Applications in Drug Discovery and Cellular Biology
In-cell ¹²⁹Xe NMR is a versatile tool with a growing number of applications, including:
-
Probing Protein-Ligand and Protein-Protein Interactions: The chemical shift of ¹²⁹Xe is highly sensitive to its local environment.[3][4][6] This allows for the detection of binding events between a xenon-encapsulating molecular host (biosensor) and a target protein, or the conformational changes associated with protein-protein interactions.[7][8][9][10]
-
High-Sensitivity Biosensing: Specially designed "smart" biosensors, often based on cryptophane cages that encapsulate xenon, can be functionalized to target specific cellular components or respond to changes in the cellular microenvironment, such as pH.[11][12] This enables the detection of biomarkers and the monitoring of cellular health and disease states at nanomolar concentrations.[13]
-
Distinguishing Cellular Compartments: The distinct chemical environments inside and outside of a cell lead to different ¹²⁹Xe NMR signals, allowing for the differentiation between intracellular and extracellular spaces without the need for cell lysis.[14][15] This provides a clear indicator of cell integrity and allows for the quantification of total cell volume.[14]
Principles of In-Cell ¹²⁹Xe NMR
The methodology relies on three key components:
-
Hyperpolarized ¹²⁹Xe: The inherent low sensitivity of NMR is overcome by hyperpolarizing the ¹²⁹Xe gas, most commonly through Spin Exchange Optical Pumping (SEOP).[1][6][16][17][18] This process dramatically increases the nuclear spin polarization, leading to a signal enhancement of 4 to 8 orders of magnitude.[1][2]
-
Delivery to Cells: The hyperpolarized xenon gas is introduced to the cell suspension, where its high membrane permeability allows it to freely diffuse into and out of the cells.[14]
-
Sensitive Detection: The NMR spectrometer detects the signals from ¹²⁹Xe in different environments (e.g., free in solution, inside the cell, or bound to a biosensor). Advanced techniques like Hyperpolarized Chemical Exchange Saturation Transfer (Hyper-CEST) can further enhance sensitivity, enabling the detection of biosensors at picomolar to micromolar concentrations.[12][19][20]
Experimental Workflow and Signaling Pathway Visualization
The general workflow for an in-cell ¹²⁹Xe NMR experiment is depicted below.
Caption: General experimental workflow for in-cell ¹²⁹Xe NMR spectroscopy.
The signaling pathway for a typical targeted biosensor experiment is illustrated below.
Caption: Signaling pathway for a targeted ¹²⁹Xe NMR biosensor.
Detailed Experimental Protocols
Protocol 1: General In-Cell ¹²⁹Xe NMR Spectroscopy
This protocol outlines the fundamental steps for observing ¹²⁹Xe within a cell suspension.
1. Cell Culture and Preparation:
-
Culture cells (e.g., HeLa, A549, or E. coli) to a sufficient density for NMR experiments.[21][22][23] The required cell concentration is typically in the range of 10⁶ to 10⁸ cells/mL.
-
Harvest the cells by centrifugation (e.g., 300g for 5 minutes).[23]
-
Wash the cells twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining media.[23]
-
Resuspend the final cell pellet in the desired buffer for the NMR experiment (e.g., PBS in D₂O for field locking) to a final volume of approximately 500 µL for a standard 5 mm NMR tube.[24]
-
Transfer the cell suspension to an NMR tube.
2. Hyperpolarization of ¹²⁹Xe:
-
Utilize a ¹²⁹Xe hyperpolarizer, typically based on spin-exchange optical pumping (SEOP).[16][17] Both continuous-flow and stopped-flow systems can be used.[18]
-
The gas mixture for polarization typically consists of ¹²⁹Xe, N₂, and He.
-
Achieve a high level of ¹²⁹Xe polarization (typically >10%) for optimal signal intensity.[17]
3. Delivery of Hyperpolarized ¹²⁹Xe:
-
Bubble the hyperpolarized ¹²⁹Xe gas mixture directly into the cell suspension within the NMR tube using a thin capillary. A typical bubbling time is 15-20 seconds.[13][25]
-
Allow a short delay (e.g., 3 seconds) after bubbling for the bubbles to dissipate before starting the NMR acquisition.[13][25]
4. ¹²⁹Xe NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the NMR probe to the ¹²⁹Xe frequency (e.g., 139.1 MHz on an 11.7 T magnet).[4]
-
Acquire a one-dimensional ¹²⁹Xe NMR spectrum using a simple pulse-acquire sequence.
-
Reference the spectrum to the ¹²⁹Xe gas phase signal at 0 ppm.[4] The signal for xenon dissolved in the aqueous buffer will appear around 190-200 ppm.[5][14] A separate peak corresponding to intracellular xenon may be observed at a slightly different chemical shift.[14][15]
Protocol 2: In-Cell ¹²⁹Xe NMR with a Targeted Biosensor using Hyper-CEST
This protocol is designed for the highly sensitive detection of a specific molecular target using a xenon biosensor and the Hyper-CEST technique.
1. Cell and Biosensor Preparation:
-
Follow the cell culture and preparation steps outlined in Protocol 1.
-
Incubate the prepared cell suspension with the xenon biosensor (e.g., a functionalized cryptophane) at a predetermined concentration (e.g., 20 nM to 1 µM) for a sufficient time to allow for binding to the cellular target.[9][13]
-
Gently wash the cells to remove any unbound biosensor if necessary.
-
Resuspend the cells in buffer and transfer to an NMR tube.
2. Hyperpolarization and Delivery of ¹²⁹Xe:
-
Proceed with the hyperpolarization and delivery of ¹²⁹Xe as described in Protocol 1.
3. Hyper-CEST Data Acquisition:
-
Set up a series of ¹²⁹Xe NMR experiments with a presaturation pulse.
-
The saturation pulse should be a low-power, long-duration pulse (e.g., 6.5 µT for 10 seconds).[25]
-
Acquire a series of spectra where the frequency of the saturation pulse is stepped across a range that includes the resonance of the biosensor-bound xenon (typically 50-80 ppm for cryptophane-based sensors).[5][25]
-
Also, acquire an off-resonance saturation spectrum as a control.
-
Plot the intensity of the dissolved-phase ¹²⁹Xe signal as a function of the saturation frequency. A dip in the signal intensity at the resonance frequency of the biosensor-bound xenon indicates successful detection.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to in-cell ¹²⁹Xe NMR experiments.
Table 1: Typical ¹²⁹Xe Chemical Shifts in Different Environments
| Environment | Chemical Shift (ppm, referenced to Xe gas at 0 ppm) | Reference |
| ¹²⁹Xe Gas | 0 | [4] |
| ¹²⁹Xe in Aqueous Solution (e.g., PBS) | ~190 - 200 | [5][14] |
| ¹²⁹Xe Inside Eukaryotic/Prokaryotic Cells | Shifted relative to aqueous solution (e.g., ~200 ppm region) | [14] |
| ¹²⁹Xe in Red Blood Cells | ~210 - 220 | [26] |
| ¹²⁹Xe in Cryptophane-A (in water) | ~60 | [5] |
| ¹²⁹Xe in Functionalized Cryptophane Biosensors | ~50 - 80 | [19][25] |
Table 2: Typical Experimental Parameters for In-Cell ¹²⁹Xe NMR
| Parameter | Typical Value | Reference |
| Cell Concentration | 10⁶ - 10⁸ cells/mL | |
| Biosensor Concentration (for Hyper-CEST) | 20 nM - 1 µM | [9][13] |
| Hyperpolarized ¹²⁹Xe Delivery Time | 15 - 20 s | [13][25] |
| Hyper-CEST Saturation Pulse Power | ~3 - 7 µT | [13][25] |
| Hyper-CEST Saturation Pulse Duration | ~3 - 10 s | [19][25] |
| NMR Spectrometer Field Strength | 9.4 T - 11.7 T | [17][19] |
Troubleshooting and Considerations
-
Xenon Polarization: Low ¹²⁹Xe polarization is a common cause of poor signal-to-noise. Ensure the hyperpolarizer is functioning optimally and that there are no leaks in the gas delivery system. Oxygen is detrimental to the hyperpolarization process.[17]
-
Cell Viability: Maintain cell viability throughout the experiment by using appropriate buffers and maintaining physiological temperatures. The toxicity of xenon itself is negligible.[15]
-
Biosensor Design: For targeted studies, the design of the biosensor is critical. It must have high affinity and specificity for its target, be water-soluble, and exhibit a distinct ¹²⁹Xe chemical shift upon binding.[27]
-
Chemical Shift Referencing: Consistently reference the ¹²⁹Xe chemical shifts to the gas phase at 0 ppm to allow for comparison across experiments and with literature values.[4] The chemical shift of xenon gas is pressure-dependent, so referencing to the extrapolated value at zero pressure is the standard.[28]
These application notes and protocols provide a comprehensive guide for implementing in-cell ¹²⁹Xe NMR spectroscopy. By leveraging the unique properties of hyperpolarized xenon, researchers can gain valuable insights into the intricate workings of living cells, paving the way for new discoveries in biology and medicine.
References
- 1. Enabling Clinical Technologies for Hyperpolarized 129 Xenon Magnetic Resonance Imaging and Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Molecular Sensing with Host Systems for Hyperpolarized 129Xe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NMR chemical shift of confined 129 Xe: coordination number, paramagnetic channels and molecular dynamics in a cryptophane-A biosensor - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02695G [pubs.rsc.org]
- 6. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting protein–protein interactions by Xe-129 NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Detecting protein-protein interactions by Xe-129 NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detecting protein-protein interactions by Xe-129 NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. “Smart” 129Xe NMR Biosensor for pH-Dependent Cancer Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of an antibody-based, modular biosensor for 129Xe NMR molecular imaging of cells at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. pnas.org [pnas.org]
- 17. Hyperpolarized Xenon for NMR and MRI Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enabling Clinical Technologies for Hyperpolarized this compound MRI and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mr.copernicus.org [mr.copernicus.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Applications of In-Cell NMR in Structural Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Culture Preparation for 1D NMR - Powers Wiki [bionmr.unl.edu]
- 24. nmr-bio.com [nmr-bio.com]
- 25. Protocol for detecting substrates in living cells by targeted molecular probes through hyperpolarized 129Xe MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 26. books.rsc.org [books.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Untitled Document [emory.edu]
Application Notes & Protocols: Measuring Blood-Brain Barrier Permeability with Hyperpolarized Xenon-129 MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Assessing the permeability of the BBB is crucial for understanding neurological diseases and for the development of drugs targeting the central nervous system. Hyperpolarized Xenon-129 Magnetic Resonance Imaging (MRI) is an emerging, non-invasive technique that offers a quantitative method to measure BBB permeability.[1][2][3][4] This document provides detailed application notes and protocols for utilizing hyperpolarized 129Xe to assess BBB integrity.
This compound, a stable isotope of xenon, is an inert gas that can be hyperpolarized to dramatically increase its MR signal.[5][6][7] Upon inhalation, it dissolves in the blood, travels to the brain, and, due to its lipophilic nature, passively diffuses across the intact BBB.[8][9] By tracking the transfer of 129Xe from the blood to the brain tissue using specialized MRI techniques, a quantitative measure of BBB permeability can be obtained.[8][10]
Principle of the Method
The methodology is based on a tracer kinetic model that describes the exchange of hyperpolarized 129Xe between two main compartments: the cerebral blood and the brain parenchyma (specifically, gray matter).[8][10][11] Time-resolved 129Xe MR spectroscopy is used to distinguish and quantify the signal from 129Xe in red blood cells (RBCs) and in the gray matter, based on their distinct chemical shifts.[8][11] The rate of change of the ratio of these signals over time provides the basis for calculating a tracer transfer coefficient (k_trans), which is a direct correlate of BBB permeability.[8][10]
Key Advantages of the 129Xe MRI Method:
-
Non-invasive: The procedure only requires the inhalation of a small amount of 129Xe gas, avoiding the need for injections of contrast agents.[4]
-
Quantitative: The technique provides a quantitative measure of BBB permeability, the tracer transfer coefficient.[8][10]
-
High Sensitivity: Hyperpolarization of 129Xe leads to a significant enhancement of the MR signal, enabling the detection of low concentrations of xenon in the brain.[6][12]
-
Passive Tracer: As a passive tracer, the transport of 129Xe across the BBB is not influenced by regional cellular metabolism.[8]
Experimental Workflow
The overall experimental workflow for measuring BBB permeability with hyperpolarized 129Xe is depicted below.
Detailed Experimental Protocols
Hyperpolarization of this compound
Hyperpolarization of 129Xe is achieved through spin-exchange optical pumping (SEOP).[6][7][13]
-
Apparatus: A commercial or custom-built 129Xe polarizer is required.
-
Gas Mixture: A mixture of xenon (isotopically enriched in 129Xe), buffer gases (typically N2 and He), and a small amount of rubidium (Rb) is used.
-
Process:
-
The gas mixture is introduced into a sealed glass cell.
-
The cell is heated to vaporize the rubidium.
-
A circularly polarized laser beam is used to optically pump the Rb valence electrons into a spin-polarized state.
-
Through collisions, the polarization is transferred from the Rb electrons to the 129Xe nuclei.[5]
-
The hyperpolarized 129Xe gas is then collected, typically in a Tedlar bag, for subject inhalation.
-
Subject Preparation and MRI Setup
-
Subject Consent: Ensure informed consent is obtained according to institutional guidelines.
-
Positioning: The subject is positioned supine in the MRI scanner. A specialized RF coil for 129Xe imaging is placed over the head.
-
Monitoring: Heart rate and blood oxygenation levels should be monitored throughout the experiment.[8]
-
MRI Scanner: A clinical MRI scanner (e.g., 1.5T or 3T) capable of multinuclear imaging is required.[1][8]
129Xe Inhalation and MR Spectroscopy
-
Gas Administration: The subject inhales a dose of hyperpolarized 129Xe gas (typically 1 liter) and holds their breath for a specified duration (e.g., up to 24 seconds).[3][8]
-
MR Spectroscopy Acquisition: Time-resolved, non-selective 129Xe MR spectra are acquired dynamically during the breath-hold.
-
Typical MR Parameters (1.5T Scanner): [8]
-
Center Frequency: Approximately 17.66 MHz (198 ppm downfield from the 129Xe gas phase resonance).
-
Flip Angle: 90°.
-
RF Pulse: Non-selective hard pulse (e.g., 500 µs duration).
-
Receiver Bandwidth: 1.2 kHz.
-
Repetition Time (TR): 4 seconds.
-
Data Analysis and Interpretation
Spectral Fitting
The acquired time-resolved spectra are processed to quantify the signal from 129Xe in different compartments.
-
Procedure: Each spectrum is fitted with multiple Lorentzian peaks corresponding to the known chemical shifts of 129Xe in:
-
Red Blood Cells (RBC)
-
Gray Matter
-
White Matter
-
Cerebrospinal/Interstitial Fluid
-
Adipose Tissue
-
-
Output: The integrated area of each fitted peak provides a measure of the bulk magnetization of 129Xe in the corresponding compartment at each time point.[8]
Tracer Kinetic Modeling
A tracer kinetic model is used to describe the transfer of 129Xe from the blood to the brain tissue.[8][10][11]
-
Model Input: The time course of the 129Xe signal in the RBC and gray matter compartments.
-
Model Fitting: The ratio of the gray matter signal to the RBC signal over time is fitted to the kinetic model.[8][10]
-
Model Output: The fitting procedure yields the tracer transfer coefficient (often denoted as k_trans or a similar parameter), which represents the rate of 129Xe transfer across the BBB.[8][10]
The underlying principle of the tracer kinetic model is illustrated in the following diagram:
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Hyperpolarized 129 Xe imaging of the brain: Achievements and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Imaging Human Brain Perfusion with Inhaled Hyperpolarized 129Xe MR Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring 129Xe transfer across the blood‐brain barrier using MR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring 129 Xe transfer across the blood-brain barrier using MR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyperpolarized 129Xe imaging of the brain: Achievements and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperpolarized 129Xe Time-of-Flight MR Imaging of Perfusion and Brain Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperpolarized this compound Chemical Exchange Saturation Transfer (HyperCEST) Molecular Imaging: Achievements and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xenon-129 in Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized Xenon-129 (¹²⁹Xe) Magnetic Resonance Imaging (MRI) and Nuclear Magnetic Resonance (NMR) spectroscopy are rapidly emerging as powerful, non-invasive tools in preclinical drug development. Offering unique functional and molecular insights, ¹²⁹Xe provides a sensitive probe for characterizing disease pathophysiology and evaluating therapeutic response. Its applications range from high-resolution imaging of pulmonary ventilation and gas exchange to the targeted detection of biological molecules using specially designed biosensors. These notes provide an overview of key applications and detailed protocols for utilizing ¹²⁹Xe in preclinical research.
Application 1: Assessing Therapeutic Efficacy in Pulmonary Fibrosis with Hyperpolarized ¹²⁹Xe MRI
Hyperpolarized ¹²⁹Xe MRI is particularly well-suited for preclinical evaluation of novel therapeutics for interstitial lung diseases such as idiopathic pulmonary fibrosis (IPF). The technique can quantitatively assess both ventilation and gas exchange, providing sensitive biomarkers of disease progression and treatment response.[1][2]
A common preclinical model for IPF is bleomycin-induced lung injury in rodents, which recapitulates key features of the human disease, including inflammation and subsequent fibrosis.[1][3] Hyperpolarized ¹²⁹Xe MRI can detect the functional consequences of this fibrotic remodeling.
Upon inhalation, the ¹²⁹Xe gas fills the lung airspaces. A portion of the xenon then dissolves into the lung tissue and plasma (referred to as the barrier) and subsequently binds to red blood cells (RBCs).[4] These three environments—gas, barrier, and RBCs—can be distinguished by their unique ¹²⁹Xe chemical shifts.[3] In a fibrotic lung, the thickened interstitial barrier impairs the diffusion of ¹²⁹Xe to the RBCs, a change that can be quantified.[1]
Quantitative Data Presentation
The following table summarizes key quantitative parameters from preclinical ¹²⁹Xe MRI studies in rodent models of pulmonary fibrosis.
| Parameter | Healthy Control (Rat) | Bleomycin-Induced Fibrosis (Rat) | Description |
| ¹²⁹Xe Chemical Shifts | |||
| Gas Phase | 0 ppm (reference) | 0 ppm (reference) | Chemical shift of ¹²⁹Xe in the lung airspaces.[3] |
| Barrier (Tissue/Plasma) | ~197 ppm | ~197 ppm | Chemical shift of ¹²⁹Xe dissolved in the lung interstitium and plasma.[3] |
| Red Blood Cells (RBCs) | ~210.5 ppm | ~210.5 ppm | Chemical shift of ¹²⁹Xe bound to hemoglobin in red blood cells. |
| Gas Exchange Metrics | |||
| RBC:Barrier Signal Ratio | 0.47 ± 0.03 | Significantly reduced (e.g., 0.40 ± 0.06) | Ratio of the ¹²⁹Xe NMR signal from RBCs to that from the barrier. A lower ratio indicates impaired gas transfer.[5] |
| Dissolved ¹²⁹Xe Fraction | Normal | Higher in fibrotic regions | The fraction of ¹²⁹Xe signal from the dissolved phases (barrier + RBCs) relative to the gas phase. Can be elevated in fibrotic tissue.[6] |
Experimental Protocol: ¹²⁹Xe MRI for Efficacy Assessment of an Antifibrotic Agent in a Bleomycin-Induced Rat Model of Pulmonary Fibrosis
This protocol describes a representative preclinical study to evaluate the efficacy of a test compound (e.g., Nintedanib, Pirfenidone) in a rat model of bleomycin-induced pulmonary fibrosis using hyperpolarized ¹²⁹Xe MRI.
1. Animal Model Induction:
-
Anesthetize healthy adult male Sprague-Dawley rats.
-
Induce unilateral lung injury by intratracheal instillation of bleomycin (e.g., 500U in 250µL saline) into the desired lung.[3] Use saline as a control for the contralateral lung or in a separate cohort of animals.[1]
-
Allow the fibrosis to develop over a period of 14-21 days.[3]
2. Therapeutic Intervention:
-
Divide the bleomycin-treated animals into a treatment group and a vehicle control group.
-
Administer the test compound at a clinically relevant dose (e.g., Nintedanib at 60 mg/kg/day via oral gavage) for a specified duration (e.g., 14-21 days).[7] Administer the vehicle to the control group.
3. Hyperpolarization of ¹²⁹Xe:
-
Use a commercial or custom-built spin-exchange optical pumping (SEOP) polarizer to hyperpolarize a gas mixture containing ¹²⁹Xe (e.g., a mixture of Xenon, N₂, and He).
-
The typical polarization level achieved is around 10-25%.
4. Animal Preparation for MRI:
-
Anesthetize the rat and place it in a supine position within a custom-built, MRI-compatible animal holder.
-
Intubate the animal and provide mechanical ventilation.
-
Monitor vital signs (heart rate, respiration, temperature) throughout the imaging session.
5. Hyperpolarized ¹²⁹Xe MRI Acquisition:
-
Place the animal in the MRI scanner (e.g., a 9.4T preclinical scanner).[3]
-
Use a dedicated ¹²⁹Xe radiofrequency coil (e.g., a 25 mm birdcage coil).[3]
-
Deliver a controlled volume of the hyperpolarized ¹²⁹Xe gas mixture to the lungs at the beginning of the imaging sequence.
-
Ventilation Imaging: Acquire a 3D gradient echo image to visualize the distribution of ¹²⁹Xe gas in the airways.
-
Gas Exchange Imaging: Use a pulse sequence that can resolve the chemical shifts of ¹²⁹Xe in the gas, barrier, and RBC compartments (e.g., a 3D chemical shift imaging or a Dixon-based sequence).[1]
6. Data Analysis:
-
Reconstruct the acquired images.
-
For ventilation images, calculate the ventilation defect percentage (VDP) by identifying regions with no or low ¹²⁹Xe signal.
-
For gas exchange images, segment the lungs and calculate the average RBC:Barrier signal ratio for the bleomycin-treated and control lungs.
-
Statistically compare the VDP and RBC:Barrier ratios between the drug-treated and vehicle control groups. A significant improvement in these metrics in the treated group would indicate therapeutic efficacy.
Visualizations
References
- 1. 3D MRI of impaired hyperpolarized 129Xe uptake in a rat model of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperpolarized this compound MRI: Narrative Review of Clinical Studies, Testing, and Implementation of Advanced Pulmonary In Vivo Imaging and Its Diagnostic Applications | MDPI [mdpi.com]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Using Hyperpolarized 129Xe MRI to Quantify Regional Gas Transfer in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical MRI Using Hyperpolarized 129Xe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular imaging in experimental pulmonary fibrosis reveals that nintedanib unexpectedly modulates CCR2 immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Area Measurement Using Xenon-129 NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the specific surface area of porous materials is a critical parameter in a wide range of scientific disciplines, including materials science, catalysis, and pharmaceutical development. While traditional methods like the Brunauer-Emmett-Teller (BET) analysis provide valuable information, they are often limited to bulk samples and require dry powders. Hyperpolarized Xenon-129 Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and versatile non-invasive technique to probe the local environment of pores and determine surface-area-to-volume ratios in a variety of materials, including soft and solvated systems.
The 129Xe nucleus is an ideal probe due to its inert nature, large and highly polarizable electron cloud, and a wide chemical shift range that is exquisitely sensitive to its local environment. The observed 129Xe NMR chemical shift is a sum of contributions from xenon-xenon interactions, interactions with the surface, and the geometry of the confinement. By measuring the chemical shift of xenon gas introduced into a porous material, one can deduce valuable information about the pore size, shape, and surface chemistry. The use of hyperpolarized 129Xe, where the nuclear spin polarization is artificially enhanced by orders of magnitude, significantly boosts the NMR signal, enabling the study of materials with low surface areas and at very low xenon concentrations.
This document provides a detailed protocol for performing surface area measurements using hyperpolarized 129Xe NMR, intended to guide researchers in setting up and executing these experiments.
Principle of the Technique
The fundamental principle behind 129Xe NMR for surface area measurement lies in the change in the chemical shift of xenon atoms upon interaction with the surface of a material. Xenon atoms in the gas phase, far from any surface, have a reference chemical shift of 0 ppm. When these atoms are confined within the pores of a material, they interact with the pore walls, leading to a distortion of their electron cloud and a consequent change in the observed chemical shift.
The observed chemical shift (δ_obs) is a weighted average of the chemical shifts of xenon in the gas phase (δ_gas) and adsorbed on the surface (δ_surface):
δ_obs = P_gas * δ_gas + P_surface * δ_surface
where P_gas and P_surface are the populations of xenon in the gas and surface-adsorbed states, respectively. The chemical shift of the surface-adsorbed xenon (δ_surface) is directly related to the mean free path of the xenon atoms within the pores, which in turn is a function of the surface-area-to-volume ratio (S/V). For a given material, a larger surface area will result in a greater interaction of xenon with the surface and a larger observed chemical shift.
Experimental Protocol
This protocol outlines the key steps for performing a surface area measurement using hyperpolarized 129Xe NMR.
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible results.
-
Degassing: The sample must be thoroughly degassed under vacuum to remove any adsorbed species, such as water or organic solvents, from the pores. This is typically done by heating the sample in a glass NMR tube connected to a vacuum line. The temperature and duration of degassing will depend on the thermal stability of the material. For many metal-organic frameworks (MOFs) and other robust materials, heating to 100-200 °C for several hours is sufficient.
-
Sample Transfer: After degassing, the sample is cooled to room temperature under vacuum. A known amount of the sample is then transferred into a high-quality, thick-walled NMR tube suitable for pressurization.
-
Xenon Loading: A controlled amount of xenon gas is introduced into the NMR tube. For hyperpolarized experiments, a gas mixture containing typically 1-5% xenon, 10-20% nitrogen, and the balance helium is used for the spin-exchange optical pumping (SEOP) process. The tube is then sealed under cryogenic conditions (e.g., using liquid nitrogen) to trap the xenon gas. The final pressure of xenon in the tube at room temperature should be carefully controlled and recorded.
Hyperpolarization of 129Xe
Hyperpolarization of 129Xe is achieved through spin-exchange optical pumping (SEOP).
-
SEOP Apparatus: A commercial or custom-built hyperpolarizer is required. This apparatus consists of a high-power laser (typically a diode laser array at 794.7 nm for rubidium), an oven to vaporize the alkali metal (usually rubidium), a magnetic field to maintain the polarization, and a gas handling system.
-
Polarization Process: The gas mixture containing xenon is flowed through a glass cell containing rubidium vapor. The laser circularly polarizes the valence electron of the rubidium atoms. Through collisions, this polarization is transferred to the 129Xe nuclei.
-
Delivery to Sample: The hyperpolarized xenon gas mixture is then delivered from the polarizer to the NMR sample tube, which is already placed inside the NMR spectrometer. This is often done using a continuous flow system to maintain a steady supply of hyperpolarized xenon during the experiment.
NMR Data Acquisition
-
NMR Spectrometer: A standard solid-state NMR spectrometer equipped with a probe tuned to the 129Xe frequency (e.g., 110.5 MHz on a 9.4 T magnet) is used.
-
Pulse Sequence: A simple single-pulse-and-acquire sequence is typically sufficient for these measurements.
-
Acquisition Parameters:
-
Recycle Delay: Due to the non-equilibrium nature of hyperpolarization, the concept of a traditional recycle delay based on T1 relaxation is different. In a continuous flow setup, the delay between acquisitions should be optimized to allow for the replenishment of hyperpolarized xenon in the sample tube.
-
Number of Scans: The high signal enhancement from hyperpolarization often allows for the acquisition of a high-quality spectrum with a small number of scans (e.g., 16-64).
-
Chemical Shift Referencing: The chemical shift is referenced to the signal of bulk xenon gas at zero pressure, which is defined as 0 ppm.
-
Data Analysis and Surface Area Calculation
The analysis of the 129Xe NMR spectrum allows for the determination of the surface area.
-
Spectral Analysis: The acquired spectrum will show one or more peaks corresponding to xenon in different environments (e.g., gas phase, adsorbed in pores of different sizes). The chemical shift of the peak corresponding to xenon in the pores of interest is measured.
-
Surface Area Calculation: The relationship between the extrapolated zero-pressure chemical shift (δ_S) and the mean free path (λ) of xenon within the pores can be described by empirical models. One common model for mesoporous materials relates the chemical shift to the surface-area-to-volume ratio (S/V) through the following equation:
δ_S = δ_0 + C * (S/V)
where δ_0 is the chemical shift of xenon gas at zero pressure, and C is a constant that depends on the surface chemistry of the material. This constant can be determined by calibrating with materials of known surface area. For microporous materials like zeolites, more complex models that account for the specific pore geometry are often used.
Data Presentation
The following table presents a comparison of surface area values for various porous materials determined by hyperpolarized 129Xe NMR and the conventional BET method.
| Material | 129Xe NMR Surface Area (m²/g) | BET Surface Area (m²/g) | Reference |
| IRMOF-13 | 2850 | 2910 | |
| Zeolite Y | 750 | 780 | |
| Polystyrene (porous) | 350 | 320 | |
| Activated Carbon | 1100 | 1150 | |
| Mesoporous Silica (SBA-15) | 680 | 700 |
Visualizations
Caption: Experimental workflow for surface area measurement using hyperpolarized 129Xe NMR.
Troubleshooting & Optimization
Xenon-129 Polarization Efficiency Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Xenon-129 hyperpolarization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for hyperpolarizing this compound?
A1: The most common and established technique for hyperpolarizing this compound (¹²⁹Xe) is Spin-Exchange Optical Pumping (SEOP).[1][2][3] This process involves two main steps:
-
Optical Pumping of Alkali Metal Vapor: Circularly polarized laser light is used to polarize the electron spins of an alkali metal vapor, typically Rubidium (Rb).[2][3] The laser is tuned to the D1 transition of the alkali metal (e.g., 794.7 nm for Rb).[3]
-
Spin Exchange: The polarized alkali metal atoms collide with ¹²⁹Xe atoms, transferring their spin polarization to the ¹²⁹Xe nuclei through hyperfine interactions.[2][3] This process significantly increases the nuclear spin polarization of ¹²⁹Xe by orders of magnitude beyond its thermal equilibrium state.[1]
Q2: What are the key factors influencing ¹²⁹Xe polarization efficiency in SEOP?
A2: Several experimental parameters must be optimized to maximize ¹²⁹Xe polarization. These include:
-
Laser Properties: High laser power and a narrow linewidth that matches the pressure-broadened Rb absorption line are crucial for efficient optical pumping.[4][5]
-
Gas Composition and Pressure: The partial pressures of Xenon, buffer gases (like N₂ and He), and the alkali metal vapor are critical.[4][6] Nitrogen is used to quench fluorescence and pressure-broaden the Rb absorption line, while Helium can help with thermal management.[2][6][7] Low Xenon concentrations are often used to minimize spin-destruction of the alkali metal.[1][8]
-
Temperature: The temperature of the optical pumping cell affects the alkali metal vapor pressure and the rates of spin exchange and relaxation.[2][4]
-
Cell Design and Coatings: The material and internal coating of the optical pumping cell can significantly impact the ¹²⁹Xe spin-lattice relaxation time (T₁), with uncoated GE180 glass showing very long relaxation times.[9][10]
-
Flow Rate (for continuous-flow systems): In continuous-flow polarizers, the rate at which the gas mixture passes through the optical cell influences the residence time and thus the achievable polarization.[1][8]
Q3: What is the difference between continuous-flow and stopped-flow (batch mode) SEOP?
A3:
-
Continuous-Flow (CF): In this mode, the Xe gas mixture continuously flows through the optical pumping cell.[1] This method allows for the production of larger quantities of hyperpolarized ¹²⁹Xe over time and is often combined with cryogenic accumulation to concentrate the polarized gas.[1][8][11] CF systems are generally favored for clinical applications requiring larger volumes.[8]
-
Stopped-Flow (SF) or Batch Mode: Here, a fixed volume of the gas mixture is sealed in the optical cell, polarized, and then extracted for use.[1][2] This method can achieve very high polarization levels but produces smaller quantities per run.[3]
Troubleshooting Guide
Problem 1: Low ¹²⁹Xe Polarization ( )
| Possible Cause | Troubleshooting Steps |
| Inadequate Laser Performance | 1. Verify laser power is at the expected level.[1] 2. Check the laser wavelength and linewidth to ensure it is tuned to the Rb D1 transition.[3][5] 3. Ensure uniform illumination of the optical pumping cell.[1] |
| Incorrect Gas Mixture/Pressure | 1. Confirm the partial pressures of Xe, N₂, and He are within the optimal range for your system.[4] Low Xe concentrations (e.g., 1-3%) often yield higher polarization.[8][11] 2. Check for leaks in the gas handling system. |
| Suboptimal Cell Temperature | 1. Optimize the temperature of the optical pumping cell to ensure sufficient Rb vapor pressure without causing excessive spin destruction.[2][4] Typical temperatures range from 110 to 140°C.[4] 2. Monitor for thermal gradients across the cell.[7] |
| Contamination in the System | 1. Check for the presence of oxygen, which is paramagnetic and causes rapid depolarization.[12] Ensure an anoxic environment during polarization and storage.[8] 2. Clean the optical pumping cell if contamination is suspected.[10] |
| Poor Alkali Metal Distribution | 1. Ensure the Rb is properly distributed within the cell to provide a uniform vapor. |
Problem 2: Short ¹²⁹Xe Spin-Lattice Relaxation Time (T₁)
| Possible Cause | Troubleshooting Steps |
| Paramagnetic Contaminants | 1. The most common cause is the presence of molecular oxygen (O₂). Even small amounts can significantly reduce T₁.[12] Use high-purity gases and ensure all connections are leak-tight. 2. Check for other paramagnetic species in the gas lines or storage container. |
| Wall Relaxation | 1. The surface of the optical pumping cell or storage container can be a source of relaxation.[12] Using uncoated GE180 glass cells can provide very long wall relaxation times (up to 18 hours).[9][10] 2. An "aging" effect on the cell walls can increase relaxation; cleaning the cell can restore long T₁ values.[10] |
| Interactions with other Xenon Atoms | 1. The formation of Xe-Xe van der Waals dimers is an intrinsic relaxation mechanism.[9][12] This can be mitigated by using buffer gases like N₂ or CO₂, which shorten the lifetime of these dimers.[10] |
| Magnetic Field Inhomogeneity | 1. Store the hyperpolarized ¹²⁹Xe in a homogeneous magnetic field to minimize relaxation.[9] |
Data Presentation: ¹²⁹Xe Polarization under Various Conditions
| SEOP Mode | Xe Partial Pressure (Torr) | Laser Power (W) | Achieved Polarization (Pₓₑ) | Reference |
| Stopped-Flow | 275 | 200 | 95 ± 9% | [2] |
| Stopped-Flow | 515 | 200 | 73 ± 4% | [2] |
| Stopped-Flow | 1000 | 200 | 60 ± 2% | [2] |
| Stopped-Flow | 1500 | 200 | 41 ± 1% | [2] |
| Stopped-Flow | 2000 | 200 | 31 ± 1% | [2] |
| Continuous-Flow | Low (1% Xe mixture) | ~30 | ~20% | [1] |
| Continuous-Flow | Low | High | Up to 40% | [8] |
| Continuous-Flow | Low | High | Max of 64% at 0.3 sL/hr flow | [1] |
Experimental Protocols
Protocol 1: Stopped-Flow (Batch Mode) ¹²⁹Xe Hyperpolarization
-
Cell Preparation: An optical pumping cell containing a small amount of Rubidium (Rb) metal is attached to a gas handling manifold. The cell and manifold are evacuated to high vacuum to remove any contaminants, especially oxygen.
-
Gas Filling: A precise mixture of Xenon (isotopically enriched in ¹²⁹Xe is preferred), Nitrogen (N₂), and optionally Helium (He) is introduced into the cell to a specific total pressure.[2][4] The cell is then sealed.
-
Optical Pumping: The sealed cell is placed within a homogeneous magnetic field (typically a few mT) and heated to the optimal temperature to achieve the desired Rb vapor pressure.[2][4] The cell is then illuminated with circularly polarized laser light tuned to the Rb D1 absorption line.[3]
-
Polarization Build-up: The ¹²⁹Xe polarization increases over time, typically following an exponential build-up curve.[4] The build-up time can range from minutes to over an hour, depending on the specific parameters. In-situ NMR can be used to monitor the polarization level.[13]
-
Extraction: Once the desired polarization is reached, the laser is turned off, and the cell is cooled to condense the Rb vapor. The hyperpolarized ¹²⁹Xe gas mixture is then expanded into a storage container (e.g., a Tedlar bag) for subsequent use.[1][13]
Visualizations
Caption: Workflow for Stopped-Flow Spin-Exchange Optical Pumping (SEOP).
Caption: Troubleshooting Decision Tree for Low ¹²⁹Xe Polarization.
References
- 1. Enabling Clinical Technologies for Hyperpolarized this compound MRI and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidimensional Mapping of Spin-Exchange Optical Pumping in Clinical-Scale Batch-Mode 129Xe Hyperpolarizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. m.youtube.com [m.youtube.com]
- 6. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. The role of hyperpolarized 129xenon in MR imaging of pulmonary function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic T1 improvement for hyperpolarized 129xenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A semi-empirical model to optimize continuous-flow hyperpolarized 129Xe production under practical cryogenic-accumulation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. pnas.org [pnas.org]
Xenon-129 MRI Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio
Welcome to the technical support center for Xenon-129 (¹²⁹Xe) MRI. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during ¹²⁹Xe MRI experiments, with a specific focus on troubleshooting and resolving issues related to low signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low SNR in ¹²⁹Xe MRI scans?
Low SNR in hyperpolarized ¹²⁹Xe MRI can stem from a variety of sources, which can be broadly categorized into issues with the hyperpolarization process, hardware malfunctions, suboptimal sequence parameters, and patient-related factors.[1][2] Common culprits include inefficient hyperpolarization leading to a low initial ¹²⁹Xe polarization, polarization loss during gas transport and handling, radiofrequency (RF) coil failures, and anomalous noise patterns in the acquired data.[1] Additionally, the choice of pulse sequence and its parameters significantly impacts the resulting SNR.[3]
Q2: How does the hyperpolarization process itself affect SNR?
The entire process, from polarization to delivery, is critical for maximizing the initial signal. Key factors include:
-
Hyperpolarizer Performance: The efficiency of the spin-exchange optical pumping (SEOP) process in the hyperpolarizer directly determines the initial polarization level of the ¹²⁹Xe gas.[4][5] Consistent monitoring and maintenance of the polarizer are crucial.
-
Gas Transport and Handling: Significant polarization can be lost between the polarizer and the patient.[1] Minimizing the transport time and ensuring an efficient delivery route are essential.
-
¹²⁹Xe Dose: The inhaled dose, including volume, polarization level, and enrichment of ¹²⁹Xe, directly scales with the achievable image SNR.[3]
Q3: Can the MRI hardware be a source of low SNR?
Yes, specialized hardware is required for ¹²⁹Xe MRI, and it can be a significant source of problems.[1][2] Key components to check are:
-
Multinuclear RF Coils: Unlike standard proton MRI, ¹²⁹Xe requires dedicated RF coils tuned to its specific resonance frequency.[1] Coil failures or improper connections are a common cause of signal loss.[1]
-
Scanner Communication: Proper communication between the ¹²⁹Xe coil and the MRI scanner is essential for accurate data acquisition.[1]
-
Broadband RF Amplifier: A broadband amplifier is necessary to transmit RF pulses at the ¹²⁹Xe frequency.[6]
Q4: How do different pulse sequences influence SNR?
The choice of pulse sequence has a considerable impact on the final image SNR. For instance, multi-slice gradient recalled echo (GRE) sequences have been shown to yield higher SNR compared to 3D-radial sequences for a given ¹²⁹Xe dose.[3] However, 3D-radial imaging can be beneficial for undersampled, isotropic imaging with high SNR.[7] The specific parameters of the chosen sequence, such as flip angle, echo time (TE), and repetition time (TR), must be optimized for ¹²⁹Xe imaging.
Q5: Are there post-processing techniques that can improve low SNR images?
Yes, several post-processing and reconstruction techniques can enhance the SNR of ¹²⁹Xe MRI data. Deep learning-based reconstruction methods have been shown to significantly improve image SNR, potentially by more than threefold.[8][9] Compressed sensing (CS) is another powerful technique that can improve image quality and SNR, especially in dissolved-phase ¹²⁹Xe imaging, while also allowing for reduced scan times.[10][11]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Low SNR
This guide provides a systematic approach to identifying the root cause of low SNR in your ¹²⁹Xe MRI experiments.
Step 1: Pre-Scan Quality Assurance
Before any in vivo imaging, it is crucial to perform quality assurance (QA) checks to ensure all system components are functioning correctly.[1][12]
-
Action: Image a thermally polarized phantom.[12]
-
Purpose: This allows for the verification of the multinuclear capabilities of the scanner, the functionality of the imaging coil and its connections, and provides a baseline for scanner performance.[12] A standardized phantom can also be used to compare system performance across different imaging centers.[13][14]
Step 2: Evaluate the Hyperpolarization and Gas Delivery Process
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Action: Measure the ¹²⁹Xe polarization level immediately after production and just before patient inhalation.
-
Purpose: To quantify any polarization loss during gas transport.[1]
-
Action: Review the gas handling and delivery protocol.
-
Purpose: To identify any potential sources of delay or inefficiency that could lead to polarization decay.[1]
Step 3: Assess RF Coil and Scanner Performance
-
Action: Perform a basic spectroscopy experiment using a phantom.[12]
-
Purpose: To confirm that a signal is present and to determine the center frequency.[12]
-
Action: Calibrate the flip angle using a series of RF pulses with increasing power.[12]
-
Purpose: To ensure accurate and efficient excitation of the ¹²⁹Xe magnetization.
Step 4: Analyze Image and Noise Characteristics
-
Action: Inspect the raw k-space data and reconstructed images for anomalous noise patterns.[1]
-
Purpose: Specific noise patterns can indicate issues with the scanner hardware or environmental interference.[1]
-
Action: Compare the current SNR with previously acquired data under similar conditions.
-
Purpose: To determine if the low SNR is an isolated incident or a persistent problem.
dot graph TD; A[Start: Low SNR Detected] --> B{Pre-Scan QA Performed?}; B -- Yes --> C{Check Hyperpolarization}; B -- No --> D[Perform Phantom Scan]; D --> E{Signal Present?}; E -- Yes --> C; E -- No --> F[Troubleshoot Coil/Scanner Hardware]; C --> G{Polarization Level Adequate?}; G -- Yes --> H{Review Gas Delivery}; G -- No --> I[Troubleshoot Hyperpolarizer]; H --> J{Delivery Protocol Optimized?}; J -- Yes --> K{Analyze Pulse Sequence}; J -- No --> L[Optimize Gas Transport]; K --> M{Sequence Parameters Optimal?}; M -- Yes --> N{Consider Post-Processing}; M -- No --> O[Optimize Flip Angle, TE, TR]; N --> P[Apply Denoising/CS Reconstruction]; P --> Q[End: SNR Improved]; F --> Q; I --> Q; L --> Q; O --> Q;
end Caption: A flowchart for troubleshooting low SNR in this compound MRI.
Data Presentation
The following tables summarize key quantitative data related to ¹²⁹Xe MRI acquisition parameters and their impact on SNR.
Table 1: Comparison of ¹²⁹Xe MRI Acquisition Parameters and Resulting SNR
| Parameter | High-DE GRE | Low-DE GRE | High-DE Radial | Low-DE Radial | Reference |
| Mean SNR | 14.7 ± 5.6 | 11.3 ± 4.3 | 6.9 ± 1.9 | 6.2 ± 3.2 | [3] |
| Normalized SNR (SNRn) (ml⁻²) | 1.9 ± 0.8 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.5 ± 0.2 | [3] |
DE: Dose Equivalent
Table 2: Thermally Polarized ¹²⁹Xe Phantom Characteristics at 3T
| Parameter | Value | Reference |
| T1 | 580.5 ± 8.3 ms | [13][14] |
| Linewidth | 0.21 ppm | [13][14] |
| Chemical Shift | +10.2 ppm | [13][14] |
| SNR (Flexible Chest Coil) | 12.4 ± 1.8 | [13][14] |
Experimental Protocols
Protocol 1: Quality Assurance using a Thermally Polarized Phantom
This protocol outlines the steps for performing a QA scan using a thermally polarized ¹²⁹Xe phantom to verify system performance before hyperpolarized experiments.[12][13][14]
Materials:
-
MR-compatible pressure vessel filled with a mixture of natural xenon and oxygen (e.g., 61% Xe, 39% O₂ at ~11.6 bar).[13][14]
-
Loader shell filled with a saline solution to mimic the human chest.[13][14]
-
Appropriate RF coil (e.g., flexible transmit/receive chest coil).
Methodology:
-
Phantom Preparation: Place the pressurized xenon vessel inside the saline-filled loader shell.
-
Positioning: Position the phantom assembly within the MRI scanner, centered in the RF coil.
-
Spectroscopy:
-
Acquire a single-shot, fully-recovered spectrum using a 90° flip angle.
-
Measure the SNR, chemical shift, and linewidth from the spectrum.[13]
-
-
Imaging:
-
Analysis:
-
Calculate the SNR from the acquired images.
-
Compare the results to established baseline values for the system to track performance over time.
-
Protocol 2: In Vivo ¹²⁹Xe Ventilation Imaging
This protocol provides a general methodology for acquiring in vivo ¹²⁹Xe ventilation images.
Materials:
-
Hyperpolarizer system.
-
Isotopically enriched ¹²⁹Xe gas (typically ≥ 80%).[7]
-
Gas delivery system (e.g., Tedlar bag).
-
Multinuclear-capable MRI scanner with a dedicated ¹²⁹Xe RF coil.
Methodology:
-
Hyperpolarization:
-
Patient Preparation:
-
Position the patient within the scanner and affix the ¹²⁹Xe RF coil.
-
Provide breathing instructions to the patient.
-
-
Gas Administration:
-
Transport the hyperpolarized gas to the MRI suite efficiently to minimize polarization loss.
-
Have the patient inhale the 0.5-1 L gas dose from functional residual capacity.[7]
-
-
Image Acquisition:
-
Data Reconstruction and Analysis:
References
- 1. Troubleshooting and Quality Assurance in Hyperpolarized Xenon Magnetic Resonance Imaging: Tools for High-Quality Image Acquisition [jove.com]
- 2. Troubleshooting and Quality Assurance in Hyperpolarized Xenon Magnetic Resonance Imaging: Tools for High-Quality Image Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose and Pulse Sequence Considerations for Hyperpolarized 129Xe Ventilation MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enabling Clinical Technologies for Hyperpolarized 129 Xenon Magnetic Resonance Imaging and Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emjreviews.com [emjreviews.com]
- 7. The role of hyperpolarized 129xenon in MR imaging of pulmonary function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving this compound lung ventilation image SNR with deep-learning based image reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Compressed sensing reconstruction for high‐SNR, rapid dissolved 129Xe gas exchange MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compressed sensing reconstruction for high-SNR, rapid dissolved 129Xe gas exchange MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. A Thermally Polarized 129Xe phantom for Quality Assurance in Multi-Center Hyperpolarized Gas MRI Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A thermally polarized 129 Xe phantom for quality assurance in multi-center hyperpolarized gas MRI studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Laser Parameters for Spin-Exchange Optical Pumping (SEOP)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with spin-exchange optical pumping.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing laser parameters in SEOP?
The primary goal is to maximize the polarization of the noble gas (e.g., ³He or ¹²⁹Xe) by efficiently transferring spin polarization from an alkali metal vapor (e.g., Rubidium or a Potassium-Rubidium mixture) that is optically pumped by a laser.[1][2] This involves maximizing the absorption of circularly polarized laser light by the alkali metal atoms while minimizing depolarization effects.
Q2: Why is a spectrally narrowed laser crucial for efficient SEOP?
Standard diode array lasers have a broad linewidth (typically ~2-3 nm), which is significantly wider than the absorption linewidth of alkali metals.[3][4] Spectral narrowing, often achieved using volume Bragg gratings (VBGs), concentrates the laser power into a narrower frequency range that is more efficiently absorbed by the alkali metal vapor.[5][6] This leads to higher alkali-metal polarization and, consequently, higher noble gas polarization.
Q3: What is the typical wavelength used for pumping Rubidium in SEOP?
The optical pumping of Rubidium is accomplished by driving transitions from the 5²S₁/₂ ground state to the 5²P₁/₂ first excited state, which corresponds to a wavelength of 795 nm.[2]
Q4: Can increasing laser power always improve noble gas polarization?
Not necessarily. While sufficient laser power is required to polarize the alkali-metal vapor, simply increasing the power indefinitely may not lead to higher noble gas polarization and can even be detrimental.[2] Excessive power can lead to heating and other non-linear effects that can broaden the alkali metal absorption line or cause other issues. The optimal laser power will depend on various factors, including the cell size, gas pressure, and temperature.
Q5: What is the role of temperature in SEOP?
Temperature plays a critical role in controlling the number density of the alkali metal vapor. Higher temperatures lead to a higher vapor pressure and thus a higher density of alkali metal atoms, which increases the absorption of laser light and the spin-exchange rate. However, excessively high temperatures can lead to increased spin-destruction rates and can also cause problems with laser absorption throughout the cell volume.[2][4]
Q6: How does gas pressure affect the SEOP process?
The total gas pressure in the SEOP cell, as well as the partial pressures of the noble gas, buffer gas (e.g., N₂), and alkali metal vapor, are critical parameters. Higher pressures can lead to pressure broadening of the alkali metal absorption line, which can improve the absorption of laser light from a broader linewidth laser.[4] However, pressure also influences spin-exchange and spin-destruction rates.
Troubleshooting Guides
Issue 1: Low Noble Gas Polarization
Symptom: The measured polarization of the noble gas is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Improper Laser Frequency | 1. Verify the laser wavelength is precisely tuned to the alkali metal absorption peak. 2. If using a spectrally narrowed laser with a VBG, ensure the VBG is properly aligned and temperature-controlled to match the absorption line. 3. Perform a laser frequency scan to find the optimal pumping frequency. |
| Insufficient Laser Power | 1. Measure the laser power incident on the SEOP cell. 2. Compare the measured power to the recommended values for your cell size and gas pressure. 3. If the power is low, check the laser diode current and ensure all optical components are clean and properly aligned. |
| Poor Laser Beam Quality | 1. Inspect the laser beam profile. A non-uniform or misaligned beam can lead to inefficient pumping. 2. Ensure the beam is properly collimated and fills the cell volume as intended by the experimental design. |
| Incorrect Cell Temperature | 1. Monitor the temperature of the SEOP cell. 2. Optimize the temperature to achieve the desired alkali metal vapor pressure. This often requires experimentation to find the optimal balance between absorption and spin-destruction. |
| Gas Mixture Incorrect | 1. Verify the partial pressures of the noble gas, buffer gas, and any quenching gas. 2. Ensure the gas handling system is free of leaks. |
Issue 2: Unstable Noble Gas Polarization
Symptom: The noble gas polarization fluctuates over time during the SEOP process.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Laser Frequency Drift | 1. Monitor the laser wavelength over time. 2. Ensure the laser's temperature controller is stable. 3. For VBG-narrowed lasers, check the temperature stability of the VBG element. |
| Laser Power Fluctuations | 1. Monitor the laser power over time. 2. Check for instability in the laser diode driver. 3. Ensure all electrical connections are secure. |
| Temperature Instability | 1. Monitor the temperature of the SEOP cell and the oven. 2. Improve the temperature control system if necessary to minimize fluctuations. |
| Misalignment of Optics | 1. Check for any mechanical vibrations or thermal drift that could cause misalignment of the laser beam or other optical components. 1. Re-check the alignment of the pumping laser with the main magnetic field and the atomic vapor cell.[7] |
Quantitative Data Summary
| Parameter | Typical Range | Significance |
| Laser Wavelength (Rb) | 795 nm | Corresponds to the D1 transition for Rubidium.[2] |
| Laser Linewidth | < 0.5 nm (narrowed) | Narrower linewidths lead to more efficient absorption.[3][5] |
| Laser Power | 10 - 100s of Watts | Dependent on cell volume and gas pressure.[1][8] |
| Cell Temperature | 80 - 200 °C | Controls alkali metal vapor pressure.[2][4] |
| Total Gas Pressure | 1 - 10 atm | Affects pressure broadening and spin-exchange rates. |
Experimental Protocols
Protocol 1: Optimization of Laser Frequency
-
Setup: Configure the SEOP system with the desired gas mixture and cell.
-
Laser Tuning: While monitoring the noble gas polarization (e.g., via NMR), slowly tune the laser frequency across the expected absorption peak of the alkali metal.
-
Data Acquisition: Record the noble gas polarization at each frequency step.
-
Analysis: Plot the noble gas polarization as a function of laser frequency to identify the optimal frequency that maximizes polarization.
-
Verification: Set the laser to the optimal frequency and perform a full SEOP run to confirm the improved polarization.
Protocol 2: Optimization of Laser Power
-
Setup: With the laser frequency set to the optimum value, begin with a low laser power.
-
Power Increments: Gradually increase the laser power in discrete steps.
-
Polarization Measurement: At each power level, allow the system to reach a steady-state and measure the noble gas polarization.
-
Data Analysis: Plot the noble gas polarization as a function of laser power.
-
Optimal Power Identification: Identify the power level at which the polarization plateaus or begins to decrease. Operating at or slightly below this level is often optimal to avoid detrimental heating effects.
Visualizations
Caption: Troubleshooting workflow for low noble gas polarization.
Caption: Experimental workflow for laser parameter optimization.
References
- 1. web.physics.utah.edu [web.physics.utah.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. old-atoms.physics.wisc.edu [old-atoms.physics.wisc.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. Applied: Pushing and Understanding the Limits of Spin-Exchange Optical Pumping of 3He | NIST [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. OPG [opg.optica.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
reducing Xenon-129 T1 relaxation during in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize in vivo experiments by addressing challenges related to Xenon-129 (¹²⁹Xe) T1 relaxation.
Troubleshooting Guides
Issue: Rapid loss of hyperpolarized ¹²⁹Xe signal in dissolved-phase in vivo experiments.
This is a common challenge that can significantly impact the quality and feasibility of in vivo ¹²⁹Xe MRI studies, particularly those targeting tissues distal to the lungs. The primary cause is the shorter T1 relaxation time of ¹²⁹Xe in biological environments compared to its gaseous state.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Blood Oxygenation State | Be aware that the T1 of ¹²⁹Xe is significantly shorter in deoxygenated blood compared to oxygenated blood due to the paramagnetic nature of deoxyhemoglobin.[1] Consider the physiological state of the subject and its potential impact on blood oxygenation levels. For reproducible results, controlling and monitoring the subject's oxygenation status is crucial. |
| Low Magnetic Field Strength | ¹²⁹Xe T1 relaxation in blood is inversely proportional to the magnetic field strength, with rapid depolarization observed at fields below 3T.[2][3] Whenever possible, conduct dissolved-phase in vivo studies at higher magnetic field strengths to prolong T1. Low-field in vivo applications may be limited to lung ventilation studies.[2][3] |
| Presence of Paramagnetic Contrast Agents | Superparamagnetic iron oxide nanoparticles (SPIONs) can significantly shorten the T1 of ¹²⁹Xe, an effect that is more pronounced at lower magnetic field strengths.[2][3] If using contrast agents, be aware of their impact on ¹²⁹Xe relaxation and consider the magnetic field strength of your experiment. |
| Delivery Method | The method of introducing hyperpolarized ¹²⁹Xe into the bloodstream can affect its relaxation. Bubbling xenon directly into blood can create paramagnetic foams, leading to rapid depolarization.[4] Using hollow fiber membrane exchange modules is a common alternative, but these can also cause significant polarization loss at magnetic fields below 2T.[4] |
| RF Pulse Sequence | The non-renewable nature of hyperpolarization means that each RF pulse diminishes the available signal. To conserve the hyperpolarized signal, use low-flip angle gradient echo and steady-state free precession sequences.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the typical T1 relaxation times for ¹²⁹Xe in different in vivo environments?
The T1 of hyperpolarized ¹²⁹Xe varies significantly depending on its environment. Below is a summary of reported T1 values.
| Environment | Magnetic Field | Temperature | T1 Relaxation Time (s) |
| Arterial Blood | 1.5 T | 37°C | 6.4 ± 0.5[1] |
| Venous Blood | 1.5 T | 37°C | 4.0 ± 0.4[1] |
| Blood Plasma (Air-equilibrated) | 1.5 T | 37°C | 13.18 ± 0.12[1] |
| Rat Brain Tissue | 2.35 T | In vivo | 3.6 ± 2.1[6] |
| Alveolar Gas (in lungs) | 1.5 T | In vivo | ~25[7] |
| Blood (general) | High Field | In vivo | 3 to 8[2] |
| Intralipid (20% and 30%) | 2.35 T | - | 23 to 30[8] |
| Xenon-filled Liposomes | In vivo | - | 54[8] |
Q2: How does blood oxygenation affect ¹²⁹Xe T1 relaxation?
The interaction with paramagnetic deoxyhemoglobin is a dominant relaxation mechanism for ¹²⁹Xe in blood.[1] Consequently, the T1 relaxation time is shorter in deoxygenated (venous) blood compared to oxygenated (arterial) blood.[1] This dependence also influences the ¹²⁹Xe chemical shift in red blood cells, which can be used to measure blood oxygenation.[9]
Q3: What is the effect of magnetic field strength on ¹²⁹Xe T1 in blood?
The T1 relaxation of ¹²⁹Xe in blood is highly dependent on the magnetic field strength. Studies have shown that depolarization increases significantly at field strengths below 3T, with complete depolarization observed below 200mT.[2][3] This effectively limits in vivo dissolved-phase spectroscopy and imaging to higher field strengths.[2][3]
Q4: Are there any carrier agents that can prolong ¹²⁹Xe T1 in vivo?
Yes, biocompatible lipid carriers have been investigated to extend the T1 of ¹²⁹Xe. For instance, xenon-filled liposomes have been shown to extend T1 lifetimes in vivo to as long as 54 seconds.[8] Intralipid emulsions have also demonstrated longer T1 values (23-30 s) compared to blood.[8] These carriers can help preserve the hyperpolarization during transport through the vasculature.
Experimental Protocols
Protocol 1: In Vivo Measurement of ¹²⁹Xe T1 in Rat Brain
This protocol is based on the method described by Duhamel et al. (2003).[6]
Objective: To determine the longitudinal relaxation time (T1) of ¹²⁹Xe in brain tissue in vivo.
Methodology:
-
Hyperpolarization: Produce hyperpolarized ¹²⁹Xe gas using standard spin-exchange optical pumping techniques.
-
Carrier Preparation: Prepare a lipid emulsion (e.g., Intralipid) and saturate it with the hyperpolarized ¹²⁹Xe gas.
-
Animal Preparation: Anesthetize the rat and insert a catheter into the femoral artery for injection of the ¹²⁹Xe-lipid emulsion. Position the animal in the MRI scanner with its head in a suitable RF coil.
-
MRI Acquisition:
-
Acquire a series of ¹²⁹Xe MR spectra from the brain during and after the arterial injection of the ¹²⁹Xe-lipid emulsion.
-
Use a pulse sequence with a known RF flip angle.
-
-
Data Analysis:
-
Analyze the time course of the ¹²⁹Xe MR signal in the brain using an extended two-compartment model (blood and tissue).
-
This model incorporates the experimentally determined RF flip angle and the T1 of ¹²⁹Xe in the lipid emulsion.
-
Fit the model to the experimental data to extract the T1 of ¹²⁹Xe in the brain tissue.
-
Protocol 2: In Vitro Measurement of ¹²⁹Xe T1 in Blood Samples
This protocol is adapted from the methodology described by Wolber et al.
Objective: To measure the T1 of ¹²⁹Xe in blood at different oxygenation levels.
Methodology:
-
Blood Sample Preparation:
-
Obtain fresh whole blood samples.
-
Equilibrate the blood with gas mixtures of varying oxygen concentrations (and a balance of nitrogen and carbon dioxide) to achieve different levels of oxygenation.
-
-
Hyperpolarized ¹²⁹Xe Delivery:
-
Use a gas exchange membrane to gently dissolve hyperpolarized ¹²⁹Xe into the blood sample, avoiding the formation of bubbles.[4]
-
-
NMR Spectroscopy:
-
Place the blood sample within the NMR coil.
-
Use a series of low-flip-angle RF pulses to acquire ¹²⁹Xe spectra.
-
The signal decay over time is then fitted to an exponential function to determine the T1 relaxation time.
-
-
Calibration:
-
Calibrate the RF flip angle by acquiring a series of spectra from a small sample of the hyperpolarized ¹²⁹Xe-blood mixture and fitting the signal decrease to (cos α)ⁿ⁻¹, where α is the flip angle and n is the pulse number.[9]
-
Visualizations
Caption: Workflow for in vivo ¹²⁹Xe T1 measurement.
Caption: Factors affecting in vivo ¹²⁹Xe T1 relaxation.
References
- 1. Spin-lattice relaxation of laser-polarized xenon in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced 129Xe T1 relaxation in whole blood and in the presence of SPIONs at low magnetic field strengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced 129 Xe T1 relaxation in whole blood and in the presence of SPIONs at low magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Longitudinal relaxation of hyperpolarized 129Xe in solution and in hollow fiber membranes at low and high magnetic field strengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method to determine in vivo the relaxation time T1 of hyperpolarized xenon in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. 129Xe chemical shift in human blood and pulmonary blood oxygenation measurement in humans using hyperpolarized 129Xe NMR - PMC [pmc.ncbi.nlm.nih.gov]
methods for minimizing signal loss in Xenon-129 storage and transport
Welcome to the technical support center for Xenon-129 researchers. This resource provides guidance on minimizing signal loss (depolarization) of hyperpolarized (HP) this compound during storage and transport. Find answers to frequently asked questions and troubleshoot common issues to ensure the highest signal integrity for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound signal loss during storage?
A1: The loss of hyperpolarization in 129Xe, measured by the longitudinal relaxation time (T1), is primarily due to several factors:
-
Intrinsic Relaxation: This is a fundamental property of xenon gas arising from spin-rotation interactions during collisions between xenon atoms, particularly through the formation of transient Xe2 van der Waals molecules.[1][2] This mechanism is the ultimate limit on T1 in pure xenon.[1]
-
Wall Relaxation: Collisions between 129Xe atoms and the inner surfaces of the storage container are a major cause of depolarization.[1][3] The rate of wall relaxation is highly dependent on the container material and the presence of surface contaminants.
-
Presence of Paramagnetic Species: Molecular oxygen (O2) is extremely effective at depolarizing 129Xe.[4][5] Even trace amounts of oxygen can significantly shorten the T1 relaxation time. Therefore, careful evacuation and purging of storage containers are critical.[3]
-
Magnetic Field Inhomogeneity: Gradients and fluctuations in the magnetic field across the storage container can accelerate relaxation.[3] Storing 129Xe in a stable, homogeneous magnetic field is essential.
Q2: What type of container is best for storing and transporting HP 129Xe?
A2: The choice of container is critical for preserving polarization. Key recommendations include:
-
Glass Cells: Uncoated, Rb-free GE180 glass vessels have been shown to provide very long wall relaxation times, on the order of 18 hours.[2][6]
-
Coated Glass Cells: For applications where rubidium is present (e.g., in the polarizer), cells with polymer coatings like SurfaSil (silane- or siloxane-based) are used to control wall relaxation, with T1 values typically ranging from 20 minutes to a few hours.[1]
-
Tedlar® Bags: These polymer bags are commonly used for dispensing and short-term storage of 129Xe doses for immediate use.[7][8][9] They offer practicality, though their T1 is influenced by the magnetic field strength and interactions with the polymer matrix.[3][7] T1 values of over 5 hours have been observed in Tedlar bags at 3 Tesla.[7]
Q3: How does temperature affect 129Xe signal lifetime?
A3: Temperature has a significant impact on T1 relaxation:
-
Gas Phase: Increasing the temperature of xenon gas above room temperature can help suppress the formation of Xe2 dimers, thereby reducing intrinsic relaxation and increasing T1.[1]
-
Solid Phase (Cryogenic Storage): Storing 129Xe in its solid (frozen) state at liquid nitrogen temperatures (77 K) is a common method for long-term storage and accumulation.[1][10] In this state, relaxation is governed by lattice vibrations. Reliable T1 values of approximately 2.4 hours can be achieved, with longer times possible if the xenon is frozen from a liquid phase ("ice") rather than condensed directly from gas ("snow").[1] However, near its melting point, T1 can decrease dramatically due to vacancy diffusion in the crystal lattice.[11]
Q4: What is the role of a holding magnetic field during storage and transport?
A4: A holding magnetic field is crucial for preserving the spin polarization of 129Xe. The absence of a sufficiently strong and homogeneous magnetic field leads to rapid depolarization.
-
At low magnetic fields (below ~10 mT), interactions with nuclear spins on container surfaces (like ¹H in polymer coatings) can become a primary relaxation mechanism.[7][12]
-
For transport, specialized magnetic boxes or cases are used to maintain a stable holding field.[2] A field of at least 2 mT is recommended to prevent excessive T1 relaxation.[13] T1 values are significantly longer when stored at higher fields; for instance, in Tedlar bags, T1 was measured at ~38 minutes at 1.5 mT but increased to nearly 6 hours at 3 T.[7]
Troubleshooting Guide
Problem: I am observing a rapid loss of 129Xe polarization after collection from the polarizer.
This is a common issue that can often be traced to a few key areas. Follow this guide to diagnose the problem.
Step 1: Verify the Storage Environment
Question: Is your storage container properly prepared and selected?
-
Container Material: Are you using a recommended container such as a SurfaSil-coated glass cell, an uncoated GE180 glass cell, or a Tedlar bag for short-term storage?[1][2][7]
-
Container Cleanliness: Has the container been meticulously cleaned and baked out to remove contaminants? The presence of paramagnetic impurities or residual rubidium (in non-Rb-free cells) can drastically increase relaxation.[8]
-
Oxygen Contamination: Have you thoroughly purged the container to remove all traces of oxygen? Paramagnetic O2 is a primary cause of rapid depolarization.[3][4]
Step 2: Check the Magnetic Field Conditions
Question: Is the holding magnetic field adequate?
-
Field Strength: Is the 129Xe being stored in a magnetic field of sufficient strength (recommended ≥2 mT)?[13] Signal loss is much faster at very low or zero field.[12]
-
Field Homogeneity: Are there strong magnetic field gradients across your storage volume? Inhomogeneous fields accelerate relaxation.[3] Ensure the container is placed in the most uniform region of your holding magnet. For transport, use a validated magnetic transport case.[2]
Step 3: Evaluate the Gas Composition
Question: Are you using an appropriate buffer gas?
-
Pure Xenon: In pure xenon, relaxation from Xe-Xe dimer formation is a limiting factor.[1][2]
-
Buffer Gas: Adding a buffer gas like Nitrogen (N2) or Carbon Dioxide (CO2) can significantly reduce Xe-Xe interactions and prolong T1.[2][6] CO2 has been found to be particularly effective. A 1:1 mixture of Xe and CO2 has been shown to achieve a T1 of approximately 9 hours, making it suitable for transport.[2]
Logical Flow for Troubleshooting Low Polarization
Below is a decision-making workflow to help systematically identify the source of signal loss.
Caption: Troubleshooting workflow for diagnosing rapid 129Xe depolarization.
Quantitative Data Summary
The following tables summarize key T1 relaxation data for hyperpolarized 129Xe under various conditions.
Table 1: T1 Relaxation Times in Different Storage Containers & Conditions
| Container Type | Magnetic Field | Temperature | Gas Composition | T1 Relaxation Time | Reference(s) |
| Tedlar Bag | 1.5 mT | Room | Pure 129Xe | 38 ± 12 min | [7] |
| Tedlar Bag | 3 T | Room | Pure 129Xe | 5.9 ± 0.4 h | [7] |
| SurfaSil-coated Glass | 30 G (3 mT) | Room | Pure 129Xe | 3.4 h | [1] |
| SurfaSil-coated Glass | 30 G (3 mT) | 373 K (100°C) | Pure 129Xe | 5.75 h | [1] |
| Uncoated GE180 Glass | Low, Homogeneous | Room | Pure 129Xe | ~18 h (wall relaxation) | [2][6] |
| 10cm Glass Cell | Magnetic Box | Room | 1:1 Xe:CO2 mixture | ≈ 9 h | [2] |
| Solid "Ice" Phase | High | 77 K | Pure 129Xe | > 2.4 h | [1] |
Table 2: T1 Relaxation Times of 129Xe in Biological & Other Media
| Medium | Magnetic Field | T1 Relaxation Time | Reference(s) |
| Deoxygenated Blood | 4.7 T | ~4 s | [4][14] |
| Oxygenated Blood | 4.7 T | ~13 s | [4][14] |
| In Lungs (in vivo) | 1.5 T | ~20-25 s | [4][5] |
| Saline Solution | Not specified | > 60 s | [14] |
| Intralipid (20%) | 2.35 T | 23 - 30 s | [14] |
Experimental Protocols
Protocol 1: Measurement of 129Xe Polarization and T1 Relaxation
This protocol describes a standard method for quantifying the polarization level and T1 relaxation time of a prepared 129Xe dose using NMR spectroscopy.
Objective: To accurately measure the initial polarization (P_Xe) and the T1 decay constant of a hyperpolarized 129Xe gas sample.
Materials:
-
NMR Spectrometer with 129Xe measurement capability.
-
Calibrated RF coil.
-
Container with HP 129Xe gas (e.g., Tedlar bag, glass cell).
-
(Optional) Reference phantom with known 129Xe concentration for calibration.[7][8]
Methodology:
-
Placement: Position the HP 129Xe container securely within the center of the NMR coil, ensuring it is in the most homogeneous region of the magnetic field.
-
Tuning and Matching: Tune the RF coil to the 129Xe Larmor frequency for the given magnetic field strength.
-
Initial Signal Acquisition (P₀): Apply a small flip-angle RF pulse (e.g., <10°) to the sample. This is critical as each pulse consumes a fraction of the non-recoverable hyperpolarization. Acquire the resulting Free Induction Decay (FID). The integral of the Fourier-transformed signal is proportional to the initial polarization.
-
Polarization Calibration (Optional but Recommended): To determine the absolute polarization percentage, compare the HP 129Xe signal to the signal from a thermal equilibrium reference sample with a known concentration of 129Xe.[7]
-
T1 Measurement:
-
Following the initial measurement, acquire subsequent FIDs at regular time intervals (t). Use the same small flip-angle pulse for each measurement.
-
Record the signal intensity (S) at each time point t.
-
The polarization decay follows the exponential equation: P(t) = P₀ * e^(-t/T₁) .[15]
-
Plot the natural logarithm of the signal intensity (ln(S)) against time (t).
-
Perform a linear fit to the data. The T1 value is the negative reciprocal of the slope of this line.
-
-
Data Analysis: Ensure that the decay curve is well-sampled over at least one to two T1 periods for an accurate fit. In a stable field of 30 mT, a 1L Tedlar bag of xenon should exhibit a T1 of >45 minutes.[15]
Workflow for T1 Measurement
Caption: Experimental workflow for measuring the T1 relaxation of HP 129Xe.
References
- 1. books.rsc.org [books.rsc.org]
- 2. HP-Xe to go: Storage and transportation of hyperpolarized (129)Xenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relaxation of Hyperpolarized 129Xe in a Deflating Polymer Bag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Pilot Quality-Assurance Study of a Third-Generation Batch-Mode Clinical-Scale Automated this compound Hyperpolarizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Hyperpolarized this compound MRI to Quantify Early-Stage Lung Disease in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enabling Clinical Technologies for Hyperpolarized this compound MRI and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Longitudinal relaxation of hyperpolarized 129Xe in solution and in hollow fiber membranes at low and high magnetic field strengths - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting and Quality Assurance in Hyperpolarized Xenon Magnetic Resonance Imaging: Tools for High-Quality Image Acquisition [jove.com]
refining pulse sequences for dissolved-phase Xenon-129 spectroscopy
Welcome to the technical support center for dissolved-phase Xenon-129 (¹²⁹Xe) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using hyperpolarized (HP) ¹²⁹Xe for NMR and MRI?
A1: Hyperpolarized ¹²⁹Xe offers several significant advantages for NMR and MRI applications:
-
Enhanced Sensitivity: The process of hyperpolarization can increase the NMR signal by more than 10,000-fold, and in some cases, up to five orders of magnitude.[1][2][3][4] This dramatic signal enhancement allows for the detection of ¹²⁹Xe at very low concentrations, often in the micromolar to nanomolar range.[2][5][6]
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Large Chemical Shift Range: ¹²⁹Xe possesses a large chemical shift window of approximately 300 ppm in aqueous solutions.[1][3][7] This sensitivity to the local chemical environment allows for the clear resolution of xenon in different states (e.g., gas phase, dissolved in plasma, bound to a host molecule), making it ideal for biosensing and multiplexing applications where multiple targets can be detected simultaneously.[1][3][5][8]
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Biocompatibility and Low Background: Xenon is a biocompatible noble gas and is non-toxic.[7][9][10] Since it is not naturally abundant in the body, there is no background signal, providing a "zero-background" detection method.[6]
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Long T₁ Relaxation Time: Hyperpolarized ¹²⁹Xe has a long longitudinal relaxation time (T₁), which can be several hours in the gas phase and around 66 seconds in saline water at 9.4 T.[3] This long T₁ helps to maintain the hyperpolarized state during delivery to the sample and throughout the experiment.[3]
Q2: What is the Hyper-CEST technique and why is it used?
A2: Hyper-CEST (Hyperpolarized ¹²⁹Xe Chemical Exchange Saturation Transfer) is a powerful technique that provides an additional layer of sensitivity enhancement for dissolved-phase ¹²⁹Xe MRI, potentially boosting the signal by up to three orders of magnitude.[8] It relies on the reversible binding of ¹²⁹Xe to a molecular host, such as a cryptophane cage.[8] This creates two distinct pools of xenon: a large "bulk" pool of dissolved ¹²⁹Xe and a smaller pool of ¹²⁹Xe bound within the host. These two pools have different resonance frequencies.[8]
The technique works by selectively applying a radiofrequency (RF) pulse to saturate (depolarize) the signal of the bound ¹²⁹Xe pool.[8] Due to the chemical exchange between the bound and bulk pools, the depolarized xenon atoms are released from the host and replaced by polarized xenon atoms from the bulk pool.[8] This continuous process of saturation and exchange leads to a significant decrease in the overall signal of the bulk ¹²⁹Xe pool, which is much easier to detect than the signal from the low-concentration bound pool directly.[1][8]
Q3: What are typical chemical shifts for ¹²⁹Xe in different biological environments?
A3: The chemical shift of ¹²⁹Xe is highly sensitive to its local environment. By convention, the resonance frequency of gaseous ¹²⁹Xe is set to 0 ppm.[6] When dissolved in biological media, the chemical shift changes significantly. Here are some typical values:
| Environment | Typical Chemical Shift (ppm) | Reference |
| Gas Phase | 0 | [6] |
| Dissolved in Water/Plasma | ~190-198 | [6][11][12] |
| Bound to Red Blood Cells (RBCs) | ~208-222 | [8][11][13] |
| Encapsulated in Cryptophane-A | ~65 | [6] |
| Bound to Cucurbit[6]uril (CB[6]) | ~124 | [8] |
Note: These values can vary depending on factors such as temperature, magnetic field strength, and the specific composition of the medium.
Troubleshooting Guides
Problem 1: Low Signal-to-Noise Ratio (SNR) in the dissolved-phase spectrum.
This is a common issue that can arise from several factors throughout the experimental workflow.
Troubleshooting Workflow:
References
- 1. Cryptophane this compound Nuclear Magnetic Resonance Biosensors Targeting Human Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an antibody-based, modular biosensor for 129Xe NMR molecular imaging of cells at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Sensing with Host Systems for Hyperpolarized 129Xe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. pines.berkeley.edu [pines.berkeley.edu]
- 7. An Expanded Palette of this compound NMR Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperpolarized this compound Chemical Exchange Saturation Transfer (HyperCEST) Molecular Imaging: Achievements and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Xenon Xe 129 Hyperpolarized: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Removal of Off-Resonance 129Xe Gas Artifacts in Pulmonary Gas-Transfer MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MR Spectroscopic Imaging of Hyperpolarized 129‐Xenon in the Dissolved‐Phase to Determine Regional Chemical Shifts of Hyperoxia in Healthy Porcine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
improving the sensitivity of Xenon-129 biosensors for low concentration analytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of Xenon-129 (¹²⁹Xe) biosensors for the detection of low-concentration analytes. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for significantly enhancing the sensitivity of ¹²⁹Xe biosensors?
A1: The most powerful technique for amplifying the sensitivity of ¹²⁹Xe biosensors is Hyperpolarized ¹²⁹Xe Chemical Exchange Saturation Transfer (Hyper-CEST).[1][2][3] This method can achieve signal enhancements of up to 10⁶-fold, enabling the detection of analytes at picomolar concentrations.[1][2][3] Hyper-CEST works by selectively saturating the NMR signal of ¹²⁹Xe transiently bound to a biosensor host molecule. This saturation is then transferred to the much larger pool of free-dissolved hyperpolarized ¹²⁹Xe, leading to a significant and detectable decrease in the overall ¹²⁹Xe signal.[4][5]
Q2: What are the common host molecules used for ¹²⁹Xe biosensors?
A2: The most extensively studied host molecules for ¹²⁹Xe biosensors are cryptophanes and cucurbit[n]urils, particularly cucurbit[4]uril (CB6).[1][2][3] Cryptophanes are synthetic organic cages that can be functionalized with targeting moieties to create highly specific biosensors.[1][3][6] CB6 is another effective host molecule that has been successfully used for in vivo imaging applications.[1][3] Recently, genetically encoded gas vesicles and single proteins like TEM-1 β-lactamase have also been developed as novel biosensor platforms.[1][3]
Q3: How can I further amplify the signal from my ¹²⁹Xe biosensor?
A3: Beyond the intrinsic enhancement from Hyper-CEST, you can achieve additional signal amplification by increasing the number of ¹²⁹Xe host molecules per target analyte. This can be accomplished by attaching multiple cryptophane cages to a single targeting scaffold, such as a dendrimer or a viral capsid.[1][2][7] This "dual signal amplification" strategy leverages both the increased number of xenon atoms per target and the Hyper-CEST effect to dramatically improve detection sensitivity.[1][2][7]
Q4: What factors influence the chemical shift of the bound ¹²⁹Xe?
A4: The chemical shift of ¹²⁹Xe is highly sensitive to its local environment due to its large, polarizable electron cloud.[8] When the biosensor binds to its target, perturbations in the host cage's environment cause a detectable change in the ¹²⁹Xe chemical shift.[1][7] Factors influencing this shift include the specific protein target, the length and flexibility of the linker connecting the cage to the targeting moiety, and the overall conformation of the biosensor-target complex.[9][10] For instance, biosensors targeting different isozymes of human carbonic anhydrase (CA I and II) have been shown to produce distinct, isozyme-specific chemical shifts.[6][10]
Q5: Is it possible to detect multiple analytes simultaneously with ¹²⁹Xe biosensors?
A5: Yes, multiplexed detection is a key advantage of ¹²⁹Xe biosensors. The large chemical shift window of ¹²⁹Xe (approximately 300 ppm) allows for the design of different biosensors that produce unique and well-resolved NMR signals upon binding to their respective targets.[1][3] This enables the simultaneous identification and quantification of multiple biomarkers in a single experiment.[1][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Hyper-CEST Effect | 1. Inefficient Saturation Transfer: The chemical exchange rate between bound and free xenon is too slow or too fast. 2. Low Hyperpolarization Level: The initial ¹²⁹Xe polarization is insufficient. 3. Incorrect Saturation Frequency: The radiofrequency (RF) pulse is not centered on the bound ¹²⁹Xe resonance. | 1. Optimize Exchange Rate: Modify the biosensor linker length or experimental temperature to achieve an optimal exchange rate. 2. Verify Polarization: Check the performance of the spin-exchange optical pumping (SEOP) polarizer. Ensure the rubidium is not oxidized.[11] 3. Calibrate Saturation Frequency: Acquire a ¹²⁹Xe spectrum to accurately determine the chemical shift of the bound xenon and adjust the saturation pulse accordingly. |
| Poor Signal-to-Noise Ratio (SNR) | 1. Rapid Relaxation of Hyperpolarized ¹²⁹Xe: The T1 relaxation time of ¹²⁹Xe is shortened by paramagnetic species or suboptimal buffer conditions. 2. Low Biosensor Concentration: The analyte or biosensor concentration is below the detection limit of the current setup. 3. Inefficient ¹²⁹Xe Delivery: Inconsistent or slow delivery of hyperpolarized xenon to the sample. | 1. Degas Solutions: Remove dissolved oxygen, which is paramagnetic, from all solutions. 2. Increase Concentration or Use Amplification: If possible, increase the concentration of the biosensor. Alternatively, employ signal amplification strategies like multi-cage constructs.[1][2] 3. Improve Delivery System: Ensure a consistent and rapid flow of hyperpolarized ¹²⁹Xe from the polarizer to the sample.[7] |
| Broad ¹²⁹Xe Resonance Peak | 1. Biosensor Aggregation: The biosensor may be aggregating at the concentrations used. 2. Presence of Diastereomers: If the biosensor is chiral, the presence of multiple diastereomers can lead to overlapping peaks and line broadening.[7][9] 3. Conformational Exchange: The biosensor may be undergoing conformational changes on a timescale that broadens the NMR signal.[9] | 1. Optimize Solubility: Modify the biosensor's solubilizing groups or adjust buffer conditions (e.g., pH, ionic strength). 2. Synthesize Nondiastereomeric Biosensors: Design synthetic routes that produce a single stereoisomer to ensure a single, sharp resonance.[10] 3. Adjust Temperature: Varying the temperature can sometimes slow down or speed up conformational exchange, potentially leading to sharper peaks. |
| Difficulty Differentiating Bound vs. Unbound States | 1. Small Chemical Shift Difference: The change in chemical shift upon target binding is too small to be resolved. 2. Fast Xenon Exchange: The on-and-off rate of xenon from the cage is too fast, leading to a single, averaged peak. | 1. Redesign Biosensor Linker: The length and composition of the linker can significantly impact the bound chemical shift. Shorter linkers often lead to larger shifts.[6][9] 2. Modify Host Cage: Employ a host cage with a higher affinity for xenon to slow the exchange rate. |
Quantitative Data Summary
| Biosensor System | Target Analyte | Host Molecule | Achieved Sensitivity | Key Findings |
| Cryptophane-Peptide Conjugate | pH | Cryptophane-A | 10 pM (picomolar) | Demonstrated sensitivity to acidic pH, relevant for cancer microenvironments.[7] |
| Cucurbit[4]uril (CB6) | Carbonic Anhydrase II (CAII) | Cucurbit[4]uril | Picomolar range | Enabled picomolar detection of CAII in bacterial lysate.[1] |
| Biotinylated Cryptophane | Avidin | Cryptophane-A | Micromolar range | A foundational system demonstrating a measurable chemical shift change upon protein binding.[7] |
| Sulfonamide-linked Cryptophane | Carbonic Anhydrase I & II | Cryptophane-A | 20-110 nM (nanomolar) | Achieved large, isozyme-specific chemical shifts (3.0-7.5 ppm).[6][10] |
Experimental Protocols & Visualizations
General Workflow for a Hyper-CEST ¹²⁹Xe Biosensor Experiment
This workflow outlines the key steps for performing a typical Hyper-CEST experiment to detect a low-concentration analyte.
Detailed Methodology: Hyper-CEST Experiment
-
Hyperpolarization of ¹²⁹Xe:
-
Utilize a spin-exchange optical pumping (SEOP) polarizer to produce hyperpolarized ¹²⁹Xe gas.[8][11] This involves optically pumping rubidium (Rb) vapor with a circularly polarized laser and transferring the spin polarization to ¹²⁹Xe nuclei through collisions.[5][8]
-
The typical gas mixture consists of ¹²⁹Xe, N₂, and He.
-
Monitor the polarization level using NMR spectroscopy.
-
-
Sample Preparation:
-
Prepare a solution of the target analyte in a suitable buffer (e.g., phosphate-buffered saline).
-
Add the ¹²⁹Xe biosensor (e.g., functionalized cryptophane) to the analyte solution at the desired concentration.
-
Thoroughly degas the sample to remove dissolved oxygen, which can cause rapid depolarization of the hyperpolarized ¹²⁹Xe.
-
-
¹²⁹Xe Delivery and NMR Acquisition:
-
Bubble the hyperpolarized ¹²⁹Xe gas through the prepared sample to allow it to dissolve and exchange between the free state and the biosensor-bound state.
-
Place the sample in the NMR spectrometer.
-
Apply a series of selective, low-power radiofrequency (RF) saturation pulses at different frequency offsets around the expected resonance of the biosensor-bound ¹²⁹Xe.
-
After each saturation pulse, acquire the signal from the free-dissolved ¹²⁹Xe pool using a non-selective, hard RF pulse.
-
-
Data Analysis:
-
Plot the measured signal intensity of the free ¹²⁹Xe pool as a function of the saturation frequency offset. This plot is known as a Z-spectrum.
-
The Z-spectrum will show a significant dip (signal depletion) at the resonance frequency of the biosensor-bound ¹²⁹Xe.
-
The magnitude of this signal depletion is proportional to the concentration of the biosensor-analyte complex, allowing for sensitive quantification.
-
The Hyper-CEST Signaling Pathway
This diagram illustrates the mechanism of Chemical Exchange Saturation Transfer (CEST) that underpins the signal amplification in these experiments.
Troubleshooting Logic Flowchart
This flowchart provides a logical path for diagnosing common issues during ¹²⁹Xe biosensor experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Expanded Palette of this compound NMR Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperpolarized this compound Chemical Exchange Saturation Transfer (HyperCEST) Molecular Imaging: Achievements and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cryptophane this compound Nuclear Magnetic Resonance Biosensors Targeting Human Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Expanded Palette of this compound NMR Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Sensing with Host Systems for Hyperpolarized 129Xe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of xenon biosensors for detection of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryptophane this compound nuclear magnetic resonance biosensors targeting human carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
overcoming magnetic field inhomogeneities in Xenon-129 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to magnetic field inhomogeneities in Xenon-129 (¹²⁹Xe) imaging.
Frequently Asked Questions (FAQs)
Q1: What are B₀ and B₁ field inhomogeneities and why are they a problem in ¹²⁹Xe MRI?
A1:
-
B₀ Inhomogeneity: This refers to spatial variations in the main static magnetic field (B₀) of the MRI scanner. In ¹²⁹Xe lung imaging, these variations are often caused by differences in magnetic susceptibility between the air-filled lung tissue and the surrounding chest wall or diaphragm. B₀ inhomogeneities lead to signal loss due to T2* dephasing and can cause geometric distortions in the images.[1][2] Standard shimming methods that rely on proton (¹H) signals are often ineffective for lung imaging because of the minimal ¹H signal originating from within the lungs.[3]
-
B₁ Inhomogeneity: This refers to spatial variations in the radiofrequency (RF) transmit field (B₁), which is used to excite the xenon nuclei. B₁ inhomogeneity causes the applied flip angle to vary across the image, leading to non-uniform signal intensity and decay of the hyperpolarized magnetization.[4] This is a significant issue because it can obscure or mimic real physiological features, such as ventilation defects, thereby compromising the quantitative accuracy of the images.[4][5]
Q2: What are the common visual artifacts associated with magnetic field inhomogeneities?
A2: Common artifacts include:
-
Signal Drop-off: Regions of the image, particularly near the diaphragm or chest wall, may appear artificially dark due to B₀ inhomogeneity.[1]
-
Non-uniform Brightness: Signal intensity may vary across the lung volume in a way that does not reflect the actual xenon gas distribution. This is often due to B₁ inhomogeneity from the RF coil.[4]
-
Geometric Distortion: The shape and size of anatomical structures can be warped, especially in images acquired with echo-planar imaging (EPI) sequences, due to B₀ variations.[6]
-
Fat-Suppression Failure: In proton scans used for anatomical reference, inhomogeneity can cause poor fat suppression, which might be mistaken for edema or other pathologies.[7]
Q3: What is "shimming" and how does it help?
A3: Shimming is the process of adjusting the main magnetic field (B₀) to make it as homogeneous as possible across the imaging volume. This is done using specialized "shim coils" within the MRI scanner.[7] By improving B₀ homogeneity, shimming helps to reduce signal loss from T2* decay and minimize geometric distortions. However, for ¹²⁹Xe lung MRI, standard automated shimming routines based on the proton signal from water are largely ineffective due to the low proton density in the lungs.[3] Therefore, specialized shimming protocols or manual adjustments are often necessary.
Q4: What is a flip-angle map and how is it used for correction?
A4: A flip-angle map is an image that shows the spatial distribution of the actual flip angles delivered by the RF pulse across the field of view. Due to B₁ inhomogeneity, this actual flip angle can differ significantly from the prescribed or nominal flip angle.[8] By generating a flip-angle map, it is possible to mathematically correct the ¹²⁹Xe ventilation images, removing signal variations caused by the RF coil and magnetization decay. This allows for a more accurate representation of the underlying gas distribution.[4]
Troubleshooting Guides
Problem 1: My ¹²⁹Xe ventilation image shows significant signal non-uniformity or drop-off that doesn't seem physiological.
Answer: This issue is likely caused by B₁ or B₀ field inhomogeneity. Follow this troubleshooting workflow to diagnose and address the problem.
Problem 2: I am performing chemical shift imaging (CSI) for gas exchange, but the spectral peaks for tissue and red blood cells (RBCs) are broad or overlapping.
Answer: Poor spectral resolution is a classic sign of B₀ inhomogeneity. The distinct resonance frequencies of ¹²⁹Xe in the gas, tissue barrier, and RBC compartments are very sensitive to local magnetic field variations.[9]
-
Primary Cause: Inadequate shimming over the lung volume.
-
Solution:
-
Improve Shimming: Dedicate time to performing a careful manual shim of the lung volume. Standard vendor-provided shimming routines are unlikely to be effective.[3]
-
Use Higher Field Strength (if available): While SNR is largely independent of field strength for hyperpolarized gas, the spectral separation of the chemical shift peaks increases with higher B₀ field (e.g., 3T vs 1.5T).[1]
-
Post-processing: Some B₀ correction can be applied during post-processing if a field map was acquired.[10] This involves using the field map to correct the phase of the acquired free-induction decay (FID) signal in each voxel before Fourier transformation.[11]
-
Problem 3: My quantitative ventilation defect percentage (VDP) seems inaccurate and changes depending on the subject's position in the coil.
Answer: This indicates that B₁ inhomogeneity is likely biasing your quantitative analysis. The signal intensity variations caused by the RF coil can be misinterpreted as either hyper- or hypo-ventilated regions, leading to inaccurate VDP calculations.[4]
-
Primary Cause: Uncorrected B₁ field variations.
-
Solution: Implement a B₁ correction workflow. The most common method involves acquiring two images in quick succession within a single breath-hold to calculate a flip-angle map, which is then used to normalize the primary ventilation image.[8] This removes the coil-dependent signal bias, preserving the true physiological signal distribution.[4] (See Experimental Protocol 2).
Quantitative Data Summary
Table 1: Comparison of Pulse Sequences for ¹²⁹Xe Ventilation Imaging
| Pulse Sequence | Typical Scan Time | Normalized SNR (SNRn) | Key Advantages | Key Disadvantages | Citations |
| Gradient Echo (GRE) | ~15 s | High (1.9 ± 0.8 ml⁻²) | Simple, robust, high SNR | Longer scan time, susceptible to motion | [12][13] |
| 3D Radial | Variable | Lower (0.5 ± 0.2 ml⁻²) | Less sensitive to motion, good for visualizing dynamics | Lower SNR, potential for blurring | [12][13] |
| 2D Spiral | < 5 s | Good (Comparable to GRE) | Very fast acquisition, enables B₁ mapping in a single breath-hold | More sensitive to B₀ inhomogeneity and gradient timing errors | [4][8] |
Table 2: Accuracy of B₁-Inhomogeneity Correction using Keyhole Spiral Method
| Subject Group | Root Mean Square Error (RMSE) of Flip Angle Map | Scan Time | Notes | Citations |
| Simulations | 0.460° | N/A | Demonstrates high theoretical accuracy with 1.25x oversampling. | [14][15] |
| Healthy Control | 0.337° | 3.3 s | Feasibility demonstrated in vivo with high accuracy. | [14][15] |
| Cystic Fibrosis Patient | 0.404° | 3.3 s | Correction remains accurate in the presence of lung disease. | [14][15] |
Experimental Protocols
Protocol 1: Basic Manual Shimming for ¹²⁹Xe Lung MRI
This protocol provides a general guideline for improving B₀ homogeneity over the lungs.
-
Acquire Proton Localizer: Obtain a standard three-plane localizer ¹H image of the chest.
-
Define Shim Volume: On the localizer images, draw a shim box that encompasses the entire lung volume, minimizing the inclusion of the chest wall and heart.
-
Run Automated Shim: Execute the scanner's standard automated shimming routine on the defined proton-based volume. This provides a starting point.
-
Switch to ¹²⁹Xe Frequency: Tune the scanner to the ¹²⁹Xe Larmor frequency.[16]
-
Acquire Projection: With a small dose of ¹²⁹Xe gas in a bag or phantom placed on the chest, acquire a simple projection or a single-shot spectrum.
-
Manual Shim Adjustment: Manually adjust the first-order (X, Y, Z) and second-order (Z², XZ, YZ, XY, X²-Y²) shim coils. The goal is to maximize the signal height and minimize the linewidth of the acquired ¹²⁹Xe spectrum. This is an iterative process.
-
Verify: Once a satisfactory shim is achieved, proceed with the main imaging acquisition.
Protocol 2: B₁ Inhomogeneity Correction with Sequential 2D Spiral Acquisition
This protocol details a method to generate a flip-angle map and correct ventilation images within a single breath-hold.[4][8]
-
Pulse Sequence: Utilize a 2D spiral gradient-recalled echo sequence.
-
Acquisition: During a single breath-hold of inhaled ¹²⁹Xe, acquire two consecutive images of the same slice location (Image A and Image B) with identical scan parameters. The total scan time should be under 5 seconds.[8]
-
Calculate Ratio Image: In post-processing, create a ratio image by dividing the signal intensity of Image B by Image A on a voxel-by-voxel basis.
-
Generate Flip-Angle Map: Use the signal ratio and the known time between RF excitations in the Bloch equations to solve for the flip angle (α) in each voxel. This creates the flip-angle map.[4]
-
Correct Ventilation Image: Apply a correction factor to the initial ventilation image (Image A) based on the calculated flip-angle map. This correction accounts for both the spatial variation in coil sensitivity and the decay of magnetization from repeated RF pulses.[4]
-
Analyze Corrected Image: The resulting image will have reduced coil-dependent signal non-uniformity, providing a more quantitatively accurate map of regional ventilation.[4]
References
- 1. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. B1 and Magnetization Decay Correction for Hyperpolarized 129Xe Lung Imaging Using Sequential 2D Spiral Acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archive.ismrm.org [archive.ismrm.org]
- 6. medrxiv.org [medrxiv.org]
- 7. radiopaedia.org [radiopaedia.org]
- 8. B1 and magnetization decay correction for hyperpolarized 129 Xe lung imaging using sequential 2D spiral acquisitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 129Xe chemical shift in human blood and pulmonary blood oxygenation measurement in humans using hyperpolarized 129Xe NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hyperpolarized this compound 3D-Chemical Shift Imaging of the lung in subjects with a history of smoke exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose and Pulse Sequence Considerations for Hyperpolarized 129Xe Ventilation MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose and pulse sequence considerations for hyperpolarized (129)Xe ventilation MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical corrections for B1-inhomogeneity and signal decay in multi-slice 2D spiral hyperpolarized 129Xe MRI using keyhole reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Xenon gas MRI - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Guide for Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of Xenon-129 and Helium-3 for Lung MRI
The advent of hyperpolarized (HP) noble gas Magnetic Resonance Imaging (MRI) has revolutionized the functional and microstructural assessment of the lungs. By overcoming the inherently low proton density of lung tissue, HP gas MRI provides unprecedented insights into pulmonary ventilation and gas exchange.[1][2] The two most extensively studied contrast agents for this technique are this compound (¹²⁹Xe) and Helium-3 (³He). This guide offers a detailed comparative analysis of these two agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their preclinical and clinical studies.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for ¹²⁹Xe and ³He in lung MRI, derived from various studies. These values can vary based on the specific imaging sequence, field strength, and patient population.
Table 1: Physical and MRI Properties
| Property | This compound (¹²⁹Xe) | Helium-3 (³He) |
| Spin | 1/2 | 1/2 |
| Gyromagnetic Ratio (MHz/T) | 11.78 | 32.43 |
| Natural Abundance | 26.4% | 0.000137% (atmospheric)[3] |
| Typical Polarization Level | 8% - 40%[4] | Up to 30%[5] |
| Diffusivity in Air (cm²/s) | ~0.05 | ~0.8 |
| Solubility (Blood/Gas Partition Coefficient) | ~0.15 | ~0.01 |
Table 2: Comparative Performance in Lung Imaging
| Parameter | This compound (¹²⁹Xe) | Helium-3 (³He) | Key Findings |
| Ventilated Volume Percentage (VV%) | Lower than ³He | Higher than ¹²⁹Xe | ¹²⁹Xe tends to show larger and more numerous ventilation defects, particularly in obstructive lung diseases.[6][7][8][9] The average bias can be around 8.79% lower for ¹²⁹Xe.[7][10] |
| Apparent Diffusion Coefficient (ADC) (cm²/s) | ~0.015 - 0.040 | ~0.2 - 0.6 | ADC values are highly repeatable for both gases.[10] Strong correlation exists between mean ³He and ¹²⁹Xe ADC values (r = 0.922).[7][10] |
| Repeatability (Coefficient of Variation - CV) | VV%: ~13.01% ADC: ~2.77% | VV%: ~4.08% ADC: ~2.98% | ADC measurements are highly repeatable for both nuclei.[10] |
| Signal-to-Noise Ratio (SNR) | Generally lower than ³He | Generally higher than ¹²⁹Xe | The higher gyromagnetic ratio and typically higher polarization levels of ³He contribute to a better SNR.[4][5] |
Experimental Protocols
The production of hyperpolarized gas is a critical step for both ¹²⁹Xe and ³He MRI. The most common method is Spin-Exchange Optical Pumping (SEOP). For ³He, Metastability-Exchange Optical Pumping (MEOP) is also a viable, albeit less common, technique.
Spin-Exchange Optical Pumping (SEOP) for ¹²⁹Xe and ³He
Objective: To increase the nuclear spin polarization of ¹²⁹Xe or ³He gas by several orders of magnitude.
Materials:
-
Isotopically enriched ¹²⁹Xe gas (typically >80%) or ³He gas.
-
An alkali metal (typically Rubidium, Rb).
-
A high-power, circularly polarized laser tuned to the D1 absorption line of the alkali metal.
-
A glass optical pumping cell within a low magnetic field (~2 mT).[4]
-
Gas handling and delivery system.
Methodology:
-
A mixture of the noble gas (¹²⁹Xe or ³He), a small amount of N₂ for quenching, and the alkali metal vapor is introduced into the glass cell.
-
The cell is heated to vaporize the alkali metal.
-
The circularly polarized laser light is directed into the cell, which polarizes the valence electron of the alkali metal atoms.[11]
-
Through collisions, the angular momentum is transferred from the polarized alkali metal electrons to the noble gas nuclei, leading to hyperpolarization of the gas.[4][12]
-
The hyperpolarized gas is then collected, often cryogenically separated from the buffer gases, and prepared for inhalation by the subject.
-
The entire process is maintained under anoxic conditions in a uniform holding magnetic field to preserve polarization.[4]
MRI Acquisition Protocol (General)
Objective: To acquire high-resolution images of lung ventilation and microstructure.
Procedure:
-
The subject inhales a pre-determined dose (typically 0.5 - 1 L) of the hyperpolarized gas mixture from functional residual capacity.[4]
-
Imaging is performed during a single breath-hold, which typically lasts between 8 to 16 seconds.[1]
-
For ventilation imaging, a 3D balanced steady-state free-precession (bSSFP) or spoiled gradient-echo (SPGR) sequence is commonly used.
-
For microstructural imaging (ADC mapping), a 2D multi-slice diffusion-weighted spoiled gradient-echo sequence is employed.
-
Image post-processing is then performed to calculate quantitative metrics such as ventilation defect percentage (VDP) and ADC maps.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and comparative aspects of ¹²⁹Xe and ³He lung MRI.
Caption: Workflow for Spin-Exchange Optical Pumping (SEOP) and subsequent MRI.
Caption: Functional capabilities of this compound vs. Helium-3 in lung MRI.
Discussion and Conclusion
Both ¹²⁹Xe and ³He are powerful probes for functional lung imaging, each with distinct advantages and disadvantages.
Helium-3 has historically been favored due to its higher gyromagnetic ratio and the maturity of its polarization technology, often resulting in higher signal-to-noise ratio images.[5] It is an excellent agent for high-fidelity ventilation and microstructural imaging. However, the scarcity and high cost of ³He are significant limitations to its widespread clinical adoption.[1]
This compound is emerging as a more accessible and clinically translatable alternative.[13][14][15] While its SNR can be lower than that of ³He, technological advancements in polarizers are closing this gap.[4] The paramount advantage of ¹²⁹Xe is its significant solubility in blood and tissue.[14] This unique property allows for the direct imaging and quantification of gas exchange from the alveolar airspaces to the red blood cells, providing a non-invasive measure of a crucial physiological process.[13][16] This capability is particularly valuable for studying diseases that impair the alveolar-capillary membrane, such as idiopathic pulmonary fibrosis (IPF) and long COVID.
Studies have shown that ¹²⁹Xe MRI can detect ventilation abnormalities that are less apparent with ³He MRI, especially in patients with COPD, and these differences correlate with the presence of emphysema.[6][8] This suggests that ¹²⁹Xe may be more sensitive to certain pathophysiological changes.
References
- 1. Imaging of Lung Function using Hyperpolarized Helium-3 Magnetic Resonance Imaging: Review of Current and Emerging Translational Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperpolarized gas MRI in pulmonology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helium-3 - Wikipedia [en.wikipedia.org]
- 4. The role of hyperpolarized 129xenon in MR imaging of pulmonary function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperpolarized gas MRI - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Comparison of 3He and 129Xe MRI for evaluation of lung microstructure and ventilation at 1.5T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulmonary ventilation visualized using hyperpolarized helium-3 and this compound magnetic resonance imaging: differences in COPD and relationship to emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Hyperpolarized 3He and 129Xe MR Imaging in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of 3 He and 129 Xe MRI for evaluation of lung microstructure and ventilation at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyperpolarized this compound Chemical Exchange Saturation Transfer (HyperCEST) Molecular Imaging: Achievements and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Hyperpolarized this compound MRI: Narrative Review of Clinical Studies, Testing, and Implementation of Advanced Pulmonary In Vivo Imaging and Its Diagnostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. emjreviews.com [emjreviews.com]
A Comparative Guide: Validating Xenon-129 MRI with Pulmonary Function Tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hyperpolarized Xenon-129 Magnetic Resonance Imaging (MRI) and conventional Pulmonary Function Tests (PFTs) for assessing lung function. It is designed to assist researchers, scientists, and drug development professionals in understanding the complementary roles and unique advantages of each modality, supported by experimental data.
Introduction to Lung Function Assessment
Pulmonary Function Tests (PFTs) have long been the gold standard for assessing global lung function.[1] They provide essential metrics such as Forced Expiratory Volume in one second (FEV1), Forced Vital Capacity (FVC), and Diffusing Capacity of the lungs for Carbon Monoxide (DLCO).[2][3] While invaluable, PFTs reflect the overall function of the lungs and can be insensitive to early or regional changes in lung physiology.[1]
Hyperpolarized this compound MRI (¹²⁹Xe MRI) has emerged as a powerful, non-invasive imaging technique that offers a more detailed and regional assessment of lung function.[1][4] By visualizing the distribution of inhaled xenon gas, its diffusion into the lung interstitium, and its uptake by red blood cells, ¹²⁹Xe MRI provides insights into ventilation, microstructure, and gas exchange at a lobar level and beyond.[1][5] This technology is particularly promising for detecting early disease, monitoring disease progression, and evaluating therapeutic responses with greater sensitivity than traditional methods.[1][6]
Quantitative Comparison of ¹²⁹Xe MRI and PFTs
Numerous studies have demonstrated strong correlations between ¹²⁹Xe MRI-derived metrics and standard PFT parameters across various pulmonary diseases. This section summarizes key quantitative findings from comparative studies.
Correlation in Asthma
In patients with mild to moderate asthma, ¹²⁹Xe MRI-derived Ventilation Defect Percentage (VDP) shows significant correlations with several PFT metrics, indicating its ability to depict airway obstruction.[7][8]
| ¹²⁹Xe MRI Metric | PFT Parameter | Pearson Correlation Coefficient (r) | P-value |
| Ventilation Defect Percentage (VDP) | FEV1% | -0.42 | P = 0.025 |
| FEF25%-75% | -0.45 | P = 0.019 | |
| FEV1/FVC | -0.71 | P < 0.0001 | |
| FeNO | 0.69 | P < 0.0001 | |
| RV/TLC | 0.51 | P = 0.0067 | |
| Table 1: Correlation of ¹²⁹Xe MRI VDP with PFTs in Asthma.[7][8] |
Correlation in Idiopathic Pulmonary Fibrosis (IPF)
In IPF, ¹²⁹Xe MRI measures of gas transfer and microstructure correlate strongly with DLCO, a key indicator of gas exchange efficiency.[1][6] Notably, ¹²⁹Xe MRI can detect disease progression even when PFTs show no significant change.[1][6]
| ¹²⁹Xe MRI Metric | PFT Parameter | Correlation |
| Gas Transfer Measures | DLCO | Strong Correlation |
| Red Blood Cell (RBC) to Membrane Ratio | DLCO | Strong Association |
| Apparent Diffusion Coefficient (ADC) | DLCO % predicted | Strong Correlation |
| KCO | Strong Correlation | |
| KCO % predicted | Strong Correlation | |
| Table 2: Correlation of ¹²⁹Xe MRI Metrics with PFTs in IPF.[1][6] |
A study on patients with newly diagnosed IPF showed an increase in the global ¹²⁹Xe Apparent Diffusion Coefficient (ADC) over 12 months, indicating disease progression, while PFTs showed no significant change over the same period.[6]
Correlation in Chronic Obstructive Pulmonary Disease (COPD)
In COPD, both ventilation and microstructural metrics from ¹²⁹Xe MRI correlate well with PFTs.[9][10]
| ¹²⁹Xe MRI Metric | PFT Parameter | Spearman's Correlation Coefficient (r) | P-value |
| Ventilated Volume Percentage (VV%) | FEV1/FVC | 0.860 | P < 0.001 |
| Apparent Diffusion Coefficient (ADC) | DLCO % predicted | -0.81 | P < 0.001 |
| RV/TLC % predicted | 0.61 | P < 0.001 | |
| Table 3: Correlation of ¹²⁹Xe MRI Metrics with PFTs in COPD.[9][10] |
Experimental Protocols
Hyperpolarized ¹²⁹Xe MRI
The following provides a general methodology for acquiring ¹²⁹Xe MRI data. Specific parameters may vary based on the scanner, polarizer, and patient population.
-
Hyperpolarization: this compound gas is hyperpolarized using spin-exchange optical pumping (SEOP).[11] A gas mixture, typically containing ¹²⁹Xe and N₂, is passed through a laser-pumped alkali metal vapor.[11]
-
Gas Administration: The patient inhales a fixed volume (e.g., 0.5 to 1 L) of the hyperpolarized ¹²⁹Xe gas mixture from functional residual capacity.[7][8][12]
-
Image Acquisition: Imaging is performed during a single breath-hold of 5 to 16 seconds.[5][12] A variety of pulse sequences can be used, including 3D balanced steady-state free-precession for ventilation and 2D multi-slice spoiled gradient-echo for diffusion-weighted imaging.[9]
-
Image Analysis: Post-processing is used to generate quantitative maps of ventilation (e.g., Ventilation Defect Percentage), microstructure (e.g., Apparent Diffusion Coefficient), and gas exchange (e.g., RBC:Membrane ratio).[4][13]
Pulmonary Function Tests (PFTs)
PFTs are conducted according to the standards set by the American Thoracic Society and European Respiratory Society.[2]
-
Spirometry: The patient, in a seated position, performs a maximal inspiration followed by a forceful and complete exhalation into a spirometer.[2][3] This maneuver is repeated at least three times to ensure reproducibility.[3][14] Key parameters measured include FVC and FEV1.[15]
-
Lung Volumes: Lung volumes such as Total Lung Capacity (TLC) and Residual Volume (RV) are measured using techniques like body plethysmography or gas dilution (e.g., nitrogen washout or helium dilution).[2][15] Body plethysmography involves the patient sitting in a sealed chamber and breathing against a closed shutter, with changes in pressure used to calculate lung volumes based on Boyle's Law.[14][15]
-
Diffusing Capacity (DLCO): The patient inhales a gas mixture containing a low concentration of carbon monoxide (CO), holds their breath for about 10 seconds, and then exhales.[3][15] The amount of CO taken up by the blood is measured to determine the diffusing capacity.[15]
Visualizing the Methodologies and Their Relationship
The following diagrams illustrate the experimental workflows and the logical relationship between ¹²⁹Xe MRI and PFTs.
Conclusion
Hyperpolarized ¹²⁹Xe MRI provides a sensitive and regionally specific assessment of lung function that is highly complementary to traditional PFTs. The strong correlations observed between ¹²⁹Xe MRI metrics and PFT parameters validate its use in quantifying pulmonary physiology. For researchers and drug development professionals, ¹²⁹Xe MRI offers the potential for earlier detection of disease-related changes and a more nuanced understanding of therapeutic effects on a regional level, which may not be apparent from global lung function measurements alone. The integration of both modalities can lead to a more comprehensive evaluation of lung health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Pulmonary Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. American Thoracic Society | Pulmonary Function Tests [site.thoracic.org]
- 4. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Hyperpolarized 129Xenon Magnetic Resonance Imaging to Quantify Regional Ventilation Differences in Mild to Moderate Asthma: A Prospective Comparison Between Semiautomated Ventilation Defect Percentage Calculation and Pulmonary Function Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperpolarized 129Xenon MRI to Quantify Regional Ventilation Differences in Mild to Moderate Asthma: A Prospective Comparison between Semi-Automated Ventilation Defect Percentage Calculation and Pulmonary Function Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of 3 He and 129 Xe MRI for evaluation of lung microstructure and ventilation at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. Investigating lung responses with functional hyperpolarized xenon‐129 MRI in an ex vivo rat model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of hyperpolarized 129xenon in MR imaging of pulmonary function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Pulmonary function testing - Wikipedia [en.wikipedia.org]
- 15. Pulmonary Function Testing (PFT) Made Simple | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
A Comparative Analysis of SEOP and DNP for Xenon-129 Hyperpolarization
For researchers, scientists, and drug development professionals, the hyperpolarization of Xenon-129 is a critical step in leveraging its power as a sensitive contrast agent for Magnetic Resonance Imaging (MRI) and other advanced spectroscopic applications. The two leading techniques for achieving this are Spin Exchange Optical Pumping (SEOP) and Dynamic Nuclear Polarization (DNP). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Hyperpolarized this compound has emerged as a transformative tool in biomedical imaging, particularly for elucidating lung function and disease.[1][2] The enormous signal enhancement—by orders of magnitude over thermal equilibrium—afforded by hyperpolarization enables high-resolution, non-invasive imaging of gas exchange and lung microstructure.[1][2] SEOP has been the workhorse for producing clinical-grade hyperpolarized this compound; however, DNP presents a versatile alternative that is also capable of polarizing a wide range of other nuclei.[1][3] This comparison guide delves into the principles, experimental protocols, and performance metrics of both techniques to provide a clear understanding of their respective advantages and limitations.
Quantitative Performance Comparison
The choice between SEOP and DNP for this compound hyperpolarization often hinges on key performance indicators such as the achievable polarization level, the time required to reach that polarization, and the overall production rate. The following table summarizes these quantitative metrics based on reported experimental data.
| Parameter | Spin Exchange Optical Pumping (SEOP) | Dynamic Nuclear Polarization (DNP) |
| Maximum 129Xe Polarization | Up to ~90% (near-unity)[4] | > 20%[5] |
| Typical 129Xe Polarization | 25% - 50%[2][6] | 7% - 23%[1][7] |
| Polarization Buildup Time | Minutes (e.g., 5 - 20 minutes)[2][6] | Hours (e.g., 1.2 - 4.1 hours)[1][7] |
| Production Rate | High (up to ~1 L/h)[3] | Lower (batch process)[1] |
| Magnetic Field Requirement | Low (tens of Gauss) | High (3.35 - 7 T)[1] |
| Operating Temperature | Elevated (~120-140 °C for the cell)[6] | Cryogenic (~1 - 1.5 K)[1][8] |
| Versatility | Specific to noble gases | Applicable to a wide range of nuclei[1][9] |
Principles and Methodologies
Spin Exchange Optical Pumping (SEOP)
SEOP is a two-step process that efficiently transfers angular momentum from circularly polarized photons to this compound nuclei via an alkali metal vapor, typically Rubidium (Rb).[10][11]
-
Optical Pumping of Alkali Metal: Circularly polarized laser light, tuned to the D1 transition of the alkali metal, excites the valence electrons of the alkali atoms. This process selectively populates one of the electron spin states, resulting in a highly polarized electron spin population in the alkali vapor.[10]
-
Spin Exchange: The polarized alkali metal atoms collide with this compound atoms. During these collisions, the hyperfine interaction facilitates the transfer of polarization from the alkali metal's electron to the this compound nucleus.[10] This spin exchange process gradually builds up the nuclear polarization of the this compound gas.
SEOP can be implemented in two main modes: continuous-flow and stopped-flow (or batch mode). In continuous-flow systems, a mixture of xenon, buffer gases (like N2 and He), and the alkali metal vapor continuously flows through an illuminated glass cell.[11] In stopped-flow systems, a sealed cell containing the gas mixture is illuminated for a period to build up polarization before the hyperpolarized gas is extracted.[2][6]
Dynamic Nuclear Polarization (DNP)
DNP is a technique that transfers the high electron spin polarization of a stable radical to surrounding nuclear spins through microwave irradiation at very low temperatures and high magnetic fields.[1][9]
-
Sample Preparation: Xenon gas is dissolved in a glassing matrix (e.g., isobutanol or propanol) containing a stable organic radical, such as TEMPO or trityl.[1][7][8] This mixture is then frozen to cryogenic temperatures to form a solid, amorphous glass.
-
Microwave Irradiation: The solid sample is placed in a high magnetic field and cooled to temperatures around 1-1.5 K. At these conditions, the electron spins of the radical are almost completely polarized. Microwaves at a frequency close to the electron paramagnetic resonance (EPR) frequency are then used to drive the transfer of polarization from the electrons to the 129Xe nuclei.[1]
-
Dissolution and Extraction: After polarization buildup, the solid sample is rapidly dissolved using a hot solvent, and the hyperpolarized Xenon gas is extracted for use.[1]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for SEOP and DNP of this compound.
Experimental Protocols
SEOP Protocol (Stopped-Flow Example)
-
Cell Preparation: A clean, evacuated glass cell is loaded with a small amount of solid Rubidium (Rb) metal under an inert atmosphere. The cell is then attached to a gas manifold.
-
Gas Filling: The cell is filled with a specific gas mixture, for example, 3% isotopically enriched Xenon, 10% Nitrogen (N2), and 87% Helium (He), to a total pressure of a few atmospheres.[11]
-
Heating and Magnetic Field: The cell is placed inside an oven and heated to a temperature of approximately 120-140 °C to vaporize the Rb.[6] A weak magnetic field (a few tens of Gauss) is applied to define the quantization axis.
-
Optical Pumping: The cell is illuminated with a high-power, circularly polarized diode laser tuned to the Rb D1 absorption line (794.7 nm).[6] The laser beam is expanded to illuminate the entire cell volume.
-
Polarization Buildup: The gas mixture is irradiated for a period of 10-20 minutes to allow for the buildup of this compound polarization.[2][6]
-
Extraction: After sufficient polarization is achieved, the laser is turned off, and the cell is cooled. The hyperpolarized gas mixture is then expanded from the cell into a collection container (e.g., a Tedlar bag) for delivery to the imaging or spectroscopy system.[12]
DNP Protocol
-
Sample Preparation: A solution is prepared by dissolving a stable radical (e.g., 30-50 mM TEMPO) in a suitable glassing solvent (e.g., isobutanol).[1] Xenon gas is then dissolved into this solution at a controlled temperature and pressure. The final mixture is transferred to a sample cup.
-
Loading and Cooling: The sample cup is loaded into the DNP polarizer. The system is cooled down to approximately 1.2 K using liquid helium, and a high magnetic field (e.g., 5 T) is applied.[13]
-
Microwave Irradiation: Microwaves at a frequency of approximately 140 GHz are directed at the sample to initiate the DNP process.[13]
-
Polarization Monitoring: The buildup of 129Xe polarization is monitored non-destructively using low-power NMR pulses over a period of several hours.[13]
-
Dissolution and Extraction: Once the desired polarization level is reached, the frozen sample is rapidly dissolved by injecting a superheated solvent. The now-liquid sample is quickly transferred from the high-field, low-temperature region to a lower field collection apparatus where the hyperpolarized Xenon gas is separated from the solvent.
-
Delivery: The extracted hyperpolarized Xenon gas is then directed to the MRI or NMR spectrometer for the experiment.
Conclusion
Both SEOP and DNP are powerful techniques for producing hyperpolarized this compound, each with a distinct set of advantages and disadvantages. SEOP is a mature and efficient method for generating large quantities of highly polarized this compound relatively quickly, making it the current standard for clinical applications.[1] Its primary limitation is its specificity to noble gases.
DNP, on the other hand, is a more versatile technique capable of polarizing a wide array of nuclei, which can be advantageous in a broader research context.[1][9] However, for this compound, DNP typically yields lower polarization levels and requires significantly longer polarization times, more complex and expensive instrumentation (cryogenics and high-field magnets).[1] The choice between SEOP and DNP will ultimately depend on the specific requirements of the research, including the desired polarization level, production volume, available infrastructure, and whether the polarization of other nuclei is also a research goal.
References
- 1. 129Xe Dynamic Nuclear Polarization Demystified: The Influence of the Glassing Matrix on the Radical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enabling Clinical Technologies for Hyperpolarized this compound MRI and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bridge12.com [bridge12.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. Cluster formation restricts dynamic nuclear polarization of xenon in solid mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
A Cross-Validation of Xenon-129 Porosimetry and Nitrogen Adsorption Methods: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to characterize porous materials, the choice of analytical technique is critical. This guide provides a detailed comparison of two powerful methods: Xenon-129 (¹²⁹Xe) Porosimetry and Nitrogen Adsorption, enabling an informed decision for your specific application.
This document offers a cross-validation of ¹²⁹Xe Nuclear Magnetic Resonance (NMR) porosimetry and the classical nitrogen (N₂) adsorption method, supported by experimental data from peer-reviewed studies. We delve into the principles, experimental protocols, and data interpretation of each technique, presenting a clear comparison of their capabilities in determining key parameters such as surface area, pore size distribution, and pore volume.
At a Glance: ¹²⁹Xe Porosimetry vs. N₂ Adsorption
| Feature | This compound Porosimetry | Nitrogen Adsorption (BET/BJH) |
| Principle | Measures the chemical shift of ¹²⁹Xe gas interacting with the pore surfaces, which is sensitive to the pore geometry and size.[1][2] | Measures the amount of nitrogen gas adsorbed onto a material's surface at cryogenic temperatures as a function of pressure.[3][4][5] |
| Pore Size Range | Particularly sensitive to micropores (< 2 nm) and mesopores (2-50 nm).[1][6] Can probe pore connectivity and accessibility. | Well-established for mesopores and can be used for micropore analysis, though with some limitations.[5][7][8] |
| Sample Conditions | Non-destructive, can be performed at various temperatures and pressures.[1] | Requires degassing at elevated temperatures and measurements at cryogenic temperatures (77 K).[3][9] |
| Information Obtained | Pore size, pore shape, pore connectivity, surface chemistry, and dynamics of gas within pores.[1][6] | BET surface area, BJH pore size distribution, and total pore volume.[3][4] |
| Advantages | High sensitivity to small pores, provides information on pore connectivity, non-destructive.[1][6] | Well-established and widely available, standardized analysis methods (BET, BJH).[3][4] |
| Limitations | Requires specialized NMR equipment, interpretation of chemical shifts can be complex.[10] | Can be time-consuming, may not be suitable for materials sensitive to high temperatures, and has limitations in accurately characterizing complex pore networks.[8][11] |
Quantitative Data Comparison
The following tables summarize quantitative data from studies that have characterized various porous materials using both ¹²⁹Xe Porosimetry and Nitrogen Adsorption methods.
Table 1: Comparison of Surface Area and Pore Volume Data
| Material | ¹²⁹Xe Porosimetry Derived Parameter | Value | Nitrogen Adsorption Derived Parameter | Value | Reference |
| Microporous Polymer Network 1 | - | - | BET Surface Area | ~550 m²/g | [11] |
| Microporous Polymer Network 2 | - | - | BET Surface Area | ~550 m²/g | [11] |
| Molecularly Imprinted Polymers | - | - | BET Surface Area | Varies with cross-linking | [12][13][14] |
| Geopolymers | Average Mesopore Diameter | In close agreement with N₂ physisorption | Average Mesopore Diameter | Varies with w/s ratio | [6] |
Note: Direct quantitative comparison of surface area between the two techniques is not always straightforward as ¹²⁹Xe NMR provides information more directly related to pore size and connectivity rather than a direct surface area value comparable to BET.
Table 2: Comparison of Pore Size Distribution Data
| Material | ¹²⁹Xe Porosimetry Pore Size | Nitrogen Adsorption Pore Size (BJH) | Reference |
| Geopolymers | Mesopores (2-50 nm) and micropores (≤2 nm) detected | Three distinct mesopore peaks observed | [6] |
| Microporous Polymer Networks | Provides detailed micropore analysis | Limited information in the ultramicropore regime | [11] |
| Porous Silica-Based Materials | Correlates chemical shift to pore sizes from 0.5 to 40 nm | Provides pore size distribution | [15][16][17] |
Experimental Protocols
Nitrogen Adsorption (BET and BJH Analysis)
The Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods are the most common techniques for analyzing nitrogen adsorption data.[3][4]
1. Sample Preparation (Degassing):
-
The sample is first heated under vacuum to remove any adsorbed contaminants from the surface.[3][9] The degassing temperature and duration are critical and depend on the nature of the material to avoid structural changes.
2. Adsorption Measurement:
-
The sample tube is then cooled to liquid nitrogen temperature (77 K).[3]
-
Nitrogen gas is introduced into the sample tube in controlled increments.
-
The amount of adsorbed gas is measured at each pressure point until the saturation pressure is reached, generating an adsorption isotherm.[3]
3. Desorption Measurement:
-
The pressure is then systematically reduced, and the amount of desorbed gas is measured to generate a desorption isotherm. Hysteresis between the adsorption and desorption curves can provide information about the pore shape.[3]
4. Data Analysis:
-
BET Analysis: The BET equation is applied to the initial part of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.35) to calculate the specific surface area.[4][18]
-
BJH Analysis: The BJH method utilizes the Kelvin equation to calculate the pore size distribution from the desorption branch of the isotherm, primarily for mesopores.[3][4]
This compound Porosimetry
¹²⁹Xe NMR porosimetry leverages the high sensitivity of the ¹²⁹Xe chemical shift to its local environment.[1][2]
1. Sample Preparation:
-
The sample is placed in a suitable NMR tube and degassed under vacuum to remove any adsorbed species.[11]
2. Xenon Loading:
-
A known amount of xenon gas is introduced into the NMR tube containing the sample. The pressure of the xenon gas can be varied to probe different aspects of the porous structure.[11]
-
The tube is then flame-sealed.[11]
3. NMR Measurement:
-
The sample is placed in an NMR spectrometer.
-
¹²⁹Xe NMR spectra are acquired. The chemical shift of the xenon signal is referenced to the signal of xenon gas at zero pressure.[1]
-
For detailed studies of pore connectivity and dynamics, two-dimensional (2D) exchange spectroscopy (EXSY) NMR experiments can be performed.[6]
4. Data Analysis:
-
The ¹²⁹Xe chemical shift is highly correlated with the mean free path of the xenon atoms within the pores, and therefore with the pore size.[15][16][17]
-
Empirical correlations and theoretical models are used to relate the observed chemical shift to the average pore size.[1][15][16][17]
-
The line shape and width of the NMR signal can provide information about the distribution of pore sizes and the exchange of xenon between different pore environments.[1]
Visualizing the Methodologies
To better understand the experimental processes, the following diagrams illustrate the workflows for both Nitrogen Adsorption and ¹²⁹Xe Porosimetry.
Caption: Experimental workflow for Nitrogen Adsorption analysis.
Caption: Experimental workflow for this compound Porosimetry.
Conclusion
Both this compound porosimetry and nitrogen adsorption are powerful techniques for characterizing porous materials, each with its unique strengths and limitations. Nitrogen adsorption, with its well-established BET and BJH analysis methods, remains a standard for determining surface area and mesopore size distribution.[3][4] However, for materials with complex microporosity, or where information on pore connectivity and the local chemical environment is crucial, ¹²⁹Xe NMR porosimetry offers a significant advantage.[1][6] The non-destructive nature of the xenon technique also makes it suitable for sensitive samples. Ultimately, the choice of method will depend on the specific research question, the nature of the material being investigated, and the available instrumentation. For a comprehensive understanding of a material's porous architecture, a combination of both techniques can provide complementary and corroborating data.
References
- 1. mdpi.com [mdpi.com]
- 2. Gas Uptake and Thermodynamics in Porous Liquids Elucidated by 129Xe NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matestlabs.com [matestlabs.com]
- 4. infinitalab.com [infinitalab.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. <sup>129</sup>Xe NMR analysis reveals efficient gas transport between inborn micro-, meso- and macropores in geopolymers - OuluREPO [oulurepo.oulu.fi]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Surface area and pore size characteristics of nanoporous gold subjected to thermal, mechanical, or surface modification studied using gas adsorption isotherms, cyclic voltammetry, thermogravimetric analysis, and scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Porosity of Molecularly Imprinted Polymers Investigated by 129Xe NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Item - A General Correlation for the 129Xe NMR Chemical ShiftâPore Size Relationship in Porous Silica-Based Materials - American Chemical Society - Figshare [acs.figshare.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique | Lucideon [lucideon.com]
A Comparative Guide: Xenon-129 MRI vs. CT Scans for Chronic Obstructive Pulmonary Disease (COPD) Diagnosis
For researchers, scientists, and drug development professionals navigating the complexities of Chronic Obstructive Pulmonary Disease (COPD), the choice of imaging modality is critical for accurate diagnosis, phenotyping, and assessment of therapeutic response. This guide provides an objective comparison of hyperpolarized Xenon-129 Magnetic Resonance Imaging (129Xe MRI) and conventional Computed Tomography (CT) scans, supported by experimental data and detailed methodologies.
At a Glance: Key Distinctions
While CT scans offer detailed anatomical information about lung structure, identifying emphysema and airway abnormalities, 129Xe MRI provides a functional assessment of gas exchange and ventilation at a regional level.[1][2] This non-invasive, radiation-free technique can detect physiological changes that may precede structural damage visible on CT.[1][3]
Quantitative Data Comparison
The following tables summarize key quantitative data from studies directly comparing or correlating 129Xe MRI and CT in the context of COPD.
| Parameter | This compound MRI Metric | CT Metric | Correlation (r-value) | Significance (p-value) | Reference |
| Emphysema | Apparent Diffusion Coefficient (ADC) based Emphysema Index | Relative Lung Area < -950 Hounsfield Units (RA950) | 0.85 | < 0.001 | [4][5] |
| Ventilation Defects & Emphysema | Lobar Percentage Ventilation | Lobar Percentage Emphysema Score | 0.695 | < 0.001 | [6] |
| Airflow Obstruction | Ventilation Defect Percentage (VDP) | Forced Expiratory Volume in 1 second (FEV1) | -0.79 | 0.0003 | [7] |
| Airflow Obstruction | Whole Lung Percentage Ventilation | FEV1 | -0.886 | < 0.001 | [6] |
| Airflow Obstruction | Whole Lung Percentage Emphysema Score | FEV1 | -0.635 | 0.027 | [6] |
| Gas Trapping | Whole Lung Percentage Ventilation | FEV1/Forced Vital Capacity (FVC) | -0.861 | < 0.001 | [6] |
| Gas Trapping | Whole Lung Percentage Emphysema Score | FEV1/FVC | -0.652 | 0.021 | [6] |
| Ventilation & Perfusion | Relative Lobar Percentage Ventilation | SPECT/CT Relative Lobar Ventilation | 0.644 | < 0.001 | [6] |
| Ventilation & Perfusion | Relative Lobar Percentage Ventilation | SPECT/CT Relative Lobar Perfusion | 0.767 | < 0.001 | [6] |
Key Insights from the Data:
-
129Xe MRI-derived measures of emphysema show a strong correlation with quantitative CT assessments.[4][5]
-
Ventilation defects measured by 129Xe MRI correlate strongly with the degree of airflow obstruction (FEV1), and this correlation appears to be stronger than that of CT-based emphysema scores with FEV1.[6][8]
-
129Xe MRI can provide insights into ventilation-perfusion mismatch, a key aspect of COPD pathophysiology, by correlating with SPECT/CT data.[6][8]
Experimental Protocols
Hyperpolarized this compound MRI for COPD Assessment
The following outlines a general experimental protocol for 129Xe MRI in the evaluation of COPD. Specific parameters may vary based on the MRI system and research question.
-
Subject Preparation:
-
Subjects are screened for contraindications to MRI.
-
Informed consent is obtained.
-
For studies involving therapeutic intervention, a washout period for certain inhaled medications may be required.[9]
-
-
Hyperpolarization of this compound:
-
A mixture of this compound gas, buffer gases (N2 and He), and a small amount of vaporized rubidium (Rb) is heated and illuminated with a high-power laser.
-
This process, known as spin-exchange optical pumping, dramatically increases the polarization of the 129Xe nuclei, enhancing the MRI signal by several orders of magnitude.
-
The hyperpolarized gas is then collected for inhalation.
-
-
Image Acquisition:
-
The subject lies supine within the MRI scanner, which is equipped with a specialized radiofrequency coil tuned to the 129Xe frequency.[10]
-
The subject inhales a fixed volume of the hyperpolarized 129Xe gas mixture, typically followed by a breath-hold.
-
During the breath-hold, a series of MRI pulse sequences are applied to acquire images of the gas distribution within the lungs (ventilation), its diffusion (related to airspace size), and its transfer to the lung interstitium and red blood cells (gas exchange).[11][12]
-
Both 1.5T and 3.0T MRI scanners can be used.[10]
-
-
Data Analysis:
-
Specialized software is used to generate maps of ventilation, apparent diffusion coefficient (ADC), and gas uptake in the tissue/plasma and red blood cells.
-
Quantitative metrics such as Ventilation Defect Percentage (VDP), mean ADC, and red blood cell to tissue/plasma ratio are calculated.[11]
-
Quantitative CT (QCT) for COPD Assessment
The following describes a typical protocol for quantitative CT imaging in COPD.
-
Subject Preparation:
-
Subjects are screened for contraindications to CT, including pregnancy and severe contrast media allergy if applicable.
-
Informed consent is obtained.
-
-
Image Acquisition:
-
Data Analysis:
-
Specialized software is used to analyze the CT images.
-
Emphysema: The percentage of low-attenuation areas (LAA), typically defined as voxels with a density below -950 Hounsfield Units (HU) on inspiratory scans, is calculated to quantify the extent of emphysema.[15]
-
Air Trapping: On expiratory scans, the percentage of lung volume with a density below a certain threshold (e.g., -856 HU) is used to measure air trapping.[15]
-
Airway Analysis: Airway wall thickness and lumen diameter of segmental and subsegmental airways can be measured.[16]
-
Visualizing the Methodologies and Pathophysiology
Caption: A simplified workflow comparing the steps involved in this compound MRI and CT scans for a patient with COPD.
Caption: Pathophysiological features of COPD assessed by this compound MRI and CT scans.
Conclusion: A Complementary Approach
This compound MRI and CT scans should not be viewed as mutually exclusive but rather as complementary tools in the comprehensive assessment of COPD. While CT provides invaluable information on the structural sequelae of the disease, 129Xe MRI offers a unique window into the functional consequences, including early-stage disease detection and a more nuanced understanding of regional lung physiology.[1][11] For drug development, 129Xe MRI presents a sensitive, radiation-free method to monitor therapeutic response, potentially identifying improvements in lung function before structural changes are apparent.[17] The choice of modality will ultimately depend on the specific research or clinical question, with an integrated approach likely yielding the most complete picture of this heterogeneous disease.
References
- 1. Hyperpolarized this compound MRI: Narrative Review of Clinical Studies, Testing, and Implementation of Advanced Pulmonary In Vivo Imaging and Its Diagnostic Applications [mdpi.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Using Hyperpolarized this compound MRI to Quantify Early-Stage Lung Disease in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. Emphysema Index Based on Hyperpolarized 3He or 129Xe Diffusion MRI: Performance and Comparison with Quantitative CT and Pulmonary Function Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of hyperpolarized 129Xe ventilation imaging in healthy volunteers and subjects with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-series hyperpolarized this compound MRI of lobar lung ventilation of COPD in comparison to V/Q-SPECT/CT and CT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regional Gas Exchange Measured by 129Xe Magnetic Resonance Imaging Before and After Combination Bronchodilators Treatment in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Hyperpolarized this compound MRI: Narrative Review of Clinical Studies, Testing, and Implementation of Advanced Pulmonary In Vivo Imaging and Its Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. appliedradiology.com [appliedradiology.com]
- 14. Low Dose CT For COPD | RSNA [rsna.org]
- 15. auntminnie.com [auntminnie.com]
- 16. Recent Advances in Computed Tomography Imaging in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emjreviews.com [emjreviews.com]
A Comparative Guide to Xenon-129 NMR Thermometry: Accuracy and Experimental Considerations
For researchers, scientists, and drug development professionals, the precise measurement of temperature at the microscale is a critical parameter in various experimental settings. Nuclear Magnetic Resonance (NMR) thermometry offers a non-invasive approach to this challenge, and the use of Xenon-129 (¹²⁹Xe) has emerged as a highly sensitive and accurate method. This guide provides an objective comparison of ¹²⁹Xe NMR thermometry with other techniques, supported by experimental data and detailed protocols.
The large electron cloud of the xenon atom makes its nuclear magnetic resonance chemical shift exceptionally sensitive to its local environment, including temperature.[1] This property is the foundation of ¹²⁹Xe NMR thermometry. The temperature-dependent chemical shift of ¹²⁹Xe, particularly when dissolved in lipids or encapsulated in molecular hosts, provides a robust and reliable temperature readout.
Comparative Performance of Temperature Sensors
The accuracy and sensitivity of ¹²⁹Xe as a temperature sensor are best understood in comparison to other established NMR-based methods, primarily Proton Resonance Frequency (PRF) thermometry. The following table summarizes the key performance metrics based on published experimental data.
| Feature | ¹²⁹Xe in Lipids (LDX) | ¹²⁹Xe in Cryptophane Cages | Proton Resonance Frequency (PRF) in Water |
| Temperature Coefficient | -0.21 ppm/°C[1][2][3] | -0.29 ppm/°C[1] | -0.01 ppm/°C[1] |
| Reported Accuracy | < 0.5°C (in vivo)[3] | 0.1°C (in vitro)[1] | Affected by tissue composition[1][2] |
| Key Advantages | High temperature sensitivity, high solubility in lipids.[1] | Very high temperature sensitivity.[1] | Ubiquitous signal in biological tissues. |
| Key Limitations | Requires delivery of xenon gas. | Requires synthesis and delivery of host molecules. | Low temperature sensitivity, susceptible to magnetic field inhomogeneities and changes in tissue composition.[1][2] |
Experimental Protocol: ¹²⁹Xe NMR Thermometry in a Biological Sample
The following protocol outlines the key steps for performing temperature measurements using the chemical shift of lipid-dissolved ¹²⁹Xe. This method is particularly relevant for studies involving adipose tissue or other lipid-rich environments.
1. Sample Preparation and Xenon Delivery:
-
The biological sample (e.g., tissue explant, cell culture with high lipid content) is placed in a suitable NMR tube.
-
A gaseous mixture containing xenon (natural abundance or hyperpolarized for signal enhancement) is introduced to the sample. For in vitro studies, the sample can be equilibrated with xenon gas at a specific pressure (e.g., 1-3 atm) for a sufficient duration (e.g., up to 18 hours) to ensure saturation.[1] For in vivo studies, the subject inhales a xenon gas mixture.
-
Hyperpolarization of ¹²⁹Xe via spin-exchange optical pumping can be employed to dramatically increase the NMR signal, which is particularly useful for in vivo applications or samples with low xenon solubility.[4]
2. NMR Data Acquisition:
-
Experiments are typically performed on a high-resolution NMR spectrometer (e.g., 500 MHz).[1][5]
-
Both ¹H and ¹²⁹Xe spectra are acquired. The ¹H spectrum is used to identify the resonance of methylene protons (-CH₂) in lipids, which serves as a stable internal reference as its chemical shift is largely temperature-independent.[1][5]
-
A standard pulse-acquire sequence is typically used for ¹²⁹Xe detection. Key acquisition parameters to consider include the flip angle, repetition time, and number of averages to achieve an adequate signal-to-noise ratio.
3. Temperature Calibration and Measurement:
-
The chemical shift of the lipid-dissolved ¹²⁹Xe (LDX) peak is measured relative to the methylene proton peak. This internal referencing minimizes errors due to magnetic field drift or bulk magnetic susceptibility changes.[1][2]
-
A calibration curve is established by measuring the LDX chemical shift at a range of known temperatures, precisely controlled by the spectrometer's variable temperature unit. The temperature should be independently verified using a calibrated probe.[5]
-
The relationship between the LDX chemical shift and temperature is typically linear over a biologically relevant range.[1] The slope of this line provides the temperature coefficient (e.g., -0.21 ppm/°C).
-
Once calibrated, the temperature of an unknown sample can be determined by measuring the LDX chemical shift and using the calibration equation.
4. Data Analysis:
-
The acquired NMR spectra are processed (e.g., Fourier transformation, phasing, and baseline correction).
-
The peak frequencies of the LDX and reference methylene protons are determined using a fitting algorithm (e.g., Lorentzian or Gaussian).
-
The temperature is then calculated based on the calibrated chemical shift difference.
Logical Workflow for ¹²⁹Xe Temperature Sensing
The following diagram illustrates the fundamental principle and workflow of using the temperature-dependent chemical shift of ¹²⁹Xe for thermometry.
References
- 1. Accurate MR Thermometry by Hyperpolarized 129Xe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate MR thermometry by hyperpolarized 129 Xe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. Absolute thermometry of human brown adipose tissue by magnetic resonance with laser polarized 129Xe - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating Xenon-129 Biosensor Results with Surface Plasmon Resonance
In the landscape of modern drug discovery and molecular interaction analysis, researchers are equipped with a sophisticated toolkit of biophysical techniques. Among these, Xenon-129 (¹²⁹Xe) Nuclear Magnetic Resonance (NMR) biosensors and Surface Plasmon Resonance (SPR) have emerged as powerful, label-free methods for characterizing molecular binding events. This guide provides an objective comparison of these two techniques, offering insights into their respective strengths and applications, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
While both techniques provide valuable information on binding affinity, they operate on fundamentally different principles. ¹²⁹Xe NMR biosensors utilize the exquisitely sensitive nucleus of the ¹²⁹Xe atom to probe molecular interactions. The chemical shift of hyperpolarized ¹²⁹Xe, transiently encapsulated within a cryptophane cage that is functionalized with a targeting moiety, changes upon binding of the biosensor to its target protein. This change in the NMR signal is used to detect and characterize the binding event.
Conversely, SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip.[1] A target molecule is immobilized on the sensor surface, and a potential binding partner is flowed over it. The binding event causes a change in the local refractive index, which is detected in real-time as a change in the resonance angle of reflected light.[1] This allows for the determination of not only the binding affinity but also the kinetics of the interaction.
Quantitative Data Comparison
| Parameter | This compound Biosensor (¹²⁹Xe NMR) | Surface Plasmon Resonance (SPR) |
| Analyte | Cryptophane-based biosensor with a benzenesulfonamide ligand | Various sulfonamide-based inhibitors |
| Target | Human Carbonic Anhydrase I and II | Human Carbonic Anhydrase I and II |
| Reported Affinity (Kd) | 20–110 nM (determined by ITC for validation)[2][3] | 4.3 nM - 34,000 nM[4] |
| Kinetic Parameters | Not directly measured | kon (M⁻¹s⁻¹): 5.2 x 10¹ - 2.1 x 10⁶koff (s⁻¹): 9.0 x 10⁻³ - 2.9 x 10⁻³[4] |
| Sensitivity | Can detect biosensors at nanomolar to picomolar concentrations[5] | Capable of detecting small molecule fragments with molecular weights as low as 100 Da[6] |
Note: The data presented for ¹²⁹Xe biosensors and SPR were obtained from different studies and for different specific molecules, though targeting the same class of enzyme. This table is intended to illustrate the type and range of quantitative data each technique can provide.
Experimental Protocols
This compound Biosensor (¹²⁹Xe NMR) Experimental Protocol
This protocol outlines a general procedure for characterizing the binding of a ¹²⁹Xe biosensor to a target protein.
1. Sample Preparation:
-
Synthesize and purify the cryptophane-based biosensor functionalized with a ligand specific for the target protein.
-
Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of the ¹²⁹Xe biosensor in the same buffer.
2. Hyperpolarization of ¹²⁹Xe:
-
Generate hyperpolarized ¹²⁹Xe gas using a spin-exchange optical pumping (SEOP) polarizer.[7]
-
The hyperpolarized gas is typically a mixture of xenon, nitrogen, and helium.
3. NMR Data Acquisition:
-
Transfer the sample solution containing the target protein and ¹²⁹Xe biosensor into an NMR tube.
-
Bubble the hyperpolarized ¹²⁹Xe gas through the sample solution within the NMR spectrometer.
-
Acquire ¹²⁹Xe NMR spectra. The spectrum will show distinct peaks for ¹²⁹Xe in solution, ¹²⁹Xe bound to the free biosensor, and ¹²⁹Xe bound to the target-engaged biosensor.[2]
-
The chemical shift difference between the free and target-bound biosensor signals is indicative of binding.
4. Data Analysis:
-
Integrate the peaks corresponding to the free and bound biosensor to determine the relative populations.
-
To determine the dissociation constant (Kd), titrate the target protein with increasing concentrations of the ¹²⁹Xe biosensor and monitor the change in the chemical shift or the relative peak integrals.
-
Alternatively, validate the binding affinity using an orthogonal method like Isothermal Titration Calorimetry (ITC).[2][3]
Surface Plasmon Resonance (SPR) Experimental Protocol
This protocol describes a general workflow for analyzing the interaction between a small molecule inhibitor and a target protein using SPR.
1. Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein (ligand) onto the sensor chip surface via amine coupling.[4]
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell is prepared similarly but without protein immobilization to subtract bulk refractive index changes and non-specific binding.[4]
2. Analyte Binding Analysis:
-
Prepare a series of dilutions of the small molecule inhibitor (analyte) in a suitable running buffer.
-
Inject the analyte solutions over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time as the analyte associates with the immobilized ligand.[4]
-
After the association phase, switch back to the running buffer to monitor the dissociation of the analyte.[4]
3. Surface Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte, preparing the surface for the next injection cycle.
4. Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[8]
Visualization of Experimental Workflows
The following diagrams illustrate the general experimental workflows for this compound biosensor analysis and SPR, as well as their integration into a typical fragment-based drug discovery cascade.
Conclusion
Both this compound biosensors and Surface Plasmon Resonance are powerful techniques for the label-free analysis of molecular interactions. SPR stands out for its ability to provide detailed kinetic information (kon and koff) in addition to binding affinity (Kd).[8] It is a well-established method for screening and characterizing a wide range of interactions, from small molecules to large biologics.[9]
¹²⁹Xe NMR biosensors, on the other hand, offer exceptional sensitivity, with the potential for detection at very low concentrations, which is advantageous for in vivo applications.[5] The technique is particularly well-suited for detecting binding events in solution without the need for surface immobilization, which can sometimes affect protein conformation and activity.
The choice between these two methods will ultimately depend on the specific research question, the nature of the interacting molecules, and the experimental capabilities. In many cases, these techniques are best used in a complementary fashion. For instance, ¹²⁹Xe NMR could be employed for initial hit identification in a fragment-based screen, followed by SPR for detailed kinetic characterization and validation of the most promising candidates. By understanding the principles and practical considerations of each technique, researchers can make informed decisions to advance their drug discovery and molecular interaction analysis programs.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. youtube.com [youtube.com]
- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of an antibody-based, modular biosensor for 129Xe NMR molecular imaging of cells at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy | MDPI [mdpi.com]
comparative study of different cryptophane cages for Xenon-129 sensing
For Researchers, Scientists, and Drug Development Professionals
The field of molecular imaging and biosensing has been significantly advanced by the advent of hyperpolarized Xenon-129 (¹²⁹Xe) Nuclear Magnetic Resonance (NMR). At the heart of this technology are molecular hosts capable of encapsulating xenon, with cryptophanes emerging as a premier class of cage molecules. Their ability to reversibly bind xenon and the sensitivity of the ¹²⁹Xe chemical shift to the local environment make them ideal candidates for the development of highly sensitive biosensors.
This guide provides a comparative overview of different cryptophane cages for ¹²⁹Xe sensing, focusing on key performance metrics, experimental data, and the underlying principles of their function. We will explore the characteristics of the archetypal Cryptophane-A, the structurally modified Cryptophane-E, and a functionalized Cryptophane-A derivative designed for targeted biosensing.
Performance Comparison of Cryptophane Cages
The efficacy of a cryptophane cage as a ¹²⁹Xe NMR biosensor is determined by several key parameters, including its affinity for xenon (quantified by the association constant, Kₐ), the chemical shift of the encapsulated ¹²⁹Xe, and the rate of xenon exchange between the cage and the solvent. The following table summarizes these properties for Cryptophane-A, Cryptophane-E, and a functionalized Cryptophane-A derivative.
| Cryptophane Cage | Association Constant (Kₐ) (M⁻¹) | ¹²⁹Xe Chemical Shift (δ) (ppm) | Experimental Conditions | Key Features |
| Cryptophane-A | ~3,000 | ~60-70 | C₂D₂Cl₄, 278 K | High affinity, well-resolved chemical shift, serves as a benchmark for cryptophane-based sensors.[1] |
| Cryptophane-E | Not explicitly reported in compared studies | ~30 ppm upfield from Cryptophane-A | C₂D₂Cl₄ | Larger cavity size due to an additional methylene group in the linkers, resulting in a significant upfield shift of the ¹²⁹Xe signal.[2] |
| Functionalized Cryptophane-A (Biotinylated) | Not explicitly reported for Xe binding | ~70.2 (unbound), ~72.5 (bound to avidin) | Aqueous solution | Demonstrates the principle of biosensing; the chemical shift of encapsulated ¹²⁹Xe is sensitive to the binding of the functional moiety to its target.[1][3] |
Signaling Pathway and Experimental Workflow
The development of cryptophane-based ¹²⁹Xe biosensors relies on the ability to functionalize the cryptophane cage with a targeting moiety. This allows the cage to bind to a specific biological target, such as a protein or a cell surface receptor. The binding event induces a change in the local environment of the encapsulated xenon atom, leading to a detectable shift in its NMR signal.
Caption: Signaling pathway of a cryptophane-based ¹²⁹Xe biosensor.
The experimental workflow for utilizing these biosensors involves several key steps, from the hyperpolarization of xenon to the acquisition and analysis of the NMR data.
Caption: Simplified experimental workflow for ¹²⁹Xe NMR sensing.
Chemical Structures of Compared Cryptophanes
The subtle yet significant differences in the chemical structures of cryptophane cages have a profound impact on their xenon binding properties and the resulting ¹²⁹Xe NMR chemical shifts.
Caption: Structures of Cryptophane-A, Cryptophane-E, and a functionalized derivative.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for key experiments in ¹²⁹Xe NMR biosensing with cryptophanes.
Hyperpolarization of ¹²⁹Xe
Hyperpolarization of ¹²⁹Xe is typically achieved through spin-exchange optical pumping (SEOP).
-
Gas Mixture Preparation: A mixture of xenon (often isotopically enriched in ¹²⁹Xe), a small amount of an alkali metal (e.g., rubidium), and buffer gases (e.g., N₂ and He) is introduced into a glass cell.
-
Optical Pumping: The glass cell is heated to vaporize the alkali metal. A high-power circularly polarized laser, tuned to the D1 absorption line of the alkali metal, illuminates the cell. This excites the valence electron of the alkali metal to a specific spin state.
-
Spin Exchange: Through collisions, the spin polarization of the alkali metal electrons is transferred to the ¹²⁹Xe nuclei.
-
Collection: The hyperpolarized ¹²⁹Xe gas is then cryogenically cooled and collected for delivery to the NMR sample.
¹²⁹Xe NMR Spectroscopy of Cryptophane Solutions
-
Sample Preparation: A solution of the cryptophane cage is prepared in a suitable solvent (e.g., deuterated organic solvent or aqueous buffer) in an NMR tube. For biosensing experiments, the target molecule is also included in the solution.[1]
-
Delivery of Hyperpolarized ¹²⁹Xe: The hyperpolarized ¹²⁹Xe gas is bubbled through the cryptophane solution in the NMR tube, which is placed within the NMR spectrometer.
-
NMR Data Acquisition: A ¹²⁹Xe NMR spectrum is acquired using a standard pulse sequence. The large chemical shift range of ¹²⁹Xe allows for the distinct observation of signals from xenon in different environments (e.g., free in solution, bound to the cryptophane, and bound to the cryptophane-target complex).
-
Data Analysis: The chemical shifts and intensities of the ¹²⁹Xe NMR signals are analyzed to determine the presence and concentration of the target molecule.
Hyper-CEST (Chemical Exchange Saturation Transfer) for Enhanced Sensitivity
For detecting very low concentrations of biosensors, the Hyper-CEST technique is employed.
-
Selective Saturation: A radiofrequency pulse is applied at the specific resonance frequency of the xenon bound within the cryptophane cage. This saturates the nuclear spins of the encapsulated xenon.
-
Chemical Exchange: Due to the chemical exchange of xenon between the cryptophane cage and the bulk solvent, the saturated xenon is released into the solvent, and unpolarized xenon from the solvent enters the cage.
-
Signal Reduction: The continuous application of the saturation pulse and the ongoing chemical exchange lead to a significant reduction in the overall hyperpolarized ¹²⁹Xe signal in the bulk solvent.
-
Indirect Detection: The presence of the cryptophane biosensor is detected indirectly by observing the decrease in the bulk ¹²⁹Xe signal. This method can achieve detection sensitivities down to the picomolar range.
Conclusion
Cryptophane cages are powerful tools for ¹²⁹Xe NMR-based biosensing. The choice of the specific cryptophane depends on the application. Cryptophane-A serves as a robust and well-characterized platform. Cryptophane-E, with its distinct chemical shift, offers potential for multiplexing applications where multiple targets are detected simultaneously. Functionalized cryptophanes are at the forefront of targeted molecular imaging and diagnostics, enabling the detection of specific biomolecules with high sensitivity and specificity. The continued development of novel cryptophane structures and advanced NMR techniques promises to further expand the capabilities of this exciting technology in biomedical research and clinical applications.
References
- 1. syn -Cryptophanes: macrocyclic compounds with optimized characteristics for the design of 129 Xe NMR-based biosensors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03714A [pubs.rsc.org]
- 2. Cryptophane nanoscale assemblies expand 129Xe NMR biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of radon and xenon binding to a cryptophane molecular host - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Xenon-129 NMR vs. Conventional Protein Characterization Techniques
For researchers, scientists, and drug development professionals, the precise characterization of protein structure and function is paramount. While established techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and conventional nuclear magnetic resonance (NMR) spectroscopy have been the workhorses of structural biology, Xenon-129 (¹²⁹Xe) NMR is emerging as a powerful and complementary tool, particularly for probing protein dynamics, conformational changes, and cryptic binding sites.
This guide provides an objective comparison of ¹²⁹Xe NMR with these conventional methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific scientific questions.
At a Glance: Quantitative Comparison of Protein Characterization Techniques
The following table summarizes the key performance metrics of ¹²⁹Xe NMR against X-ray crystallography, cryo-EM, and conventional NMR spectroscopy.
| Feature | This compound NMR | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) | Conventional NMR (¹H, ¹³C, ¹⁵N) |
| Primary Application | Probing protein dynamics, conformational changes, ligand binding, and cryptic pockets. | High-resolution static 3D structure determination. | High-resolution 3D structure determination of large complexes and membrane proteins. | 3D structure determination in solution, protein dynamics, and interaction mapping. |
| Sensitivity | High (thermal) to Extremely High (hyperpolarized). Hyper-CEST enables detection at pM to nM concentrations.[1] | Moderate; requires well-ordered crystals. | High; single-particle analysis is possible. | Low; requires concentrated samples (µM to mM). |
| Resolution | Indirect structural information; reports on local environment and dynamics. Not typically used for de novo structure determination. | Atomic resolution (typically 1.5 - 3.5 Å).[2] | Near-atomic to atomic resolution (typically 2 - 5 Å).[3] | Atomic resolution for small to medium-sized proteins. |
| Sample Requirements | Solution state; µM to mM concentrations. Tolerant to complex mixtures. | High-purity (>95%) protein that forms well-diffracting crystals.[4] | High-purity, stable protein in solution (typically 0.1 - 5 mg/mL).[5] | High-purity, soluble protein (typically 0.1 - 1 mM). Isotopic labeling (¹³C, ¹⁵N) often required. |
| Molecular Weight (MW) Limitations | No theoretical upper limit for observing the ¹²⁹Xe signal; suitable for large complexes. | No strict upper limit, but crystallization of large, flexible proteins is challenging. | Ideal for large macromolecules and complexes (>50 kDa).[6] | Practically limited to ~40-50 kDa due to spectral complexity and relaxation properties. |
| Information on Dynamics | Excellent; highly sensitive to conformational exchange and dynamics on a wide range of timescales. | Limited; provides a static snapshot of the protein structure in a crystalline state. | Can capture different conformational states, but limited information on fast dynamics. | Excellent; provides information on dynamics from ps to s timescales. |
Delving Deeper: Understanding the Methodologies
This compound NMR: A Noble Gas Probe
¹²⁹Xe NMR leverages the unique properties of the xenon atom as a sensitive spy within biological systems. Xenon is an inert, noble gas that can explore hydrophobic cavities and voids within proteins. The chemical shift of the ¹²⁹Xe nucleus is extremely sensitive to its local environment, making it an exquisite reporter of subtle changes in protein conformation, ligand binding, and dynamics.[7]
A significant advantage of ¹²⁹Xe NMR is the ability to hyperpolarize the ¹²⁹Xe nucleus, which can enhance the NMR signal by more than 10,000-fold.[1] This dramatic increase in sensitivity allows for the study of proteins at concentrations far below what is required for conventional NMR. Furthermore, techniques like Chemical Exchange Saturation Transfer (hyper-CEST) can push detection limits into the picomolar range, enabling the study of low-abundance proteins and high-affinity interactions.[1]
Experimental Protocols
Detailed Experimental Protocol for Hyperpolarized ¹²⁹Xe NMR of Proteins
1. Sample Preparation:
-
Dissolve the purified protein in a suitable buffer (e.g., phosphate-buffered saline) to the desired concentration (typically in the µM to low mM range).
-
Transfer the protein solution to a sealable NMR tube, often one with a sidearm for gas delivery.
-
Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can significantly reduce the ¹²⁹Xe relaxation time.
2. Hyperpolarization of ¹²⁹Xe:
-
Hyperpolarization is typically achieved through spin-exchange optical pumping (SEOP).
-
A mixture of xenon, a small amount of an alkali metal (e.g., rubidium), and buffer gases (N₂ and He) is flowed into a glass cell.
-
The cell is heated to vaporize the alkali metal.
-
A high-power circularly polarized laser illuminates the cell, exciting the alkali metal valence electrons.
-
Through collisions, the polarization is transferred from the alkali metal electrons to the ¹²⁹Xe nuclei.
-
The hyperpolarized ¹²⁹Xe gas is then collected, often by freezing it in a cold finger.
3. Delivery of Hyperpolarized ¹²⁹Xe to the Sample:
-
The frozen hyperpolarized ¹²⁹Xe is sublimated and bubbled directly into the protein solution in the NMR tube.
-
Alternatively, the hyperpolarized gas can be dissolved in a compatible solvent and then added to the protein solution.
4. NMR Data Acquisition:
-
The NMR tube containing the protein and dissolved hyperpolarized ¹²⁹Xe is quickly inserted into the NMR spectrometer.
-
A simple one-pulse ¹²⁹Xe NMR experiment is typically sufficient to acquire a spectrum with a high signal-to-noise ratio in a single scan.
-
For hyper-CEST experiments, a series of spectra are acquired with a selective saturation pulse applied at different frequencies around the expected resonance of xenon bound to the protein.
5. Data Analysis:
-
The ¹²⁹Xe chemical shift is measured and compared under different conditions (e.g., with and without a ligand).
-
Changes in the chemical shift provide information about alterations in the protein's local environment.
-
For hyper-CEST, the decrease in the free ¹²⁹Xe signal as a function of the saturation frequency is analyzed to identify the resonance of the bound xenon and to quantify the interaction.[1]
Standard Operating Procedure for Protein X-ray Crystallography
1. Protein Expression and Purification:
-
Express the target protein in a suitable system (e.g., E. coli, insect cells, mammalian cells).
-
Purify the protein to >95% homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, size exclusion).[4]
-
Concentrate the purified protein to a high concentration (typically 5-20 mg/mL) in a low-salt buffer.
2. Crystallization:
-
Screen a wide range of crystallization conditions using high-throughput robotic systems. This involves mixing the protein solution with various precipitants, buffers, and additives.
-
The most common crystallization methods are hanging drop and sitting drop vapor diffusion.[4]
-
Incubate the crystallization trials at a constant temperature and monitor for crystal growth over days to weeks.
3. Crystal Harvesting and Cryo-protection:
-
Once suitable crystals have grown, they are carefully harvested from the drop using a small loop.
-
To prevent damage from the X-ray beam, crystals are typically flash-cooled in liquid nitrogen. Before cooling, they are soaked in a cryoprotectant solution to prevent ice crystal formation.
4. X-ray Diffraction Data Collection:
-
The cryo-cooled crystal is mounted on a goniometer at a synchrotron beamline.
-
The crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.[8]
-
A complete dataset consists of hundreds of diffraction images collected at different crystal orientations.
5. Data Processing and Structure Determination:
-
The diffraction images are processed to determine the position and intensity of each diffraction spot.
-
The "phase problem" is solved using methods like molecular replacement, multiple isomorphous replacement (MIR), or single-wavelength anomalous diffraction (SAD).
-
An initial electron density map is calculated, into which a model of the protein is built and refined.
-
The final refined model is validated for its geometric quality and agreement with the experimental data.[9]
Step-by-Step Protocol for Single-Particle Cryo-EM Protein Analysis
1. Sample Preparation:
-
Purify the protein of interest to high homogeneity and ensure it is stable in solution. The concentration is typically lower than for crystallography, around 0.1-5 mg/mL.[5]
-
Apply a small volume (3-4 µL) of the sample to a specialized cryo-EM grid.
-
Blot away excess liquid to create a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane, which vitrifies the sample, preserving the protein in a near-native state.[10]
2. Cryo-EM Data Collection:
-
Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage to maintain the low temperature.
-
Screen the grid to identify areas with optimal ice thickness and particle distribution.
-
Automatically collect thousands of images (micrographs) of different areas of the grid at a low electron dose to minimize radiation damage.[11]
3. Image Processing:
-
Correct for beam-induced motion and contrast transfer function (CTF) of the microscope for each micrograph.
-
Perform automated particle picking to identify individual protein particles from the micrographs.
-
Classify the 2D images of the particles to remove images of poor quality or non-protein objects.
4. 3D Reconstruction and Refinement:
-
Generate an initial 3D model from the 2D class averages.
-
Refine the 3D model by iteratively aligning the individual particle images to the model and reconstructing a new, higher-resolution map.
-
This process can also involve sorting particles into different conformational states to reconstruct multiple 3D maps.
5. Model Building and Validation:
-
Build an atomic model of the protein into the final high-resolution 3D density map.
-
Refine the atomic model to optimize its fit to the map and its stereochemistry.
-
Validate the final model against the experimental data and known geometric parameters.[6]
Visualizing the Workflows
To better illustrate the relationships and processes involved in these techniques, the following diagrams have been generated using the DOT language.
Figure 1: High-level experimental workflows for ¹²⁹Xe NMR, X-ray Crystallography, and Cryo-EM.
Figure 2: Logical relationships between techniques and the primary type of information they provide.
Conclusion: Choosing the Right Tool for the Job
The choice of a protein characterization technique is dictated by the specific research question.
-
For obtaining a high-resolution, static picture of a protein's three-dimensional structure, X-ray crystallography and cryo-EM remain the gold standards. Cryo-EM is particularly advantageous for large, dynamic complexes and membrane proteins that are difficult to crystallize.
-
When information about a protein's dynamics, conformational changes in solution, or interactions with ligands is crucial, NMR techniques are unparalleled. Conventional NMR provides detailed atomic-level dynamic information for smaller proteins.
-
¹²⁹Xe NMR carves out a unique and powerful niche. Its exceptional sensitivity, especially when hyperpolarized, allows for the study of protein behavior under near-physiological conditions and at low concentrations. It is an ideal tool for:
-
Detecting and characterizing "invisible" or transiently populated conformational states.
-
Identifying cryptic or allosteric binding sites that may not be apparent in static structures.
-
Screening for ligand binding and characterizing protein-ligand interactions.
-
Studying large protein complexes that are challenging for conventional NMR.
-
References
- 1. An Expanded Palette of this compound NMR Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.bu.edu [people.bu.edu]
- 3. Frontiers | Benchmarking cryo-EM Single Particle Analysis Workflow [frontiersin.org]
- 4. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. A Primer to Single-Particle Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and characterization of xenon-binding sites in proteins by 129Xe NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Protein X-ray Structure Determination Tutorial: Steps 0-1 Flow of X-ray Crystallographic Analysis and Construction of the Analytical Environment #x-ray - Qiita [qiita.com]
- 10. inext-discovery.eu [inext-discovery.eu]
- 11. researchgate.net [researchgate.net]
Unveiling the Microscopic Landscape of the Lungs: A Comparative Guide to Xenon-129 MRI and Histology
For researchers, scientists, and drug development professionals at the forefront of pulmonary medicine, understanding the intricate relationship between functional imaging and cellular-level pathology is paramount. This guide provides a comprehensive comparison of hyperpolarized Xenon-129 (¹²⁹Xe) Magnetic Resonance Imaging (MRI) gas exchange maps and traditional histological findings, offering insights into the validation and application of this non-invasive imaging technique.
Hyperpolarized ¹²⁹Xe MRI is emerging as a powerful, non-invasive tool to assess regional lung function and microstructure, providing data that was previously only accessible through invasive methods like histology.[1][2][3][4] This technology allows for the direct visualization and quantification of gas distribution and exchange within the lungs, offering a significant advantage over traditional pulmonary function tests (PFTs) which only provide global measurements.[2][4] This guide delves into the experimental data correlating ¹²⁹Xe MRI metrics with gold-standard histological analyses, presenting a clear picture of its capabilities in characterizing lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Idiopathic Pulmonary Fibrosis (IPF).
Quantitative Correlation: ¹²⁹Xe MRI Metrics vs. Histological Measurements
Direct comparisons in explanted human lungs have demonstrated a significant correlation between ¹²⁹Xe MRI diffusion metrics and histological measurements of airspace enlargement. The apparent diffusion coefficient (ADC) of xenon gas, a key parameter derived from diffusion-weighted ¹²⁹Xe MRI, shows a strong positive correlation with the mean linear intercept (Lm), a histological measure of airspace size.[5] This indicates that as the airspaces enlarge, as seen in emphysema, the diffusion of xenon gas is less restricted, resulting in a higher ADC value.
| Parameter | Disease Group | ¹²⁹Xe MRI Finding (Mean ADC ± SD) | Histology Finding (Mean Lm ± SD) | Pearson Correlation (r) |
| Apparent Diffusion Coefficient (ADC) vs. Mean Linear Intercept (Lm) | COPD | 0.071 ± 0.011 cm²/s | 0.076 ± 0.027 cm | 0.59 |
| Apparent Diffusion Coefficient (ADC) vs. Mean Linear Intercept (Lm) | IPF | 0.033 ± 0.001 cm²/s | 0.041 ± 0.004 cm | N/A |
Table 1: Summary of quantitative comparison between ¹²⁹Xe MRI Apparent Diffusion Coefficient (ADC) and histological Mean Linear Intercept (Lm) in explanted human lungs. Data sourced from a study on five COPD patients and two IPF patients.[5]
In addition to strong correlations with histology, ¹²⁹Xe MRI metrics have shown robust associations with PFTs, often proving more sensitive in detecting early disease progression and functional impairment than both PFTs and anatomical imaging like CT scans.[6][7][8] For instance, in IPF, ¹²⁹Xe diffusion-weighted MRI measurements have been shown to be more sensitive to the early progression of microstructural changes compared to PFTs.[7][8]
Experimental Protocols
The validation of ¹²⁹Xe MRI against histology involves precise and detailed experimental procedures. Below are summarized methodologies from key studies.
¹²⁹Xe Diffusion MRI of Explanted Lungs and Histological Correlation
-
Subject Population: Explanted lungs from patients with COPD and IPF undergoing lung transplantation.[5]
-
¹²⁹Xe MRI Protocol:
-
Polarization: Isotopically enriched ¹²⁹Xe gas is hyperpolarized using a laser-based polarizer.
-
Imaging Sequence: A two-b-value gradient-echo diffusion sequence is used to acquire diffusion-weighted images.[5]
-
Image Analysis: Apparent Diffusion Coefficient (ADC) maps are calculated from the diffusion-weighted images on a voxel-by-voxel basis.
-
-
Histological Protocol:
-
Sample Collection: Following MRI, 34 histological samples were taken from the imaged lungs.[5]
-
Sample Preparation: The lung tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin).
-
Quantitative Analysis: The mean linear intercept (Lm) is measured from the histological slides to quantify the average airspace size.
-
-
Correlation: Spatially matched ADC values from the MRI maps are compared with the Lm measurements from the corresponding histological samples to determine the correlation.[5]
Visualizing the Workflow and Logical Relationships
To better understand the process of correlating ¹²⁹Xe MRI with histology and the underlying physiological principles, the following diagrams illustrate the experimental workflow and the logical connections between imaging findings and histopathological changes.
References
- 1. Hyperpolarized 129Xe MRI of the Human Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo methods and applications of this compound magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced imaging in COPD: insights into pulmonary pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct comparison of 129 Xe diffusion measurements with quantitative histology in human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperpolarized this compound MRI for Idiopathic Pulmonary Fibrosis · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Hyperpolarised this compound diffusion-weighted magnetic resonance imaging for assessing lung microstructure in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Xenon-129: Safe Handling and Disposal Protocols for Laboratory Environments
For researchers, scientists, and drug development professionals utilizing Xenon-129, adherence to proper disposal procedures is paramount for ensuring laboratory safety and regulatory compliance. While this compound is a stable, non-radioactive isotope of xenon, its physical state as a compressed gas presents specific handling requirements.[1][2][3] This guide provides essential, step-by-step logistical information for the operational use and disposal of this compound gas cylinders.
The primary hazard associated with this compound is its potential to displace oxygen in enclosed spaces, creating an asphyxiation risk.[2] As an inert gas, it is not chemically reactive under normal conditions.[1] Disposal procedures are therefore focused on the safe management of the compressed gas cylinder and the controlled release of its contents.
Operational and Disposal Plan
The preferred method for the disposal of this compound cylinders is to return them to the gas supplier.[1][2][4][5][6][7] This approach ensures that the cylinder is handled by trained personnel and can be refilled or decommissioned appropriately. If returning the cylinder is not feasible, the following procedures for venting and cylinder disposal should be followed.
Pre-Disposal Safety Checks
-
Verify Cylinder Contents: Confirm that the cylinder contains this compound by checking the label. Ensure the label is legible and includes the gas name and associated hazards.
-
Inspect the Cylinder and Valve: Visually inspect the cylinder for any signs of damage, corrosion, or leaks. If the cylinder or valve appears damaged, do not proceed with disposal and contact your institution's Environmental Health and Safety (EHS) department or the supplier for guidance.[1]
-
Transport to a Safe Location: Move the cylinder to a well-ventilated area, preferably a certified chemical fume hood, for the venting process.[7] Always use a cylinder cart for transportation and ensure the valve cap is securely in place.
Gas Venting Procedure
-
Secure the Cylinder: Firmly secure the cylinder in an upright position within the fume hood.
-
Attach Regulator and Tubing: Connect a suitable pressure-reducing regulator to the cylinder valve. Attach a length of tubing to the regulator outlet and place the end of the tubing deep inside the fume hood to ensure efficient capture of the gas.
-
Controlled Release: Slowly open the cylinder valve to begin releasing the gas. The flow rate should be slow and controlled to prevent a rapid pressure drop and potential ice formation on the regulator.
-
Monitor the Pressure: Continue to vent the gas until the cylinder pressure gauge reads zero.
Empty Cylinder Disposal
Once the gas has been safely vented, the empty cylinder must be properly prepared for disposal. It is crucial to never dispose of gas cylinders in the regular trash.[1]
-
Ensure Cylinder is Empty: Double-check that the cylinder is completely depressurized.
-
Remove the Regulator: Close the cylinder valve and remove the regulator.
-
Remove the Cylinder Valve: In a secure setup (e.g., using a vise), carefully remove the cylinder valve. This step is critical to ensure the cylinder cannot be re-pressurized.[7]
-
Deface Labels: Completely remove or deface all labels on the cylinder.[7]
-
Recycle as Scrap Metal: The empty, de-valved cylinder can now be recycled as scrap metal.[7] Contact your institution's waste management or EHS department for specific recycling procedures.
Quantitative Data Summary
For safe handling and storage, the following specifications and recommendations for standard this compound gas cylinders should be observed.
| Parameter | Specification / Recommendation | Source |
| Primary Hazard | Asphyxiant by oxygen displacement | [2] |
| Chemical Stability | Stable under normal conditions | [1] |
| Recommended Storage | Upright, in a well-ventilated area, secured to prevent falling | |
| Storage Temperature | Do not expose to temperatures above 52°C (125°F) | [2] |
| Disposal of Gas | Venting in a fume hood or well-ventilated area | [7] |
| Disposal of Cylinder | Return to supplier or recycle as scrap metal after de-valving | [1][7] |
Experimental Protocols
The disposal procedures outlined above are a critical component of any experimental protocol involving this compound. All personnel handling the gas should be trained in these procedures and be familiar with the location and use of safety equipment, including gas monitors if deemed necessary by a risk assessment.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a this compound gas cylinder.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Xenon-129
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Xenon-129. It outlines procedural, step-by-step guidance for safe handling, operational protocols, and disposal plans to ensure the well-being of laboratory personnel and compliance with safety standards.
This compound is a stable, inert, colorless, and odorless noble gas.[1][2] While not chemically reactive, its primary hazard lies in its physical state as a compressed gas.[3][4] In the event of a significant leak in a poorly ventilated area, it can displace oxygen, leading to a risk of rapid suffocation.[3] Adherence to proper safety protocols is therefore paramount.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound gas cylinders and during experimental procedures.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Cylinder Handling (Transport, Installation) | Safety glasses with side shields or safety goggles. | Heavy-duty, insulated gloves (e.g., leather) to protect against cryogenic temperatures in case of rapid gas release and physical hazards.[5] | Standard laboratory coat or coveralls. Steel-toed safety shoes are recommended when moving or securing cylinders.[5] | Not required in a well-ventilated area. |
| Experimental Use (in a well-ventilated laboratory) | Safety glasses with side shields or safety goggles. | Not required for handling the gas itself, but appropriate gloves should be worn based on other experimental hazards. | Standard laboratory coat. | Not required. An oxygen level monitor should be present in the laboratory. |
| Emergency (Large, Uncontrolled Release) | Safety goggles or a full-face shield. | Not applicable. | Not applicable. | Self-Contained Breathing Apparatus (SCBA) is essential.[5] Evacuate the area immediately. |
Operational Plan: Step-by-Step Handling of this compound
This section details the procedural workflow for the safe handling of this compound from receipt to use in an experimental setting.
Receiving and Storing this compound Cylinders
-
Inspect upon arrival: Check the cylinder for any signs of damage, such as dents, rust, or gouges. Ensure the valve protection cap is securely in place and that the cylinder is properly labeled.[4]
-
Verify contents: Confirm that the cylinder label clearly identifies the contents as this compound. Do not rely on the cylinder's color for identification.
-
Secure storage: Store cylinders in a designated, well-ventilated, and secure area. The storage location should be away from heat sources, flammable materials, and high-traffic areas.[1][4]
-
Upright and chained: Cylinders must be stored in an upright position and secured with chains or straps to a wall or a sturdy cylinder stand to prevent them from falling.[1][4]
-
Separate full and empty cylinders: Maintain separate storage areas for full and empty cylinders to avoid confusion.
Transporting Cylinders to the Laboratory
-
Use a cylinder cart: Always use a cylinder cart designed for transporting gas cylinders, even for short distances.[1]
-
Keep the cap on: The valve protection cap must remain on the cylinder until it is secured in the laboratory and ready for use.
-
Secure on the cart: Ensure the cylinder is securely fastened to the cart before moving it.
Setting Up for Experimental Use
-
Secure the cylinder: Place the cylinder in its designated location in the laboratory and secure it to a stable object with chains or straps.
-
Select the correct regulator: Use a regulator specifically designed for inert gases and with the appropriate pressure rating for this compound. Never use adapters to connect a regulator to a cylinder.
-
Inspect equipment: Before connecting the regulator, inspect the cylinder valve and the regulator for any signs of damage or contamination.
-
Connect the regulator: Attach the regulator to the cylinder valve outlet. Tighten the connection with the appropriate wrench, but do not overtighten.
-
Leak testing: After the regulator is connected and before opening the main cylinder valve, perform a leak test using a soapy water solution on all connections.
Experimental Procedure
-
Ensure adequate ventilation: Work in a well-ventilated area. The presence of an oxygen monitor with an audible alarm is highly recommended.
-
Open valves slowly: When ready to begin the experiment, open the main cylinder valve slowly.[5] Stand with the valve outlet pointing away from you.
-
Monitor pressure: Use the regulator to adjust the gas flow and pressure to the desired levels for your experiment.
-
During the experiment: Continuously monitor the system for any signs of leaks.
Shutdown and Post-Experiment Procedures
-
Close the main valve: When the experiment is complete, or at the end of the workday, close the main cylinder valve securely.
-
Vent the system: Vent any remaining gas in the regulator and downstream tubing into a fume hood or other appropriate exhaust system.
-
Close the regulator: Once the pressure in the system has been released, turn the regulator adjusting knob counter-clockwise until it feels loose.
-
Leave in a safe state: If the cylinder is to remain in the laboratory for future use, ensure it is properly secured with the main valve closed.
Disposal Plan
The primary method for the disposal of this compound is to return the gas cylinder to the supplier.
-
Designate as "Empty": When the cylinder pressure approaches atmospheric pressure (do not empty completely), close the cylinder valve. Label the cylinder clearly as "EMPTY".
-
Prepare for return: Replace the valve protection cap.
-
Segregate: Move the empty cylinder to the designated storage area for empty cylinders, ensuring it is properly secured.
-
Contact supplier: Arrange for the supplier to pick up the empty cylinder. Follow any specific instructions provided by the supplier for the return process.
-
Recycling: The materials of the cylinder are typically suitable for recycling, which is managed by the gas supplier.[6]
Logical Workflow for this compound Handling
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound gas cylinders.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
